Levamlodipine Besylate Hemipentahydrate
Description
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Properties
Molecular Formula |
C26H33ClN2O9S |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2/t17-;;/m0../s1 |
InChI Key |
HCCDDRGYEWJVFQ-RMRYJAPISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Levamlodipine Besylate Hemipentahydrate
1.0 Introduction
Levamlodipine (B1674848), also known as S-amlodipine, is the pharmacologically active S-enantiomer of amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker.[1][2][3][4][5][6] Amlodipine itself is a racemic mixture of S- and R-enantiomers; however, the therapeutic antihypertensive and antianginal activity resides almost exclusively in the S-isomer.[1][3][7][8] Levamlodipine besylate hemipentahydrate is indicated for the treatment of hypertension and angina.[9][10][11][12] By isolating the active enantiomer, levamlodipine provides the therapeutic benefits of racemic amlodipine at a lower dose, which may be associated with an improved side-effect profile. This guide provides an in-depth technical overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
2.0 Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism of action for levamlodipine is the selective inhibition of the transmembrane influx of calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[1][3][4][5][9] This effect is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to its significant vasodilatory properties.[1][5][13]
2.1 The Physiological Role of Calcium in Vasoconstriction In vascular smooth muscle, contraction is initiated by an increase in intracellular Ca²⁺ concentration. The process is as follows:
-
Depolarization of the cell membrane opens voltage-gated L-type calcium channels.
-
Extracellular Ca²⁺ flows into the cell, increasing the cytosolic Ca²⁺ concentration.
-
Four Ca²⁺ ions bind to the protein calmodulin.[14]
-
The Ca²⁺-calmodulin complex activates the enzyme Myosin Light Chain Kinase (MLCK).[9][14]
-
Activated MLCK phosphorylates the regulatory light chain of myosin.[9][14]
-
Myosin phosphorylation enables the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[14]
2.2 Inhibition of Calcium Influx by Levamlodipine Levamlodipine is an allosteric modulator that binds to the L-type calcium channel, stabilizing it in a state that reduces the probability of it opening in response to membrane depolarization.[2] By blocking this initial influx of Ca²⁺, levamlodipine interrupts the downstream signaling cascade.[9][14] This prevents the activation of MLCK and subsequent myosin phosphorylation, leading to vascular smooth muscle relaxation (vasodilation). The resulting dilation of peripheral arterioles reduces total peripheral resistance (afterload), which is the primary mechanism for the observed reduction in blood pressure.[1][5][9][13][15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamlodipine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 8. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 10. What is Levamlodipine Maleate used for? [synapse.patsnap.com]
- 11. Levamlodipine: Package Insert / Prescribing Info / MOA [drugs.com]
- 12. prudencepharma.com [prudencepharma.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Amlodipine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure of Levamlodipine Besylate Hemipentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Levamlodipine (B1674848) besylate hemipentahydrate. The information is curated for professionals in drug development and chemical research, presenting detailed data and methodologies to support further investigation and application of this active pharmaceutical ingredient.
Chemical Identity and Physicochemical Properties
Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker.[1] It is formulated as a besylate salt to improve its stability and solubility. The hemipentahydrate form indicates the presence of 2.5 moles of water per mole of the besylate salt.
Nomenclature and Identifiers
A summary of the chemical identifiers for Levamlodipine besylate hemipentahydrate is provided in Table 1.
| Identifier | Value |
| IUPAC Name | 3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;benzenesulfonic acid;2.5hydrate |
| CAS Number | 884648-62-8[2] |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O[3] |
| Molecular Weight | 612.1 g/mol [4] |
Table 1: Chemical Identifiers for this compound.
Chemical Structure
The chemical structure of this compound consists of the Levamlodipine cation, the besylate anion, and water molecules of hydration.
Figure 1: Components of this compound
Synthesis and Manufacturing
The synthesis of Levamlodipine besylate typically involves the resolution of racemic amlodipine, followed by salt formation with benzenesulfonic acid.
Synthesis Workflow
Figure 2: Synthesis Workflow for Levamlodipine Besylate
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of Levamlodipine besylate, based on published patent literature.[2][5]
-
Resolution of Racemic Amlodipine:
-
Dissolve racemic (R,S)-amlodipine in methanol at room temperature with stirring.
-
Add a chiral resolving agent, such as (S)-(-)-N-(1-phenylethyl)phthalamic acid ((S)-BNPPA), to the solution.
-
Control the temperature to facilitate complete dissolution, followed by cooling to induce crystallization of the desired (S)-amlodipine salt.
-
Filter the resulting crystals and wash with cold methanol.
-
-
Formation of Levamlodipine Besylate:
-
Dissolve the obtained (S)-amlodipine salt in a mixture of methanol and purified water.
-
Add a solution of benzenesulfonic acid in purified water dropwise to the mixture.
-
Control the temperature to facilitate salt formation and crystallization.
-
After crystallization is complete, filter the product and wash with purified water.
-
-
Drying:
-
Dry the final product under reduced pressure to obtain Levamlodipine besylate. The hydration state will depend on the drying conditions and atmospheric moisture.
-
Structural Characterization
A combination of crystallographic and spectroscopic techniques is employed to confirm the structure and purity of this compound.
X-ray Crystallography
X-ray powder diffraction (XRPD) is a key technique for identifying the crystalline form of this compound.
-
Instrument: A powder X-ray diffractometer equipped with a Cu-Kα radiation source.
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
The reported crystallographic data for a hydrated form of Levamlodipine besylate is summarized in Table 2.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Characteristic 2θ Peaks (°) | 6.70, 10.12, 12.40, 13.36, 13.68, 17.04, 22.46, 24.16[6] |
Table 2: X-ray Crystallographic Data for Levamlodipine Besylate Hydrate.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.
¹H NMR spectroscopy is used to elucidate the proton environment in the molecule.
Experimental Protocol for ¹H NMR:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequence for ¹H NMR.
Expected Chemical Shifts (δ, ppm) in ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, the chlorophenyl group, and the besylate counterion.
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol for FTIR:
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: The sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (amine) |
| ~3200-3600 | O-H stretching (water of hydration) |
| ~1676 | C=O stretching (ester)[7] |
| ~1200-1000 | S=O stretching (sulfonate) |
Table 3: Key FTIR Absorption Bands for this compound.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol for LC-MS/MS:
-
Chromatography: Reverse-phase liquid chromatography with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
Expected Mass-to-Charge Ratios (m/z): The mass spectrum will show a prominent peak corresponding to the protonated Levamlodipine molecule [M+H]⁺ at approximately m/z 409.1.
Mechanism of Action
Levamlodipine is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4][8]
Signaling Pathway
Figure 3: Mechanism of Action of Levamlodipine
This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug. The comprehensive structural elucidation through crystallographic and spectroscopic methods, combined with an understanding of its synthesis and mechanism of action, forms a solid foundation for its application in pharmaceutical sciences.
References
- 1. CN105301164A - Detection method of levamlodipine besylate tablet related substances - Google Patents [patents.google.com]
- 2. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Levamlodipine Besylate synthesis - chemicalbook [chemicalbook.com]
- 4. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 5. CN111377851A - Preparation method of levamlodipine besylate - Google Patents [patents.google.com]
- 6. CN105111137B - Levamlodipine besylate crystal, its preparation method and application - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. L-type calcium channel blocker: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Solubility Profile of Levamlodipine Besylate Hemipentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active S-enantiomer of amlodipine (B1666008). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.
Physicochemical Properties
Levamlodipine besylate is the besylate salt of the S-isomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker. It is a white or almost white powder.[1][2] The besylate salt form is utilized to improve the aqueous solubility of the amlodipine base.[3] Different polymorphic and hydrated forms of levamlodipine besylate exist, which can impact its solubility and stability. For instance, an amorphous form has been shown to have significantly higher aqueous solubility compared to crystalline forms.[4]
Aqueous and pH-Dependent Solubility
The aqueous solubility of levamlodipine besylate is pH-dependent, a crucial factor for its dissolution and absorption in the gastrointestinal tract. Studies have shown that its solubility is higher in acidic conditions and decreases as the pH increases.
Table 1: Aqueous Solubility of Levamlodipine Besylate at Different pH Values
| pH | Solubility (mg/mL) | Temperature | Notes |
| 1.2 | 0.38 ± 0.017 | Not Specified | A study on amlodipine besylate tablets found this solubility for the active ingredient in pH 1.2 buffer.[5] |
| 4.5 | 0.31 ± 0.005 | Not Specified | The same study showed a decrease in solubility in pH 4.5 acetate (B1210297) buffer.[5] |
| 6.8 | 0.11 ± 0.002 | Not Specified | In pH 6.8 phosphate (B84403) buffer, the solubility was further reduced.[5] Another study reported a solubility of 1949.42 µg/mL (1.95 mg/mL) in pH 6.8 phosphate buffer.[6] |
| Water | ~0.053 - 0.117 | Not Specified | Various patents report the aqueous solubility of different crystalline forms of levamlodipine besylate, with the amorphous form reaching up to 4.74 mg/mL.[4] |
Note: The conflicting data for pH 6.8 may be due to differences in experimental conditions or the specific form of the compound used.
Solubility in Organic Solvents and Co-solvent Systems
Levamlodipine besylate exhibits good solubility in various organic solvents, which is important for analytical method development and certain formulation strategies. Co-solvent systems are also widely studied to enhance its solubility.
Table 2: Solubility of Levamlodipine Besylate in Various Solvents and Co-solvent Systems
| Solvent/Co-solvent System | Solubility | Temperature | Notes |
| Methanol | Freely soluble | Not Specified | The European Pharmacopoeia describes it as freely soluble in methanol.[2] Another source states it is fully soluble.[7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL (264.53 mM) | Not Specified | Indicated as soluble, but the saturation point is not known to be higher.[8] |
| Ethanol (anhydrous) | Sparingly soluble | Not Specified | Characterized as sparingly soluble in anhydrous ethanol.[2] |
| 2-Propanol | Slightly soluble | Not Specified | Described as slightly soluble in 2-propanol.[1] |
| Propylene (B89431) Glycol + Ethanol | Increases with propylene glycol concentration | 293.2–313.2 K | Solubility increases with both temperature and the proportion of propylene glycol, reaching a maximum at a weight fraction of 0.8 for propylene glycol.[9] |
| Polyethylene Glycol 400 + Water | Increases with PEG 400 concentration | 293.2–313.2 K | The solubility increases nonlinearly with a higher mass fraction of PEG 400, peaking at a 0.9 mass fraction of PEG 400 at 313.2 K.[10] |
| Acetonitrile (B52724) + Water | Increases with acetonitrile concentration | 293.2–313.2 K | Solubility is enhanced with an increasing mass fraction of acetonitrile, with the maximum solubility observed at a 0.7 mass fraction at 313.2 K.[11][12] |
| Dimethylformamide (DMF) | Fully soluble | Not Specified | Found to be fully soluble in DMF.[7] |
| Polyethylene Glycol 400 & 600 | Fully soluble | Not Specified | A study on the chemical kinetics of amlodipine besylate found it to be fully soluble in both PEG 400 and PEG 600.[7] |
Experimental Protocols for Solubility Determination
A standardized and reproducible methodology is essential for accurately determining the solubility of levamlodipine besylate hemipentahydrate. The shake-flask method is a commonly cited and reliable technique.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is used for consistent agitation.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation at a specific speed (e.g., 2000 rpm for 5 minutes) can be employed to facilitate the separation of the solid and liquid phases.[13]
-
Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The sample is then filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles.
-
Quantification: The concentration of levamlodipine besylate in the filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry: The absorbance of the appropriately diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for levamlodipine, which is approximately 239-243 nm.[7][13] The concentration is then calculated using a standard calibration curve.
-
HPLC: A validated HPLC method provides a more specific and sensitive quantification, separating the analyte from any potential degradation products or impurities.
-
-
Data Reporting: The solubility is typically expressed in mg/mL or mol/L at the specified temperature and for the given solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Signaling Pathway and Mechanism of Action
Levamlodipine is a calcium channel blocker. Its therapeutic effect is not directly related to its solubility profile in terms of a signaling pathway for dissolution, but its ability to dissolve and be absorbed is a prerequisite for its pharmacological action. The primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle.
Conclusion
The solubility of this compound is a multifaceted property influenced by pH, the solvent system, temperature, and the solid-state form of the drug. Its higher solubility in acidic environments is a key consideration for oral dosage form design. While it is slightly soluble in water, its solubility can be significantly enhanced through the use of organic co-solvents and by preparing it in an amorphous state. A thorough understanding and characterization of these solubility parameters, using standardized methods like the shake-flask technique, are fundamental to the successful development of bioavailable and effective levamlodipine drug products.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. drugs - Solubility of amlodipine besylate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113087656A - Amorphous levamlodipine besylate - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ajprd.com [ajprd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of amlodipine besylate in acetonitrile + water binary mixtures at various temperatures: Determination, modelling, and thermodynamics | Semantic Scholar [semanticscholar.org]
- 13. japsonline.com [japsonline.com]
The Pharmacokinetic Profile of Levamlodipine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. The development of single-enantiomer drugs is driven by the potential for a better therapeutic index, offering similar efficacy with an improved safety and tolerability profile compared to the racemic mixture. Understanding the pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—of levamlodipine in preclinical models is fundamental for the prediction of its behavior in humans and for the design of safe and effective clinical trials. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of levamlodipine, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways to support drug development professionals.
While extensive data is available for racemic amlodipine, this guide will focus on levamlodipine where possible and use data from racemic amlodipine studies in preclinical models as a relevant proxy where specific levamlodipine data is not available, given that the S-enantiomer is the primary active moiety.
Data Presentation: Quantitative Pharmacokinetics
The pharmacokinetic parameters of levamlodipine and its racemate, amlodipine, have been characterized in several preclinical species. The following tables summarize key quantitative data to facilitate comparison across different models. It is important to note that pharmacokinetic parameters can be influenced by the formulation and analytical methods used.
Table 1: Oral Pharmacokinetic Parameters of Amlodipine in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Rat | 1 | 16.25 ± 2.65 | 4.04 ± 1.15 | 222.87 ± 59.95 | 10.60 ± 1.05 | 100 | [1] |
| Dog | 5 (as amlodipine orotate) | - | 5.00 | 348 (AUC0-48h) | 30 | 88 | [1][2] |
| Mouse | - | - | - | - | 11 | 100 | [1] |
Data for amlodipine (racemate) is presented as a proxy for levamlodipine due to the limited availability of specific preclinical data for the S-enantiomer.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the preclinical evaluation of amlodipine and levamlodipine.
Oral Administration Pharmacokinetic Study in Rats
A common procedure for assessing the oral pharmacokinetics of a compound in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used.[3]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Fasting: Rats are typically fasted overnight prior to drug administration to minimize variability in absorption.
-
Dosing:
-
Blood Sampling:
-
Blood samples are collected at predetermined time points from the tail vein or via cannulation of a major blood vessel.
-
A typical sampling schedule might include pre-dose, and multiple time points post-dose to capture the absorption, distribution, and elimination phases.[3]
-
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Intravenous Administration Pharmacokinetic Study in Dogs
Intravenous studies are essential for determining absolute bioavailability and intrinsic clearance. A representative protocol is as follows:
-
Animal Model: Beagle dogs are a commonly used non-rodent species in preclinical toxicology and pharmacokinetic studies.
-
Catheterization: For ease of administration and repeated blood sampling, a catheter may be placed in a peripheral vein (e.g., cephalic vein) for drug infusion and in another (e.g., jugular vein) for blood collection.
-
Dosing:
-
A sterile solution of the test compound is administered as an intravenous bolus or a short infusion.
-
-
Blood Sampling:
-
Blood samples are collected at a series of time points, with more frequent sampling in the initial phase to characterize the distribution phase, followed by less frequent sampling during the elimination phase.
-
-
Sample Processing and Analysis: Similar to the oral study, blood is processed to plasma, and drug concentrations are determined by a validated bioanalytical method.
In Vitro Metabolism Study using Liver Microsomes
These studies help to identify the metabolic pathways and the enzymes involved in the drug's biotransformation.
-
Microsome Source: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog).
-
Incubation:
-
Levamlodipine is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) and a buffer solution at 37°C.
-
The reaction is initiated by the addition of NADPH and stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
-
Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Enzyme Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, the incubation can be repeated in the presence of specific chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.[4]
Mandatory Visualization
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: Generalized workflow of a preclinical oral pharmacokinetic study.
Metabolic Pathways of Amlodipine in Preclinical Models
The metabolism of amlodipine shows significant species-dependent differences, particularly between rats and dogs. The primary metabolic pathway for amlodipine (and presumably levamlodipine) involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[5] Subsequent metabolic steps vary between species.
Caption: Primary metabolic pathways of amlodipine in rats and dogs.
Involvement of CYP3A4 in Levamlodipine Metabolism
In vitro studies with human liver microsomes have demonstrated that the metabolism of levamlodipine is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][6] This is a critical piece of information for predicting potential drug-drug interactions.
Caption: Role of CYP3A4 in the metabolism of levamlodipine.
Conclusion
The preclinical pharmacokinetic evaluation of levamlodipine, supported by data from its racemate amlodipine, reveals a profile characterized by good oral bioavailability and a long half-life in relevant animal models, which is consistent with its clinical use as a once-daily medication. The metabolism is primarily hepatic, with notable species differences in the subsequent biotransformation pathways following the initial oxidation. The predominant role of CYP3A4 in its metabolism underscores the importance of considering potential drug-drug interactions during development and clinical use. This technical guide provides a foundational understanding of the preclinical pharmacokinetics of levamlodipine, offering valuable insights for researchers and drug development professionals in the continued investigation and optimization of dihydropyridine calcium channel blockers. Further studies focusing specifically on the stereoselective disposition of levamlodipine in various preclinical species would be beneficial to further refine our understanding of its pharmacokinetic profile.
References
- 1. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral amlodipine orotate in vagotomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amlodipine and levamlodipine on the pharmacokinetics of lenvatinib in rats and related mechanisms [lcgdbzz.com]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Levamlodipine Besylate Hemipentahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active S-enantiomer of amlodipine. Levamlodipine is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina.[1][2][3] This guide consolidates key physicochemical data, outlines its mechanism of action, and presents detailed experimental methodologies cited in the literature.
Physicochemical Properties
Levamlodipine besylate hemipentahydrate is the besylate salt form of levamlodipine, specifically the hemipentahydrate.[4][5] Its fundamental properties are crucial for formulation development, analytical method development, and quality control.
| Property | Data | Reference(s) |
| Chemical Name | 3-ethyl 5-methyl (S)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate (B1194179) hemipentahydrate | [6][7][8] |
| Synonyms | (S)-Amlodipine besylate hemipentahydrate, Levoamlodipine besylate hemipentahydrate | [3][6] |
| CAS Number | 884648-62-8 | [5][6][7][9] |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O | [5][7][8] |
| Molecular Weight | 612.14 g/mol (Calculated) • Levamlodipine: 408.9 g/mol [1] • Benzenesulfonic Acid: 158.2 g/mol [6] • 2.5 H₂O: 45.04 g/mol | [1][6][7] |
| Appearance | White or off-white crystalline powder | [10][11] |
| pKa | 8.6 (of the parent compound, amlodipine) | [10][12] |
Mechanism of Action
Levamlodipine exerts its therapeutic effect by selectively blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][10] It belongs to the dihydropyridine class of calcium antagonists, which primarily act on L-type calcium channels.[1][2][13]
The key steps in its mechanism are:
-
Binding to L-type Calcium Channels : Levamlodipine binds to L-type calcium channels on the cell membrane of vascular smooth muscle cells.[1][13]
-
Inhibition of Calcium Influx : This binding inhibits the influx of extracellular calcium ions into the cell.[10][13] The effect is more pronounced on vascular smooth muscle cells than on cardiac muscle cells.[1][10]
-
Reduced Intracellular Calcium : The blockage leads to a decrease in the intracellular calcium concentration.[13]
-
Inhibition of Muscle Contraction : Reduced intracellular calcium prevents the activation of myosin light chain kinase (MLCK). Inactive MLCK cannot phosphorylate myosin light chains, which is a critical step for muscle contraction.[13]
-
Vasodilation : The resulting relaxation of vascular smooth muscle leads to vasodilation (widening of blood vessels), which causes a reduction in peripheral vascular resistance.[13][14]
-
Blood Pressure Reduction : The decrease in peripheral vascular resistance ultimately leads to a reduction in blood pressure.[1][13][14]
Experimental Protocols
This section details methodologies for the synthesis and bioanalysis of levamlodipine, as compiled from scientific literature and patent filings.
The synthesis of levamlodipine besylate typically involves the chiral resolution of racemic (R,S)-amlodipine followed by salt formation.
Protocol: Chiral Resolution and Salt Formation [11][15]
-
Dissolution : Dissolve racemic (R,S)-amlodipine in a suitable solvent mixture, such as N,N-dimethylformamide and purified water (e.g., 7:1 v/v).[11] Alternatively, low molecular weight alcohols like methanol (B129727) or ethanol (B145695) can be used.[15][16]
-
Addition of Resolving Agent : Add a chiral resolving agent, such as L-tartaric acid[11] or (S)-BNPPA[16], to the solution while stirring at room temperature or slightly elevated temperatures (e.g., 30-35°C) to ensure complete dissolution.
-
Diastereomeric Crystallization : Cool the reaction mixture (e.g., to 0-5°C or -20°C) and stir for several hours (e.g., 4-10 hours) to induce the crystallization of the desired diastereomeric salt (S-(-)-amlodipine-L-tartrate).[11][15][16] Seed crystals may be added to facilitate crystallization.[11]
-
Isolation : Filter the resulting solid precipitate and wash with a cold solvent (e.g., methanol or acetone) to remove impurities.[11][16]
-
Salt Conversion : Dissolve the isolated diastereomeric salt in a mixed solvent system (e.g., water and isopropanol, 4:1 v/v).[11][15]
-
Besylate Formation : Add an aqueous solution of benzenesulfonic acid to the mixture.[11][16]
-
Final Crystallization and Isolation : Stir the solution to allow for the crystallization of levamlodipine besylate. Filter the final product, wash with purified water, and dry under vacuum at a controlled temperature (e.g., 40°C) to yield a white or off-white solid.[11]
-
Purity Analysis : Confirm the chemical and optical purity of the final product using High-Performance Liquid Chromatography (HPLC).[11][15]
Quantitative analysis of levamlodipine in biological matrices is essential for pharmacokinetic and bioequivalence studies. A common method involves solid-phase extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Plasma Sample Preparation and LC-MS/MS Analysis [17]
-
Sample Collection : Collect plasma samples from subjects.
-
Internal Standard Addition : Add 50 µL of a working solution containing an appropriate internal standard to 150 µL of the plasma sample or calibrator.
-
Solid-Phase Extraction (SPE) :
-
Cartridge : Use a reversed-phase polymeric sorbent SPE plate (e.g., Waters Oasis HLB, 30 mg/well).[17]
-
Activation : Activate the cartridges by passing 800 µL of methanol.
-
Conditioning/Cleaning : Clean the cartridges with 800 µL of deionized water.
-
Loading : Load the pre-treated plasma sample onto the SPE plate.
-
Washing : Wash the cartridges to remove interfering substances.
-
Elution : Elute the analyte (levamlodipine) and the internal standard from the sorbent using an appropriate organic solvent (e.g., methanol).
-
-
Analysis by LC-MS/MS :
-
Injection : Inject the eluted sample into the LC-MS/MS system.
-
Chromatography : Perform chromatographic separation on a suitable C18 column.
-
Quantification : Monitor the specific mass-to-charge ratio (m/z) transitions for levamlodipine and the internal standard using the mass spectrometer.
-
Calibration : Construct a calibration curve using known concentrations of levamlodipine. The method has been shown to be linear in the range of 0.05 to 10.0 µg/L, with a lower limit of quantification (LLOQ) of 0.05 µg/L.[17]
-
References
- 1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. prudencepharma.com [prudencepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 884648-62-8 | SynZeal [synzeal.com]
- 7. clearsynth.com [clearsynth.com]
- 8. amzeals.com [amzeals.com]
- 9. This compound | CAS No- 884648-62-8 | Simson Pharma Limited [simsonpharma.com]
- 10. Levamlodipine: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. Levamlodipine Besylate synthesis - chemicalbook [chemicalbook.com]
- 12. drugs.com [drugs.com]
- 13. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 14. Levamlodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. CN111377851A - Preparation method of levamlodipine besylate - Google Patents [patents.google.com]
- 16. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 17. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Levamlodipine
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris.[1] It is commercially available as a racemic mixture of its (S)- and (R)-enantiomers.[2] Pharmacological studies have revealed that the two enantiomers possess significantly different activities. The S-(-)-enantiomer, known as levamlodipine (B1674848), is the pharmacologically active moiety, exhibiting approximately 1000 times greater potency as a calcium channel blocker than the R-(+)-enantiomer.[2][3][4] This stereoselectivity in action has driven the development of enantiomerically pure levamlodipine, which offers a more favorable therapeutic profile, including equivalent efficacy at half the dose of the racemate and a reduced incidence of adverse effects such as peripheral edema.[3][5]
This technical guide provides a comprehensive overview of the discovery, pharmacology, and synthesis of levamlodipine, with a focus on the chemical methodologies and analytical techniques pertinent to its preparation and characterization.
Pharmacology of Levamlodipine
Mechanism of Action
Levamlodipine is a selective inhibitor of the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells.[6][7] By blocking the transmembrane influx of calcium ions, it leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[7][8] This vasodilation reduces peripheral vascular resistance, which is the primary mechanism for the reduction in blood pressure.[7][9] The effect of levamlodipine is more pronounced on vascular smooth muscle than on cardiac muscle, which contributes to its favorable side-effect profile.[8] The precise mechanism involves preventing the activation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction, due to the reduced intracellular calcium concentration.[7] Additionally, levamlodipine dilates coronary arteries and arterioles, which improves oxygen supply to the myocardium, contributing to its antianginal effects.[6][7]
Pharmacokinetics
Levamlodipine is administered orally and exhibits predictable pharmacokinetic properties. Following a single 2.5 mg dose, it reaches a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL within 2 to 3 hours (Tmax).[6] The drug is highly protein-bound (approximately 93%) in plasma.[6][10] It undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, to inactive metabolites, with about 60% of these metabolites being excreted in the urine.[6][8][9] The plasma elimination half-life is approximately 31 to 50 hours.[6][9]
| Parameter | Value | Reference |
| Dose | 2.5 mg (single oral) | [6] |
| Tmax (Time to Peak Plasma Concentration) | 2 - 3 hours | [6] |
| Cmax (Peak Plasma Concentration) | 8.3 - 9.3 ng/mL | [6] |
| AUC0–48h (Area Under the Curve) | 95 ± 14 ng·hr/mL | [6] |
| Plasma Protein Binding | ~93% | [6][10] |
| Metabolism | ~90% hepatic (primarily CYP3A4) | [8][9] |
| Elimination Half-Life (t½) | 31 ± 13 hours | [6] |
| Excretion | 60% as metabolites in urine, 10% as unchanged drug | [6][10] |
Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that 2.5 mg of levamlodipine is therapeutically equivalent to 5 mg of racemic amlodipine in its blood pressure-lowering efficacy.[6] A meta-analysis of clinical trials indicated no significant differences in blood pressure control between the two treatments.[11] However, the use of the pure S-enantiomer is associated with a significantly lower incidence of peripheral edema, a common side effect of racemic amlodipine.[3][11]
| Study Parameter | Levamlodipine (2.5 mg) | Racemic Amlodipine (5 mg) | Reference |
| Systolic BP Reduction (Standing) | 19 ± 3 mmHg | 19 ± 4 mmHg | [6] |
| Systolic BP Reduction (Supine) | 20 ± 2 mmHg | 19 ± 3 mmHg | [6] |
| Systolic BP Reduction (Sitting) | 20 ± 2 mmHg | 19 ± 3 mmHg | [6] |
| Incidence of Edema (Meta-Analysis) | Significantly Lower | Higher | [11] |
Synthesis of Levamlodipine
The production of enantiomerically pure levamlodipine is primarily achieved through two main strategies: the chiral resolution of racemic amlodipine and, less commonly on an industrial scale, asymmetric synthesis.
Chiral Resolution of Racemic Amlodipine
Chiral resolution involves the separation of the (S)- and (R)-enantiomers from the racemic mixture. This is the most common industrial approach.
This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol is based on a patented method for resolving racemic amlodipine.[12][13]
-
Salt Formation: Racemic (R,S)-amlodipine base is dissolved in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.[13] An equimolar amount (approximately 0.5 molar equivalents) of L-(+)-tartaric acid, also dissolved in a DMF/water mixture, is added to the amlodipine solution with stirring at room temperature.[12][13]
-
Crystallization: The solution is stirred for several hours to facilitate the crystallization of the S-(-)-amlodipine-L-(+)-hemitartrate salt. Seeding with pre-existing crystals may be employed to induce crystallization.[13] The differing solubilities of the two diastereomeric salts cause the S-(-) enantiomer salt to preferentially precipitate.
-
Isolation: The precipitated solid is collected by filtration and washed with a cold solvent (e.g., cold acetone) to remove impurities and the more soluble (R)-amlodipine diastereomeric salt.[13]
-
Liberation of Free Base: The isolated S-(-)-amlodipine-L-(+)-hemitartrate salt is treated with a base (e.g., sodium hydroxide (B78521) solution) in an inert solvent system (e.g., water and dichloromethane) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.[12][14]
-
Purification and Salt Conversion: The organic layer containing the S-(-)-amlodipine base is separated, washed, dried, and concentrated. The purified base can then be converted to a pharmaceutically acceptable salt, such as the besylate salt, by reacting it with benzenesulfonic acid in a solvent like ethanol.[15][16] The final product is isolated by filtration and dried.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.
Experimental Protocol: HPLC Chiral Separation
This protocol is a representative method for the analytical separation of amlodipine enantiomers.[17]
-
System: A standard HPLC system equipped with a UV-Visible detector is used.
-
Chiral Column: A Chiral AGP (alpha-1-acid glycoprotein) column (e.g., 100 x 4.6 mm I.D., 5 µm particle size) is employed as the chiral stationary phase.[17]
-
Mobile Phase: The mobile phase consists of 10 mM Ammonium acetate (B1210297) buffer with 1% 1-Propanol. The pH is adjusted to 4.6.[17]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[17]
-
Detection: The enantiomers are detected by UV absorbance at a wavelength of 235 nm.[17]
-
Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase and injected into the system using a sample loop (e.g., 50 µL).
-
Elution: Under these conditions, the enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation. For this specific method, the R-enantiomer typically elutes around 5 minutes, and the S-enantiomer around 7 minutes.[17]
| Parameter | Condition | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | [17] |
| Stationary Phase | Chiral AGP column (100 x 4.6 mm, 5µm) | [17] |
| Mobile Phase | 10 mM Ammonium acetate buffer with 1% 1-Propanol, pH 4.6 | [17] |
| Flow Rate | 0.9 mL/min | [17] |
| Detection Wavelength | 235 nm (UV) | [17] |
| Retention Time (R-Amlodipine) | ~5 minutes | [17] |
| Retention Time (S-Amlodipine) | ~7 minutes | [17] |
digraph "HPLC_Workflow" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];MobilePhase [label="Mobile Phase\n(Ammonium Acetate Buffer, pH 4.6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="HPLC Pump\n(0.9 mL/min)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Injector [label="Injector\n(Racemic Amlodipine Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Chiral AGP Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="UV Detector\n(235 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Chromatogram [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
MobilePhase -> Pump -> Injector -> Column -> Detector -> Chromatogram; }
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired S-enantiomer directly from achiral starting materials, avoiding the need for resolution. While numerous strategies have been explored academically, large-scale industrial application for amlodipine is less common than chiral resolution. One proposed route involves a chiral Michael addition to an aza-diene intermediate.[18] A key step in such a synthesis would be the enantioselective reduction of a ketone or the addition of a nucleophile to an imine, guided by a chiral catalyst or auxiliary to establish the stereocenter at the C4 position of the dihydropyridine ring.[18][19]
Conclusion
The development of levamlodipine represents a successful application of stereochemical principles in drug design to improve therapeutic outcomes. As the pharmacologically active S-(-)-enantiomer of amlodipine, it provides equivalent antihypertensive efficacy at half the dosage of the racemic mixture, with a notable reduction in side effects like edema.[3][6] Its synthesis is predominantly achieved through the efficient chiral resolution of racemic amlodipine, most commonly via diastereomeric salt formation with L-(+)-tartaric acid. Analytical methods, particularly chiral HPLC, are crucial for ensuring the enantiomeric purity of the final active pharmaceutical ingredient. This focus on a single, active enantiomer underscores a significant trend in modern pharmaceutical development toward creating safer and more effective medications.
References
- 1. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity [mdpi.com]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Levamlodipine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 8. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mims.com [mims.com]
- 11. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Levamlodipine Besylate synthesis - chemicalbook [chemicalbook.com]
- 14. A novel process s-(-) amlodipine and their intermediates [wisdomlib.org]
- 15. data.epo.org [data.epo.org]
- 16. CN100591670C - Production method of levamlodipine besylate - Google Patents [patents.google.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Approaches Towards an Asymmetric Synthesis of Amlodipine - ProQuest [proquest.com]
- 19. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Standards of Levamlodipine Besylate Hemipentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical standards for levamlodipine (B1674848) besylate hemipentahydrate, the pharmacologically active (S)-enantiomer of amlodipine (B1666008). The information compiled herein is curated from various pharmacopeial monographs, regulatory documents, and scientific literature to support research, development, and quality control activities.
Physicochemical Properties
Levamlodipine besylate hemipentahydrate is the besylate salt of the levorotatory isomer of amlodipine, a dihydropyridine (B1217469) calcium channel blocker. Its therapeutic efficacy lies in its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[1][2]
Table 1: Chemical and Physical Identification
| Parameter | Description |
| Chemical Name | 3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate (B1194179) hemipentahydrate |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S · 2.5H₂O[3] |
| Molecular Weight | 612.1 g/mol (hemipentahydrate) |
| CAS Number | 884648-62-8 (hemipentahydrate)[3] |
| Appearance | White or almost white powder.[4] |
| Solubility | Slightly soluble in water, freely soluble in methanol (B129727), sparingly soluble in anhydrous ethanol.[4] The solubility in water has been reported to be approximately 0.053 mg/mL for some forms, with certain crystalline forms showing slightly improved solubility.[5] |
| Melting Point | The melting point can vary depending on the polymorphic form and water content. An amorphous form has been reported with a maximum endothermic peak at 110.9 °C, while some crystalline hydrates show melting points around 67-72 °C.[5] |
| Optical Rotation | The specific optical rotation is a critical parameter to confirm the enantiomeric purity. For amlodipine besylate (the racemate), the European Pharmacopoeia specifies an optical rotation of -0.10° to +0.10°.[4] For levamlodipine, a negative specific rotation is expected. |
Analytical Standards and Methods
The quality of this compound is controlled by a series of analytical tests that ensure its identity, strength, quality, and purity.
Table 2: Key Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identification | A. Infrared SpectroscopyB. HPLC | A. The infrared absorption spectrum should be concordant with the reference standard.B. The retention time of the principal peak in the chromatogram of the assay preparation should correspond to that of the standard preparation.[6] |
| Assay | HPLC | Not less than 97.0% and not more than 102.0% of C₂₀H₂₅ClN₂O₅·C₆H₆O₃S, calculated on the anhydrous basis.[6][7] |
| Related Substances | HPLC | Limits are set for specified and unspecified impurities. For example, Impurity A should not exceed 0.15%, and the total of other impurities should not exceed 0.8%.[8] |
| Water Content | Karl Fischer Titration | The water content will vary depending on the specific hydrate (B1144303) form. For the hemipentahydrate, the theoretical water content is approximately 7.35%. A limit of not more than 0.5% is specified for the anhydrous form of amlodipine besylate.[6] |
| Dissolution (for tablets) | USP Apparatus 2 (Paddles) | Not less than 80% of the labeled amount is dissolved in 30 minutes in 0.01 N HCl.[9][10] |
Experimental Protocols
Assay and Related Substances by HPLC
This method is used to determine the potency of levamlodipine besylate and to quantify any process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 2.3 g/L ammonium (B1175870) acetate (B1210297) solution, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[8][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 238 nm.[8]
-
Column Temperature: 30 °C.[8]
Standard Preparation:
-
Accurately weigh a suitable quantity of Levamlodipine Besylate Reference Standard (RS).
-
Dissolve in the mobile phase to obtain a known concentration of about 0.05 mg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 50 mg of levamlodipine besylate.
-
Transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase.
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample preparations into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of levamlodipine besylate in the sample. For related substances, calculate the percentage of each impurity by comparing its peak area to the area of the principal peak in the standard preparation, applying appropriate response factors if necessary.
Dissolution Test for Tablets
This test evaluates the in vitro release of levamlodipine from the tablet dosage form.
Test Conditions:
-
Apparatus: USP Apparatus 2 (Paddles).[10]
-
Dissolution Medium: 500 mL of 0.01 N hydrochloric acid.[10]
-
Paddle Speed: 75 rpm.[10]
-
Temperature: 37 ± 0.5 °C.
-
Time: 30 minutes.[10]
Procedure:
-
Place one tablet in each dissolution vessel.
-
After 30 minutes, withdraw a sample from each vessel and filter.
-
Determine the amount of levamlodipine dissolved using a suitable analytical method, typically UV-Vis spectrophotometry at 239 nm or HPLC.
-
The percentage of the labeled amount of levamlodipine dissolved should meet the acceptance criteria.
Mechanism of Action and Signaling Pathway
Levamlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[1] This blockage of L-type calcium channels leads to vasodilation and a subsequent reduction in blood pressure.[2]
Caption: Signaling pathway of Levamlodipine's action on vascular smooth muscle cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of levamlodipine besylate by HPLC.
Caption: A typical experimental workflow for HPLC analysis of Levamlodipine Besylate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. clearsynth.com [clearsynth.com]
- 4. drugfuture.com [drugfuture.com]
- 5. CN113087656A - Amorphous levamlodipine besylate - Google Patents [patents.google.com]
- 6. Amlodipine Besylate [drugfuture.com]
- 7. Amlodipine Besylate [doi.usp.org]
- 8. CN105301164A - Detection method of levamlodipine besylate tablet related substances - Google Patents [patents.google.com]
- 9. CN102028662B - Levamlodipine besylate tablet, preparation process thereof and control method for relevant materials - Google Patents [patents.google.com]
- 10. uspnf.com [uspnf.com]
- 11. akjournals.com [akjournals.com]
In-vitro Antioxidant Properties of Levamlodipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a widely prescribed calcium channel blocker for the management of hypertension and angina. Beyond its primary mechanism of action, a growing body of evidence suggests that amlodipine possesses antioxidant properties, which may contribute to its cardiovascular protective effects. This technical guide provides an in-depth overview of the available in-vitro data on the antioxidant properties of levamlodipine and its racemic parent compound, amlodipine. Due to a notable scarcity of in-vitro antioxidant studies conducted specifically on levamlodipine, this document primarily summarizes the findings for amlodipine, with comparative insights into its enantiomers where available. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of levamlodipine.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of cardiovascular diseases. Antioxidants can mitigate oxidative damage and are therefore of significant interest in cardiovascular pharmacology. Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated antioxidant effects in various studies.[1] These properties are thought to be independent of its calcium channel blocking activity and may play a role in its therapeutic benefits.[2] Levamlodipine, being the active enantiomer, is of particular interest for its potential antioxidant contributions.[3]
In-vitro Antioxidant Activity
The in-vitro antioxidant activity of a compound can be assessed through various assays that measure its ability to scavenge free radicals or reduce oxidized species. While direct quantitative data for levamlodipine is limited, studies on amlodipine provide valuable insights.
Radical Scavenging Activity
Radical scavenging assays are commonly used to evaluate the direct antioxidant capacity of a compound.
Table 1: Radical Scavenging Activity of Amlodipine
| Assay | Compound | Concentration | % Scavenging Activity | IC50 Value | Reference |
| DPPH | Amlodipine | 10 mg/ml | 56.89% | Not Reported | [4] |
| Nitric Oxide | Amlodipine | 10 mg/ml | Not Reported | Not Reported | [4] |
One in-vitro study compared the antioxidant activity of olmesartan (B1677269) and amlodipine.[4] Using a DPPH radical scavenging assay, a 10 mg/ml solution of amlodipine demonstrated a 56.89% scavenging activity.[4] The same study also reported nitric oxide scavenging activity for amlodipine, although the specific percentage was not provided.[4] It is important to note that this study found the antioxidant activity of amlodipine to be inconsistent and not concentration-dependent.[4]
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential.
Studies have shown that amlodipine can inhibit lipid peroxidation.[2][5] This effect is attributed to its ability to interact with the cell membrane and protect it from oxidative damage.[2] The antioxidant activity of amlodipine in this context appears to be related to its lipophilicity and its ability to modulate the physicochemical properties of the membrane lipid bilayer.[2]
Effects on Antioxidant Enzymes
Endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), play a crucial role in cellular defense against oxidative stress.
Table 2: Effects of Amlodipine on Antioxidant Enzyme Activity (In-vivo/Ex-vivo studies)
| Enzyme | Effect | Model System | Reference |
| Superoxide Dismutase (SOD) | Increased activity | Cholesterol-fed rabbits | [5] |
| Catalase (CAT) | Suppressed activity | Cholesterol-fed rabbits | [5] |
Note: This data is from an in-vivo study on amlodipine and may not directly reflect in-vitro effects on levamlodipine. In-vitro studies on the direct effect of levamlodipine on these enzymes are lacking.
Animal studies have shown that amlodipine treatment can enhance SOD activity while suppressing catalase activity in cholesterol-fed rabbits.[5] Another study in hypertensive patients also observed an increase in SOD levels following amlodipine treatment.[6] The precise in-vitro effects of levamlodipine on these enzymes require further investigation.
Signaling Pathways
The antioxidant effects of drugs can be mediated through various cellular signaling pathways. For amlodipine, the Keap1-Nrf2 pathway has been identified as a potential target.
Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular antioxidant responses. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
Some evidence suggests that amlodipine can upregulate Nrf2, thereby enhancing the endogenous antioxidant defense system. However, a study on neuron cell cultures induced with high glucose did not find a significant increase in Nrf2 expression with 5 µM amlodipine treatment, suggesting that the effect may be cell-type or context-dependent.[7]
Experimental Protocols
This section provides an overview of the methodologies for the key in-vitro antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the test compound (levamlodipine) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
The test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄).
-
The test sample (levamlodipine) is added to the FRAP reagent.
-
The reaction mixture is incubated at 37°C.
-
The absorbance of the blue-colored complex is measured at approximately 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.[8][9]
Discussion and Future Directions
The available evidence strongly suggests that amlodipine possesses in-vitro antioxidant properties, primarily through radical scavenging and inhibition of lipid peroxidation. While it is plausible that levamlodipine, as the active enantiomer, contributes significantly to these effects, there is a clear need for further research to quantify its specific in-vitro antioxidant activity.
Future studies should focus on:
-
Determining the IC50 values of levamlodipine in standard antioxidant assays such as DPPH, ABTS, and FRAP.
-
Investigating the direct effects of levamlodipine on the activity of key antioxidant enzymes (SOD, CAT, GPx) in various in-vitro models.
-
Elucidating the specific role of levamlodipine in modulating the Keap1-Nrf2 signaling pathway and other potential antioxidant-related pathways.
-
Comparing the in-vitro antioxidant profiles of the R- and S-enantiomers of amlodipine to better understand their individual contributions.
Conclusion
While direct evidence for the in-vitro antioxidant properties of levamlodipine is currently limited, the data available for its racemic parent, amlodipine, indicates a significant potential for antioxidant activity. This activity, likely independent of its calcium channel blocking effects, may contribute to the overall cardiovascular benefits observed with amlodipine therapy. Further focused research on levamlodipine is warranted to fully characterize its antioxidant profile and elucidate the underlying molecular mechanisms. This will provide a more complete understanding of its pharmacological actions and could open new avenues for its therapeutic application.
References
- 1. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 2. Amlodipine-induced reduction of oxidative stress in the brain is associated with sympatho-inhibitory effects in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Comparison of In vitro Antioxidant Activity of Olmesartan and Amlodipine | Semantic Scholar [semanticscholar.org]
- 5. Effects of the calcium channel blocker amlodipine on serum and aortic cholesterol, lipid peroxidation, antioxidant status and aortic histology in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Amlodipine: Can act as an antioxidant in patients with transfusion‐dependent β‐thalassemia? A double‐blind, controlled, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasodilatory Effects of the S-amlodipine Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasodilatory mechanisms of S-amlodipine, the pharmacologically active enantiomer of amlodipine (B1666008). The document synthesizes key findings on its molecular interactions, signaling pathways, and comparative efficacy, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: L-type Calcium Channel Blockade
S-amlodipine exerts its primary vasodilatory effect by directly inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasorelaxation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The S-enantiomer of amlodipine has a significantly greater affinity for these calcium channels, approximately 1,000 times more than the R-enantiomer, making it the principal contributor to the antihypertensive effects of racemic amlodipine.[4][5]
The interaction of S-amlodipine with L-type calcium channels is characterized by a gradual onset and a long duration of action, with a half-life of 30 to 50 hours, which allows for once-daily dosing.[1][6] This prolonged action is attributed to its unique binding properties within the cell membrane.[7]
Signaling Pathways in Vasodilation
The vasodilatory action of S-amlodipine is predominantly mediated by its direct effect on vascular smooth muscle cells. The influx of extracellular calcium through L-type calcium channels is a critical step in the excitation-contraction coupling of these cells. By blocking these channels, S-amlodipine effectively uncouples membrane depolarization from vasoconstriction.
Endothelial Function and Nitric Oxide (NO) Pathway
While the direct blockade of calcium channels in smooth muscle is the primary mechanism, the role of S-amlodipine in endothelial function and nitric oxide (NO) production has also been investigated. Racemic amlodipine has been shown to increase the release of NO from endothelial cells.[8][9] However, studies suggest that this effect may be more attributable to the R-enantiomer.[9]
Some research indicates that both racemic amlodipine and S-amlodipine can improve endothelial function in hypertensive patients, as evidenced by increased flow-mediated dilation (FMD), NO, and endothelial nitric oxide synthase (eNOS) levels.[4][10][11] However, the effect of racemic amlodipine on NO production appears to be more pronounced.[4][10][11] One study found that while both isomers increased NO levels in human umbilical vein endothelial cells (HUVECs), racemic amlodipine achieved significantly higher levels after 25 minutes.[4] The mechanism for S-amlodipine's effect on NO levels is still under investigation and may be distinct from the pathways activated by the R-enantiomer.[4]
Quantitative Data on Vasodilatory Effects
The following tables summarize quantitative data from various studies on the vasodilatory and related effects of S-amlodipine.
Table 1: In Vitro Vasodilatory Potency
| Preparation | Parameter | S-amlodipine | Racemic Amlodipine | Nifedipine | Reference |
| Depolarised rat aorta | IC₅₀ (Ca²⁺-induced contractions) | - | 1.9 nM | 4.1 nM | [12] |
| Rat aorta | IC₅₀ (K⁺-induced contractions) | - | 19.4 nM | 7.1 nM | [12] |
| Rat ventricular myocytes | L-type Ca²⁺ channel current inhibition | More potent than R-amlodipine | - | - | [13] |
| Rabbit ear artery smooth muscle cells | Ca²⁺ channel current inhibition | Concentration-dependent | - | - | [14] |
Table 2: Clinical Efficacy in Hypertension
| Study Population | S-amlodipine Dose | Racemic Amlodipine Dose | Outcome | Reference |
| Mild to moderate hypertension | 2.5 mg | 5 mg | Equivalent antihypertensive efficacy | [5][15] |
| Mild to moderate hypertension | 5 mg | 10 mg | Equivalent antihypertensive efficacy | [9] |
| Hypertensive patients | 2.5-5 mg daily | - | Reduction in blood pressure | [1] |
| Meta-analysis (15 RCTs) | 2.5 mg | 5.0 mg | No significant difference in BP control | [13] |
Table 3: Effects on Endothelial Function Markers
| Study | Treatment (1 µmol/L) | Peak NO Level in HUVECs | Time to Peak | Reference |
| Si et al. (2013) | S-amlodipine | Significantly higher than control | 15 minutes | [4] |
| Si et al. (2013) | Racemic Amlodipine | Significantly higher than S-amlodipine at 25 min | 25 minutes | [4] |
Detailed Experimental Protocols
In Vitro Assessment of Vasodilation in Rat Aorta
Objective: To determine the inhibitory concentration (IC₅₀) of amlodipine enantiomers on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male rats are euthanized, and the thoracic aorta is excised and cut into rings. The endothelium may be removed by gentle rubbing.
-
Mounting: Aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Contraction Induction: A contractile agent is added to the bath to induce a sustained contraction. For depolarization-induced contractions, a high concentration of potassium chloride (e.g., 45 mM K⁺) is used. For receptor-mediated contractions, an agonist like phenylephrine (B352888) is used.
-
Drug Application: Once a stable contraction is achieved, increasing concentrations of S-amlodipine or other calcium channel blockers are cumulatively added to the organ bath.
-
Data Acquisition: The isometric tension of the aortic rings is continuously recorded. The relaxation at each drug concentration is expressed as a percentage of the pre-induced contraction.
-
Analysis: Dose-response curves are constructed, and the IC₅₀ values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated.[12]
Measurement of Nitric Oxide in Human Umbilical Vein Endothelial Cells (HUVECs)
Objective: To quantify the effect of S-amlodipine on NO production in endothelial cells.
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media until confluent.
-
Treatment: The cultured cells are exposed to S-amlodipine, racemic amlodipine, or control vehicle at specified concentrations (e.g., 1 µmol/L) for various time points (e.g., 5, 15, 25 minutes).
-
Sample Collection: The cell culture supernatant is collected.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using a colorimetric assay, such as the Griess reaction.
-
Data Analysis: NO levels at different time points and for different treatments are compared to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).[4][10][11]
Clinical Assessment of Flow-Mediated Dilation (FMD)
Objective: To non-invasively assess endothelium-dependent vasodilation in humans.
Methodology:
-
Patient Preparation: Subjects are required to fast and abstain from caffeine (B1668208) and smoking for a specified period before the measurement. The assessment is performed in a quiet, temperature-controlled room.
-
Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound. A baseline blood flow velocity is also recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to occlude arterial flow.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia), which induces shear stress on the endothelium.
-
Data Acquisition: The diameter of the brachial artery is continuously monitored for several minutes following cuff deflation to capture the maximal dilation.
-
Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.[16][17][18]
Conclusion
S-amlodipine is a potent vasodilator that primarily acts by blocking L-type calcium channels in vascular smooth muscle, thereby reducing peripheral vascular resistance. While it may have some effects on endothelial function and nitric oxide production, these appear to be less pronounced than those of racemic amlodipine. The high affinity of S-amlodipine for its target channels makes it the key enantiomer responsible for the therapeutic antihypertensive effects of amlodipine. The detailed methodologies provided in this guide serve as a foundation for further research into the nuanced vascular effects of this widely used therapeutic agent.
References
- 1. S-Amlodipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modern views on amlodipine and new S-amlodipine medications | Leonova | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]
- 10. researchgate.net [researchgate.net]
- 11. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond Amlodipine-The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Levamlodipine with L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine (B1666008), is a potent dihydropyridine (B1217469) calcium channel blocker widely utilized in the management of hypertension. Its therapeutic efficacy stems from its high-affinity and selective interaction with L-type voltage-gated calcium channels (CaV1.2), primarily in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the interaction of Levamlodipine with L-type calcium channels. It details the quantitative binding and functional parameters, outlines key experimental protocols for its characterization, and illustrates the downstream signaling pathways modulated by this interaction.
Introduction
Voltage-gated L-type calcium channels, particularly the CaV1.2 subtype, are crucial for the regulation of vascular tone and cardiac contractility.[1] These channels mediate the influx of calcium ions into smooth muscle and cardiac cells upon membrane depolarization, initiating the cascade of events leading to muscle contraction.[2] Dihydropyridines are a class of organic compounds that act as potent allosteric modulators of L-type calcium channels.[3][4]
Amlodipine, a third-generation dihydropyridine, is a racemic mixture of (S)- and (R)-enantiomers.[5] Extensive research has demonstrated that the therapeutic effects of amlodipine are almost exclusively attributable to the (S)-enantiomer, Levamlodipine.[5] Levamlodipine exhibits a significantly higher binding affinity for L-type calcium channels, approximately 1000-fold greater than its (R)-counterpart, establishing it as the active moiety.[6] This guide focuses specifically on the interaction of Levamlodipine with L-type calcium channels, providing a detailed technical resource for the scientific community.
Mechanism of Action
Levamlodipine exerts its pharmacological effect by binding to the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] This binding is allosteric and state-dependent, with a higher affinity for the inactivated and depolarized states of the channel.[7][8] By stabilizing the inactivated state, Levamlodipine effectively reduces the probability of the channel opening in response to depolarization, thereby inhibiting the influx of calcium ions into the cell.[7][8] This leads to a reduction in intracellular calcium concentration in vascular smooth muscle cells, which in turn inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK).[9] The subsequent decrease in myosin light chain phosphorylation results in smooth muscle relaxation and vasodilation.[9]
Signaling Pathway of Levamlodipine-induced Vasodilation
The following diagram illustrates the signaling cascade initiated by the binding of Levamlodipine to L-type calcium channels in vascular smooth muscle cells.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of Levamlodipine and its racemate, amlodipine, with L-type calcium channels.
Table 1: Binding Affinity Data
| Ligand | Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| (-)-[3H]Amlodipine (Levamlodipine) | (-)-[3H]Amlodipine | Rat cardiac membranes | 1.64 ± 0.17 | 0.45 ± 0.08 | [10][11] |
Table 2: Functional Antagonism Data
| Compound | Channel | Cell Type | IC50 (nM) | Conditions | Reference |
| Amlodipine | CaVAb (bacterial model) | - | 10 ± 0.4 | State-dependent, after train of depolarizations | [7] |
| Amlodipine | CaV1.2 | HEK293 cells | 57 ± 22 | Closed-state, 0.05 Hz stimulation | [12] |
| Amlodipine | CaV1.2/Dihydropyridine insensitive | HEK293 cells | 26,000 ± 3,800 | - | [13] |
| Amlodipine | CaV2.1/Dihydropyridine sensitive | HEK293 cells | 41 | - | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Levamlodipine with L-type calcium channels.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and density of binding sites (Bmax) of Levamlodipine for L-type calcium channels using a radiolabeled form of the drug.
-
Tissue: Rat cardiac tissue
-
Radioligand: (-)-[3H]Amlodipine
-
Unlabeled Ligand: Levamlodipine
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
-
Equipment: Homogenizer, refrigerated centrifuge, vacuum filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.
-
Membrane Preparation:
-
Excise rat hearts and place them in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of (-)-[3H]Amlodipine (e.g., 0.1 to 20 nM).
-
For each concentration, prepare a parallel set of tubes containing an excess of unlabeled Levamlodipine (e.g., 10 µM) to determine non-specific binding.
-
Incubate the tubes at 25°C for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of (-)-[3H]Amlodipine.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.
-
Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of Levamlodipine on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells.
-
Cells: Isolated vascular smooth muscle cells (e.g., from rabbit ear artery).
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
-
Drug: Levamlodipine stock solution.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
-
Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.
-
Recording Setup:
-
Mount the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette (2-5 MΩ resistance) with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Perfuse the cell with the external solution containing various concentrations of Levamlodipine.
-
At each concentration, record the steady-state inhibition of the calcium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of Levamlodipine.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
Calcium Imaging Assay
This protocol uses a fluorescent calcium indicator to measure the effect of Levamlodipine on intracellular calcium concentration in cultured vascular smooth muscle cells.
-
Cells: Cultured vascular smooth muscle cells.
-
Dye: Fura-2 AM or other suitable calcium indicator.
-
Solutions:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Stimulation Buffer: HBSS with high potassium concentration (e.g., 60 mM KCl).
-
-
Drug: Levamlodipine stock solution.
-
Equipment: Fluorescence microscope with an imaging system.
-
Cell Preparation:
-
Plate vascular smooth muscle cells on glass coverslips and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with loading buffer to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Perfuse the cells with loading buffer containing the desired concentration of Levamlodipine for a few minutes.
-
Stimulate the cells by perfusing with the high-potassium stimulation buffer.
-
Continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) over time.
-
The ratio is proportional to the intracellular calcium concentration.
-
Compare the amplitude of the calcium transient in the presence and absence of Levamlodipine to determine its inhibitory effect.
-
Structural Basis of Interaction
Cryo-electron microscopy studies of the related dihydropyridine amlodipine in complex with a bacterial voltage-gated calcium channel (CaVAb), a model for the L-type channel, have provided significant insights into the binding site.[7] These studies reveal that amlodipine binds to a pocket located on the external, lipid-facing surface of the pore module, at the interface between two subunits.[7] This binding allosterically induces a conformational change in the selectivity filter of the channel, stabilizing a non-conducting state.[7] The binding pocket is formed by residues in the S5 and S6 helices of domain III and the S6 helix of domain IV of the α1 subunit.[15] The high affinity and slow dissociation kinetics of Levamlodipine are attributed to specific interactions within this binding pocket.
Conclusion
Levamlodipine's therapeutic efficacy as an antihypertensive agent is firmly rooted in its potent and selective inhibition of L-type voltage-gated calcium channels. As the pharmacologically active S-enantiomer of amlodipine, it exhibits high-affinity, state-dependent binding that leads to a reduction in calcium influx in vascular smooth muscle cells. This, in turn, inhibits the contractile machinery, resulting in vasodilation and a lowering of blood pressure. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced interactions of Levamlodipine and other dihydropyridines with their target channels, paving the way for the development of next-generation cardiovascular therapeutics.
References
- 1. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS | Annual Reviews [annualreviews.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Levamlodipine in Cardiovascular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina. Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacodynamics of levamlodipine in various cardiovascular models, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this area.
Core Mechanism of Action: L-type Calcium Channel Blockade
Levamlodipine's primary mechanism of action is the inhibition of the transmembrane influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] By blocking these channels, levamlodipine reduces the intracellular calcium concentration available for the contractile process. This effect is more pronounced in vascular smooth muscle cells than in cardiac muscle cells, leading to a significant reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2]
The binding of levamlodipine to the L-type calcium channel is characterized by a gradual onset and a long duration of action, which contributes to its favorable pharmacokinetic and pharmacodynamic profile, allowing for once-daily dosing.[3] The S-enantiomer possesses a much greater affinity for the calcium channel receptor compared to the R-enantiomer.
Signaling Pathway for Vascular Smooth Muscle Relaxation
The binding of levamlodipine to L-type calcium channels initiates a signaling cascade that results in vasodilation. The reduced intracellular calcium concentration prevents the activation of calmodulin, a calcium-binding protein. This, in turn, inhibits the activity of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chains.[1] The dephosphorylation of myosin light chains leads to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in blood pressure.
Effects on Blood Pressure and Heart Rate in Animal Models
Levamlodipine has been shown to effectively reduce blood pressure in various animal models of hypertension, most notably in spontaneously hypertensive rats (SHRs).
| Animal Model | Compound | Dose | Route of Administration | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 50-100 µg/kg | Intravenous | Dose-dependent decrease in Mean Arterial Pressure (MAP) | Dose-dependent increase | [4] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 10-50 µg/kg | Intracerebroventricular | Parallel decreases in MAP | Parallel decreases | [4] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 50 µg/kg/hr followed by 100 µg/kg/hr | Intravenous infusion | Parallel decreases in MAP | Parallel decreases | [4] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 10 mg/kg for 6 weeks | Intragastric | 29% decrease in mean blood pressure | Not specified | [5] |
| Normotensive Sprague-Dawley Rats | Amlodipine | 200 µg/kg + 50 µg/kg/h | Not specified | 12 ± 3 mmHg decrease | Not specified | [6] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 400 µg/kg + 100 µg/kg/h | Not specified | 27 ± 5 mmHg decrease | Not specified | [6] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 2, 8, and 20 mg/kg/day for 6 months | Oral | Dose-dependent reduction in systolic blood pressure | Not specified | [7] |
| Spontaneously Hypertensive Rats (SHR) | Amlodipine | 10 mg/kg/day for 10 weeks | gavage | Significant reduction | Not specified | [8] |
In Vitro Vascular Relaxation Studies
The vasodilatory effects of amlodipine have been quantified in various isolated blood vessel preparations.
| Tissue Preparation | Agonist | Compound | IC50 | Reference |
| Rat Aortic Rings | 40 mM KCl | Amlodipine | 7.5 x 10⁻⁹ M | [2] |
| Pig Coronary Artery Rings | 35 mM KCl | Amlodipine | 2.2 x 10⁻⁸ M | [2] |
| Human Coronary Artery Rings | 35 mM KCl | Amlodipine | 2.1 x 10⁻⁸ M | [2] |
| Depolarized Rat Aorta | Ca²⁺ | Amlodipine | 1.9 nM | [9][10] |
| Rat Aorta (depolarizing steps with 45 mM K+) | K+ | Amlodipine | 19.4 nM | [9] |
Influence on Endothelial Nitric Oxide Synthase (eNOS) Signaling
Beyond its direct effects on vascular smooth muscle, amlodipine has been shown to modulate endothelial function by influencing the production of nitric oxide (NO), a potent vasodilator. Studies suggest that racemic amlodipine can enhance eNOS activity through a mechanism involving Protein Kinase C (PKC).[3][11][12] Racemic amlodipine has been shown to induce the phosphorylation of eNOS at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[3][12] This effect appears to be mediated by the inhibition of PKC.[3][12] Interestingly, one study suggests that S(-)-amlodipine (levamlodipine) does not share this effect on eNOS phosphorylation and PKC activity, indicating a potential difference in the pleiotropic effects of the enantiomers.[3][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Levamlodipine for Vascular Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular dementia (VaD) represents a significant and growing unmet medical need, with no currently approved pharmacological treatments. VaD is the second most common form of dementia after Alzheimer's disease and is caused by reduced blood flow to the brain, leading to cognitive decline. This technical guide provides a preliminary investigation into the potential of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), as a therapeutic agent for VaD. This document summarizes the existing preclinical evidence, outlines detailed experimental protocols, and explores the proposed mechanism of action involving the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. While clinical trial data for levamlodipine in VaD is not yet available, this guide also discusses the design of a relevant clinical trial for the related compound, amlodipine, to inform future clinical development strategies for levamlodipine.
Introduction
Vascular dementia encompasses a range of cognitive disorders caused by cerebrovascular pathologies. The most common subtype, subcortical ischaemic vascular dementia (SIVD), results from small-vessel disease. Chronic cerebral hypoperfusion is a key pathophysiological mechanism in VaD, leading to neuronal damage and cognitive impairment. Levamlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is known for its vasodilatory effects and is widely used in the treatment of hypertension. Its mechanism of action involves blocking the transmembrane influx of calcium through L-type calcium channels in vascular smooth muscle and cardiac muscle, resulting in vasodilation and a decrease in blood pressure.[1] Recent preclinical evidence suggests that levamlodipine may offer neuroprotective effects beyond its impact on blood pressure, making it a candidate for investigation in VaD.
Preclinical Evidence
To date, the primary investigation into the efficacy of levamlodipine for vascular dementia comes from a preclinical study utilizing a mouse model of VaD.
Animal Model and Study Design
The study employed a right unilateral common carotid artery occlusion (rUCCAO) mouse model to induce chronic cerebral hypoperfusion and mimic the pathophysiology of vascular dementia.[2][3]
Efficacy in Cognitive Function
Oral administration of low-dose levamlodipine besylate demonstrated a significant improvement in cognitive function in the VaD mouse model.[2][3]
Table 1: Summary of Behavioral Test Results in rUCCAO Mice [2]
| Behavioral Test | Group | Outcome Measure | Result |
| Morris Water Maze (MWM) | VaD + Vehicle | Escape Latency | Significantly increased vs. Sham |
| VaD + Levamlodipine (0.1 mg/kg) | Escape Latency | Significantly reduced vs. Vehicle | |
| VaD + Levamlodipine (0.5 mg/kg) | Escape Latency | Significantly reduced vs. Vehicle | |
| VaD + Memantine (20 mg/kg) | Escape Latency | Significantly reduced vs. Vehicle | |
| Novel Object Recognition Test (NORT) | VaD + Vehicle | Time Exploring Novel Object | Significantly reduced vs. Sham |
| VaD + Levamlodipine (0.1 mg/kg) | Time Exploring Novel Object | Significantly increased vs. Vehicle | |
| VaD + Levamlodipine (0.5 mg/kg) | Time Exploring Novel Object | Significantly increased vs. Vehicle | |
| VaD + Memantine (20 mg/kg) | Time Exploring Novel Object | Significantly increased vs. Vehicle |
Histopathological and Molecular Findings
The study investigated the molecular mechanisms underlying the observed cognitive improvements.
Table 2: Summary of Immunohistochemical and Other Findings in rUCCAO Mice [2][3]
| Analysis | Group | Finding |
| Phospho-CaMKII (Thr286) Immunohistochemistry | VaD + Vehicle | Reduced levels in the hippocampus |
| VaD + Levamlodipine (0.1 mg/kg) | Partially restored levels in the hippocampus | |
| VaD + Levamlodipine (0.5 mg/kg) | Partially restored levels in the hippocampus | |
| Microglia and Astrocyte Activation | VaD + Levamlodipine (0.1 and 0.5 mg/kg) | No significant effect |
| Vascular Structure (Hippocampus CA1) | VaD + Levamlodipine (0.1 and 0.5 mg/kg) | No significant effect |
| Blood Pressure | VaD + Levamlodipine (0.1 and 0.5 mg/kg) | No significant effect |
Proposed Mechanism of Action: The CaMKII Signaling Pathway
The preclinical data strongly suggest that the neuroprotective effects of levamlodipine in vascular dementia are mediated, at least in part, through the modulation of the Calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathway. CaMKII is a crucial enzyme in the brain involved in synaptic plasticity, learning, and memory.[3][4]
In the context of vascular dementia, chronic cerebral hypoperfusion is thought to lead to reduced levels of phosphorylated CaMKII (p-CaMKII) in the hippocampus, a brain region critical for memory formation. The preclinical study showed that levamlodipine treatment can partially restore these reduced p-CaMKII levels.[2][3]
Detailed Experimental Protocols
Right Unilateral Common Carotid Artery Occlusion (rUCCAO) Mouse Model
This surgical model is used to induce chronic cerebral hypoperfusion.
-
Animals: Male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the right common carotid artery.
-
The artery is carefully separated from the surrounding tissues.
-
The artery is permanently ligated with a silk suture.
-
The incision is closed, and the animal is allowed to recover.
-
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care. Behavioral and histological analyses are typically performed several weeks after the surgery to allow for the development of VaD-like pathology.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Novel Object Recognition Test (NORT)
The NORT assesses recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Immunohistochemistry for Phospho-CaMKII (Thr286)
This technique is used to visualize the levels and localization of activated CaMKII in brain tissue.
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and then cryoprotected in a sucrose (B13894) solution.
-
Coronal sections of the brain, particularly the hippocampus, are cut using a cryostat.
-
-
Staining Procedure:
-
Sections are washed and then blocked to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for phospho-CaMKII (Thr286).
-
After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Sections are counterstained (e.g., with DAPI to label cell nuclei) and mounted on slides.
-
-
Analysis: The intensity and distribution of the fluorescent signal are quantified using microscopy and image analysis software.
Future Directions: Clinical Trial Design
As there are no clinical trials specifically for levamlodipine in vascular dementia, the design of the AFFECT trial for amlodipine in subcortical ischaemic vascular dementia provides a valuable template for future studies.
A future clinical trial for levamlodipine in vascular dementia could adopt a similar double-blind, placebo-controlled design. Key considerations would include:
-
Patient Population: Patients with a confirmed diagnosis of vascular dementia, potentially focusing on the subcortical ischaemic subtype.
-
Dosage: The optimal dose of levamlodipine for neuroprotection without causing significant hypotension would need to be determined in early-phase trials. The preclinical study suggests that low doses may be effective.[2][3]
-
Primary Endpoint: A validated cognitive scale, such as the Vascular Dementia Assessment Scale cognitive subscale (VADAS-cog), would be an appropriate primary outcome measure.
-
Secondary Endpoints: A range of secondary outcomes assessing global function, activities of daily living, neuropsychiatric symptoms, and caregiver burden should be included.
-
Biomarkers: Incorporating biomarkers, such as imaging measures of cerebral blood flow and molecular markers like p-CaMKII in cerebrospinal fluid (if feasible), could provide valuable mechanistic insights.
Conclusion
The preliminary investigation of levamlodipine for vascular dementia reveals a promising preclinical signal. The ability of low-dose levamlodipine to improve cognitive function in a VaD mouse model, coupled with its proposed mechanism of action involving the restoration of p-CaMKII levels, warrants further investigation. While the absence of direct clinical trial data for levamlodipine is a limitation, the established safety profile of the drug for hypertension and the precedent set by clinical trials of the related compound amlodipine provide a clear path forward for clinical development. Rigorously designed clinical trials are now needed to determine if the neuroprotective effects of levamlodipine observed in preclinical models translate to meaningful clinical benefits for patients with vascular dementia.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Participation of CaMKII in Neuronal Plasticity and Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glutamate.med.kyoto-u.ac.jp [glutamate.med.kyoto-u.ac.jp]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Levamlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical method development of levamlodipine (B1674848) besylate, a calcium channel blocker used in the management of hypertension. The following sections detail validated methods for the quantification of levamlodipine besylate in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of levamlodipine besylate due to its high resolution, sensitivity, and specificity. This section outlines a validated Reverse-Phase HPLC (RP-HPLC) method suitable for routine quality control and stability studies.
Experimental Protocol: RP-HPLC
A simple, precise, and accurate RP-HPLC method has been developed for the determination of levamlodipine besylate.[1]
Chromatographic Conditions:
-
Instrument: Agilent 1260 & 1290 series HPLC system with a UV detector.[1]
-
Column: ZORBAX C18 (100 x 4.6mm, 3.5µm particle size).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 80:10:10 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 ± 2°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of levamlodipine besylate working standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-50 µg/mL.[1]
-
Sample Solution (for tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of levamlodipine besylate into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2-50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 100 ± 2%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 2.93 µg/mL[1] |
| Limit of Quantification (LOQ) | 8 µg/mL[1] |
| Retention Time | 1.5 min[1] |
Experimental Workflow: HPLC Method Development
Caption: Workflow for HPLC method development and validation.
UV-Visible Spectrophotometric Method
A simple and cost-effective UV-Visible spectrophotometric method has been developed for the estimation of levamlodipine besylate in bulk and pharmaceutical dosage forms.
Experimental Protocol: UV-Visible Spectrophotometry
This method is based on the measurement of the absorbance of a levamlodipine besylate solution in a suitable solvent.
Instrument and Reagents:
-
Instrument: Double beam UV-Visible spectrophotometer.
-
Solvent: Ethanol (B145695).[2]
-
Reference: Ethanol (as blank).[2]
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of levamlodipine besylate and dissolve it in 100 mL of ethanol.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-40 µg/mL using ethanol.[2]
-
Sample Solution (for tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of levamlodipine besylate to a 100 mL volumetric flask. Add about 70 mL of ethanol, sonicate for 15 minutes, and then dilute to the mark with ethanol. Filter the solution and make further dilutions as necessary to bring the concentration within the linearity range.
Procedure:
-
Scan the working standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for levamlodipine besylate in ethanol is found to be 360 nm.[2]
-
Measure the absorbance of the standard and sample solutions at 360 nm against the solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of levamlodipine besylate in the sample solution from the calibration curve.
Method Validation Summary
The UV-Visible spectrophotometric method was validated as per ICH guidelines.
Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters
| Parameter | Result |
| λmax | 360 nm[2] |
| Linearity Range | 5-40 µg/mL[2] |
| Correlation Coefficient (r²) | 0.998[2] |
| Line Equation | y = 0.0136x + 0.001[2] |
| Precision (% RSD for Interday & Intraday) | < 2%[2] |
| Limit of Detection (LOD) | 0.08123 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.2461 µg/mL[2] |
| Assay of Marketed Formulations | 98.3% and 99.2%[2] |
Logical Relationship of UV Method Validation Parameters
Caption: Interrelationship of UV method validation parameters.
Stability-Indicating Method and Impurity Profiling
For assessing the stability of levamlodipine besylate and identifying potential degradation products, a stability-indicating assay method is crucial. RP-HPLC is the preferred technique for this purpose.
A stability-indicating RP-HPLC method was developed to separate levamlodipine besylate from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic).[3][4] The method demonstrated specificity for the parent drug in the presence of its degradation products.[3]
For impurity profiling, a gradient RP-HPLC method can be employed to separate and quantify known and unknown impurities.[5] A study successfully separated 25 known and unknown impurities related to a combination formulation containing amlodipine (B1666008) besylate.[5] The detection of impurities is typically performed at 237 nm.[5][6]
These application notes and protocols provide a solid foundation for the analytical method development of levamlodipine besylate. It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.
References
- 1. ijpar.com [ijpar.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. CN107677751B - Method for detecting amlodipine besylate and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Analysis of Levamlodipine Besylate Tablets
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of levamlodipine (B1674848) besylate in tablet dosage forms. The protocols are based on established and validated methods to ensure accuracy, precision, and robustness for routine quality control and research applications.
Introduction
Levamlodipine, the S-enantiomer of amlodipine (B1666008), is a long-acting calcium channel blocker used in the management of hypertension and angina.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of levamlodipine besylate pharmaceutical products. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of levamlodipine besylate in tablets. The method is suitable for assay, impurity profiling, and stability studies.
Principle of the Method
The method utilizes reversed-phase chromatography to separate levamlodipine from its potential impurities and tablet excipients. A C18 stationary phase is employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically performed using a UV detector at a wavelength where levamlodipine exhibits maximum absorbance, commonly around 238 nm.[3][4] Quantification is achieved by comparing the peak area of levamlodipine in the sample solution to that of a reference standard.
Experimental Protocols
Materials and Reagents
-
Reference Standard: Levamlodipine Besylate Working Standard
-
Solvents: HPLC grade acetonitrile, HPLC grade methanol (B129727)
-
Buffers: Potassium dihydrogen phosphate (B84403) (analytical grade), Ammonium (B1175870) acetate (B1210297) (analytical grade), Triethylamine (analytical grade), Orthophosphoric acid (analytical grade)
-
Water: HPLC grade or purified water
-
Sample: Levamlodipine Besylate Tablets
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. The following tables summarize typical chromatographic conditions.
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition 1 (Isocratic) | Condition 2 (Isocratic) | Condition 3 (Gradient) |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm | C18, 2.6 µm, 4.6 x 100 mm (Core-shell) |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 3.0) (15:35:50 v/v/v) | Methanol:0.03M Potassium Dihydrogen Phosphate (75:25 v/v)[3] | A: 0.4% Ammonium Hydroxide (B78521) in WaterB: Methanol[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 1.0 mL/min |
| Detection Wavelength | 237 nm[6][7] | 238 nm[3] | 237 nm[8][5] |
| Column Temperature | 30 °C[3][7] | Ambient | 30 °C |
| Injection Volume | 20 µL[3] | 20 µL | 10 µL |
| Run Time | ~15 min | ~10 min | ~15 min |
| Elution Mode | Isocratic | Isocratic | Gradient |
Note: The pH of the buffer should be adjusted using an appropriate acid or base, such as orthophosphoric acid.
Preparation of Solutions
-
For Condition 1: Prepare a 70mM potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Mix acetonitrile, methanol, and the prepared buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas.[1]
-
For Condition 2: Prepare a 0.03M potassium dihydrogen phosphate solution. Mix with methanol in the specified ratio. Filter and degas.[3]
-
For Condition 3: Prepare mobile phase A (0.4% ammonium hydroxide in water) and mobile phase B (methanol). Filter and degas separately. The gradient program should be optimized for the specific application.[8][5]
Accurately weigh about 25 mg of Levamlodipine Besylate Working Standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase and mix well. Further dilute a known volume of this stock solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.
Weigh and finely powder not fewer than 20 levamlodipine besylate tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of levamlodipine and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[9] Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2][7] Further dilute a known volume of this solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the acceptance criteria in Table 2 are met.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0[7][9] |
| Theoretical Plates | Not less than 2000[7][9] |
| Relative Standard Deviation (RSD) of Peak Areas | Not more than 2.0%[7] |
Data Presentation
The following table summarizes typical performance data for a validated HPLC method for levamlodipine besylate analysis.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.07 µg/mL[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of levamlodipine besylate tablets.
Caption: Workflow for HPLC analysis of levamlodipine besylate tablets.
Logical Relationships in Method Development
This diagram outlines the key logical steps involved in developing a robust HPLC method.
Caption: Logical steps in HPLC method development.
References
- 1. japer.in [japer.in]
- 2. hpst.cz [hpst.cz]
- 3. CN105301164A - Detection method of levamlodipine besylate tablet related substances - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public.pensoft.net [public.pensoft.net]
- 7. eijppr.com [eijppr.com]
- 8. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
Introduction
Amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the treatment of hypertension and angina, is a chiral molecule administered as a racemic mixture of (S)- and (R)-enantiomers.[1] The therapeutic effect is primarily attributed to the (S)-amlodipine enantiomer, which is a more potent calcium channel blocker than the (R)-enantiomer.[2] The differential pharmacological activity and potential for varied pharmacokinetic and pharmacodynamic profiles between the enantiomers necessitate robust analytical methods for their separation and quantification.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantioselective analysis of amlodipine. This document provides detailed application notes and protocols for the chiral separation of amlodipine enantiomers by HPLC, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Several HPLC methods have been successfully developed for the chiral separation of amlodipine enantiomers. The following protocols detail the use of different types of chiral stationary phases.
Protocol 1: Ovomucoid-Based Chiral Stationary Phase
This method utilizes an ovomucoid-based column, which is a versatile CSP for the separation of a wide range of chiral compounds.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is suitable.[4]
-
Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: 20 mM Dibasic Sodium Phosphate (B84403) Buffer (pH 7.0) and Acetonitrile (B52724) (80:20 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 10 µL.[4]
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare a 20 mM solution of dibasic sodium phosphate in HPLC-grade water and adjust the pH to 7.0.
-
Mix the buffer and acetonitrile in an 80:20 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the amlodipine standard or sample in acetonitrile to achieve a concentration of 0.1 mg/mL.[4]
-
3. HPLC Analysis Procedure:
-
Equilibrate the Ultron ES-OVM column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and quantify the enantiomers based on their retention times.
Protocol 2: Cellulose-Based Chiral Stationary Phase
Cellulose-based CSPs are widely used for their broad enantioselectivity. This protocol is suitable for the analysis of amlodipine enantiomers in human plasma.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A SCIEX ExionLC™ AD HPLC System coupled with a QTRAP® 4500 System is recommended for high sensitivity.[5]
-
Column: Lux® 3 µm Cellulose-4 (150 x 2 mm).[5]
-
Mobile Phase: 0.05% Ethanolamine (B43304) in Acetonitrile and Isopropyl Alcohol (96:4 v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Elution Mode: Isocratic.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) with transitions 409.3/237.9 for amlodipine enantiomers.[5]
-
Source Temperature: 300°C.[5]
-
Spray Voltage: 5500 V.[5]
2. Reagent and Sample Preparation (from Human Plasma):
-
Reagents: Acetonitrile, water, methanol (B129727), ethanolamine, formic acid, and isopropyl alcohol.[5]
-
Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of (S)-Amlodipine and (R)-Amlodipine in methanol.
-
Prepare working standard solutions for spiking into plasma with methanol:water (50:50 v/v).[5]
-
-
Solid Phase Extraction (SPE):
-
To 500 µL of plasma sample, add 500 µL of 0.2% v/v ethanolamine in water and vortex.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 0.1% formic acid in methanol.
-
Evaporate the eluent at 50°C under a nitrogen stream and reconstitute with 100 µL of the mobile phase.[5]
-
3. LC-MS/MS Analysis Procedure:
-
Equilibrate the Lux® Cellulose-4 column with the mobile phase.
-
Inject the prepared sample.
-
Perform the analysis using the specified isocratic elution and MS/MS detection parameters.
Protocol 3: Crown Ether-Based Chiral Stationary Phase
This method employs a crown ether-based CSP, which is particularly effective for the separation of chiral primary amines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Daicel CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm).[6]
-
Mobile Phase: Aqueous acidic 70% HClO4 (pH 2.0) and Methanol (95:5 v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 238 nm.[6]
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of 70% perchloric acid and adjust the pH to 2.0.
-
Mix the acidic aqueous solution with methanol in a 95:5 (v/v) ratio.
-
Filter through a 0.45 µm membrane and degas.[6]
-
-
Sample Solution Preparation:
-
Prepare sample solutions in the mobile phase within the linear range of 5-60 µg/mL.[6]
-
3. HPLC Analysis Procedure:
-
Equilibrate the CROWNPAK CR(+) column with the mobile phase.
-
Inject the sample.
-
Run the isocratic method and detect the enantiomers at 238 nm.
Data Presentation
The following tables summarize the quantitative data from various published methods for the chiral separation of amlodipine enantiomers.
| Method | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| 1 | Ultron ES-OVM (150x4.6mm, 5µm) | 20mM Sodium Phosphate Buffer (pH 7.0) : Acetonitrile (80:20) | 1.0 | UV, 360 nm | R: ~8.0, S: ~11.0 | - | - | [4] |
| 2 | Ultron ES-OVM (150x4.6mm) | 10mM Na2HPO4 (pH 5.0) : Acetonitrile (80:20) | 1.0 | - | S: 4.63, R: 5.54 | 5.51 | 1.71 | [7] |
| 3 | Chiral AGP (100x4.6mm, 5µm) | 10mM Ammonium Acetate Buffer (pH 4.6) with 1% 1-Propanol | 0.9 | UV, 235 nm | R: 5.0, S: 7.0 | - | - | [3] |
| 4 | Lux Cellulose-4 (150x2mm, 3µm) | 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4) | 0.3 | MS/MS | - | - | - | [5] |
| 5 | Daicel CROWNPAK CR(+) (150x4.0mm, 5µm) | 70% HClO4 (pH 2.0) : Methanol (95:5) | 0.8 | UV, 238 nm | - | - | - | [6] |
| 6 | Chirobiotic V (Vancomycin-based) | Methanol : Ammonium Nitrate (100:0.1, v/v) | 0.5 | - | - | - | - | [8] |
| 7 | WondaSil C18 (achiral column) | Methanol:Water (45:55, pH 2.5) with 7.5 mM SBE-β-CD and 0.3 mM PEG-20M | - | - | < 16 min for both | - | - | [9] |
| 8 | Molecularly Imprinted Polymer | Chloroform | 0.3 | - | - | - | - | [10][11] |
Mandatory Visualizations
Caption: Workflow for chiral HPLC analysis of amlodipine.
Caption: Factors influencing amlodipine enantiomer separation.
References
- 1. ijcrt.org [ijcrt.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase | Scientific.Net [scientific.net]
- 11. Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase | Semantic Scholar [semanticscholar.org]
Application Note: A Rapid and Validated UPLC Method for the Determination of Amlodipine Besylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine (B1666008) besylate is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and efficient analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and efficacy. This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the determination of amlodipine besylate. The method is rapid, precise, and accurate, making it suitable for routine quality control and stability testing.
Experimental Protocol
1. Materials and Reagents
-
Amlodipine Besylate Reference Standard (USP grade)
-
Amlodipine Besylate tablets (e.g., 5 mg strength)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine (B128534) (TEA)
-
Phosphoric acid
-
Deionized water
2. Instrumentation An Agilent 1290 Infinity II LC system or a Waters Acquity UPLC system equipped with a photodiode array (PDA) detector was used.[3]
3. Chromatographic Conditions
The following table summarizes the optimized UPLC chromatographic conditions for the analysis of amlodipine besylate.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 x 50 mm, 1.8 µm[3] |
| Mobile Phase | A: 0.01M Phosphate Buffer (pH 2.5 with Phosphoric Acid) |
| B: Acetonitrile | |
| Gradient | Isocratic or a shallow gradient can be optimized. For this note, an isocratic elution with a mixture of Methanol/Acetonitrile/Buffer (35/15/50, v/v/v) is presented.[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temp. | 30 °C[3] |
| Detection | UV at 237 nm[3] |
| Run Time | Approximately 3 minutes[3] |
4. Preparation of Solutions
-
Buffer Preparation (pH 3.0): Add 7.0 mL of triethylamine to 900 mL of water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid, then dilute to 1000 mL with water.[3]
-
Mobile Phase Preparation: Mix methanol, acetonitrile, and the prepared buffer in a ratio of 35:15:50 (v/v/v).[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Amlodipine Besylate working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.[4]
-
Working Standard Solution (20 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 20 µg/mL.[3]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 5 mg of amlodipine to a 250 mL volumetric flask.[3]
-
Add approximately 150 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3] The theoretical concentration of this solution is 20 µg/mL of amlodipine.[3]
-
Experimental Workflow
Caption: Workflow for UPLC analysis of Amlodipine Besylate.
Method Validation
The developed UPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][5]
1. System Suitability
System suitability was established by injecting the standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | ~1.04[4] |
| Theoretical Plates | > 2000 | 5659[6] |
| Tailing Factor | ≤ 2.0 | 1.01[7] |
| % RSD of Peak Area | ≤ 2.0% | 0.73[6] |
2. Linearity
The linearity of the method was evaluated by analyzing a series of amlodipine besylate solutions over a concentration range of 10 µg/mL to 50 µg/mL.[6]
| Parameter | Result |
| Concentration Range | 10 - 50 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
3. Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels (50%, 100%, and 150% of the target concentration).[8]
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 97.41[6] | < 2.0 |
| 100% | 99.5 | < 2.0 |
| 150% | 101.2 | < 2.0 |
4. Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.73[6] |
| Intermediate Precision (Inter-day) | < 2.0 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.038[9] |
| LOQ | 0.101[9] |
Logical Relationship of Method Validation
Caption: Logical flow of UPLC method validation parameters.
The described UPLC method provides a rapid, sensitive, and reliable approach for the determination of amlodipine besylate in pharmaceutical dosage forms. The method was successfully validated, demonstrating excellent linearity, accuracy, and precision. The short run time allows for high throughput analysis, making it an ideal method for quality control laboratories. The low flow rate and short analysis time also contribute to making the method cost-effective and environmentally friendly.[1][7]
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. sciencescholar.us [sciencescholar.us]
- 5. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination – Oriental Journal of Chemistry [orientjchem.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Dissolution Testing of Levamlodipine Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a calcium channel blocker used in the treatment of hypertension.[1][2] As a critical quality attribute, in vitro dissolution testing of levamlodipine tablets is essential to ensure batch-to-batch consistency, predict in vivo performance, and support biowaiver applications. Levamlodipine is considered a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[3][4] This classification allows for the possibility of biowaivers, where in vitro dissolution studies can be used as a surrogate for in vivo bioequivalence studies, provided the test product meets specific criteria.[3][5]
These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of levamlodipine tablets, intended for quality control, formulation development, and regulatory submissions.
Data Presentation
The following tables summarize the key parameters for the in vitro dissolution testing of levamlodipine tablets based on established methodologies for amlodipine, which are applicable to levamlodipine.
Table 1: Recommended Dissolution Test Parameters
| Parameter | Recommended Condition | Notes |
| Apparatus | USP Apparatus 2 (Paddle) | This is the most commonly cited apparatus for amlodipine and levamlodipine tablet dissolution.[5][6] |
| Rotation Speed | 50-75 rpm | 50 rpm is frequently used; 75 rpm is also reported, particularly in biowaiver studies.[5][7] |
| Temperature | 37 ± 0.5 °C | Standard physiological temperature for dissolution testing.[5][7][8] |
| Dissolution Media | pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | Multiple pH media are used to simulate the gastrointestinal tract, especially for biowaiver studies.[5] |
| Volume of Medium | 500 mL or 900 mL | 500 mL is specified in the USP monograph for amlodipine tablets; 900 mL is also used.[5][7] |
| Sampling Times | 15, 30, 45, 60 minutes | Frequent early time points are crucial for rapidly dissolving products. |
Table 2: Acceptance Criteria for Dissolution Testing
| Application | Time Point | Acceptance Criteria |
| Quality Control | As per validated method | Typically, not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. The FDA has deemed specific dissolution methods and criteria suitable for batch release.[9][10] |
| Biowaiver Study | 15 minutes | ≥ 85% of the labeled amount dissolved.[5] |
| Biowaiver Study | 30 minutes | ≥ 85% of the labeled amount dissolved if not met at 15 minutes.[5] |
| Profile Comparison | Multiple time points | Similarity factor (f2) > 50 and difference factor (f1) < 15 when comparing test and reference products.[5] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Quality Control
This protocol describes a standard method for routine quality control of levamlodipine tablets.
1. Materials and Reagents:
-
Levamlodipine tablets (Test samples)
-
Levamlodipine reference standard
-
0.1 N Hydrochloric acid (HCl)
-
Purified water
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate)
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle type) with 6-12 vessels
-
Water bath with heater and circulator
-
HPLC system with UV detector or a UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm PVDF)
3. Dissolution Procedure:
-
Prepare 900 mL of 0.1 N HCl dissolution medium.
-
De-aerate the medium by a suitable method (e.g., sonication, vacuum).
-
Assemble the dissolution apparatus and equilibrate the medium in each vessel to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 50 rpm.
-
Carefully drop one levamlodipine tablet into each vessel.
-
Start the dissolution timer.
-
At the specified time point (e.g., 30 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
4. Sample Analysis (HPLC Method):
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a standard solution of levamlodipine reference standard of known concentration in the dissolution medium.
-
Analysis: Inject the standard and filtered sample solutions into the HPLC system.
-
Calculation: Calculate the percentage of levamlodipine dissolved using the peak areas from the chromatograms of the sample and standard solutions.
Protocol 2: Dissolution Profile Comparison for Biowaiver Studies
This protocol is designed to compare the dissolution profile of a generic (test) levamlodipine tablet against a reference product.
1. Dissolution Media Preparation:
-
Prepare three different dissolution media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
2. Dissolution Procedure:
-
Perform the dissolution test as described in Protocol 1, using 12 units of both the test and reference products in each of the three media.
-
Withdraw samples at multiple time points (e.g., 5, 10, 15, 20, 30, and 45 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
3. Data Analysis:
-
Analyze the samples using a validated analytical method (HPLC or UV).
-
Calculate the cumulative percentage of drug dissolved at each time point for both test and reference products.
-
Compare the dissolution profiles by calculating the similarity factor (f2) and difference factor (f1).
-
For a biowaiver, the test product should show ≥ 85% dissolution within 30 minutes in all three media, and the dissolution profile should be similar to the reference product.[5]
Mandatory Visualizations
Caption: Experimental workflow for in vitro dissolution testing.
Caption: Logical flow for biowaiver dissolution studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamlodipine - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Transformation of Biopharmaceutical Classification System Class I and III Drugs Into Ionic Liquids and Lipophilic Salts for Enhanced Developability Using Lipid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Cell-Based Assays Evaluating Levamlodipine's Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker.[1] Its primary therapeutic mechanism involves the inhibition of L-type voltage-gated calcium channels (predominantly Cav1.2), which are critical in the regulation of vascular smooth muscle contraction and cardiac function.[1][2] By blocking the influx of Ca2+ into cells, levamlodipine leads to vasodilation and a subsequent reduction in blood pressure.[2] Accurate and reproducible in vitro cell-based assays are essential for characterizing the potency and mechanism of action of levamlodipine and other calcium channel modulators.
These application notes provide detailed protocols for two key cell-based methodologies: a high-throughput fluorescence-based intracellular calcium assay and the gold-standard patch-clamp electrophysiology technique.
Mechanism of Action: L-Type Calcium Channel Blockade
L-type calcium channels are voltage-gated ion channels that mediate calcium influx in response to membrane depolarization. In vascular smooth muscle cells, this influx of calcium initiates a signaling cascade that leads to muscle contraction. Levamlodipine binds to the α1 subunit (Cav1.2) of the L-type calcium channel, stabilizing it in an inactivated state and thereby preventing the influx of calcium.[3] This leads to smooth muscle relaxation and vasodilation.
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of amlodipine on the human Cav1.2 channel. It is important to note that levamlodipine is the S-enantiomer and the primary active component of racemic amlodipine, with the R-enantiomer being approximately 1,000-fold less active in blocking L-type calcium channels.[4] Therefore, the IC50 values for amlodipine are considered a close approximation of levamlodipine's potency.
Table 1: Electrophysiological Inhibition of Human Cav1.2 by Amlodipine
| Assay Type | Cell Line | Channel Subunits Expressed | Holding Potential | IC50 (nM) | Reference |
|---|
| Whole-Cell Patch Clamp | HEK293 | Cav1.2, β2, α2δ | -60 mV | 57 ± 22 |[5][6] |
Table 2: Functional Inhibition of Calcium-Induced Contractions by Amlodipine
| Assay Type | Tissue Preparation | Depolarizing Stimulus | IC50 (nM) | Reference |
|---|---|---|---|---|
| Organ Bath | Depolarized Rat Aorta | Ca2+ | 1.9 | [7] |
| Organ Bath | Rat Aorta | 45 mM K+ | 19.4 |[7] |
Experimental Protocols
High-Throughput Intracellular Calcium Assay using Fluo-4
This assay provides a robust method for screening and characterizing calcium channel modulators in a high-throughput format using a fluorescence plate reader (e.g., FLIPR, FlexStation). The principle involves pre-loading cells expressing the target channel with a calcium-sensitive dye, Fluo-4 AM. Upon membrane depolarization, calcium influx through open channels binds to Fluo-4, leading to a significant increase in fluorescence, which is inhibited in the presence of a channel blocker like levamlodipine.
Materials:
-
HEK293 cell line stably expressing human Cav1.2, β2, and α2δ subunits
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Black-wall, clear-bottom 96- or 384-well microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Levamlodipine
-
High potassium (depolarizing) buffer (e.g., HHBS with KCl concentration adjusted to 90 mM, with a corresponding reduction in NaCl to maintain osmolarity)
-
Fluorescence plate reader with fluidics injection capability
Protocol:
-
Cell Plating:
-
Culture HEK293-Cav1.2 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into black-wall, clear-bottom microplates at a density of 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 cells/well for 384-well plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HHBS. A typical final concentration is 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127.
-
Gently remove the culture medium from the cell plate.
-
Add an equal volume of the 2X Fluo-4 AM loading solution to each well as the volume of medium removed (e.g., add 100 µL to a 96-well plate).
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of levamlodipine in HHBS at 2X the final desired concentration.
-
After incubation, gently wash the cells twice with HHBS, leaving a final volume of 100 µL/well (for a 96-well plate).
-
Add 100 µL of the 2X levamlodipine dilutions to the corresponding wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader, equilibrated to 37°C.
-
Set the instrument to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's fluidics, inject the depolarizing high potassium buffer.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the levamlodipine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the definitive method for directly measuring the effect of a compound on ion channel currents. This protocol allows for the precise control of the cell membrane potential and the direct measurement of Ca2+ currents through Cav1.2 channels in response to voltage changes.
Materials:
-
HEK293 cells expressing Cav1.2 (as above), plated on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Pipette puller and microforge
-
Borosilicate glass capillaries
-
Perfusion system
-
Extracellular (bath) solution (in mM): 140 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Intracellular (pipette) solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
Levamlodipine stock solution in DMSO
Protocol:
-
Preparation:
-
Prepare and filter all solutions.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Fill a micropipette with intracellular solution and mount it on the headstage.
-
Under visual guidance, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Upon touching the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell membrane potential at a hyperpolarized potential (e.g., -80 mV) where most channels are in the resting state.
-
To assess state-dependent block, two main holding potentials can be used:
-
Resting State Block: Hold at -80 mV. Apply depolarizing steps (e.g., to +10 mV for 200 ms) at a low frequency (e.g., 0.05 Hz) to elicit Ca2+ (or Ba2+) currents.
-
Inactivated State Block: Hold at a more depolarized potential (e.g., -40 mV) to promote channel inactivation.
-
-
Record baseline currents until a stable amplitude is achieved.
-
-
Drug Application:
-
Begin perfusion of the recording chamber with extracellular solution containing the desired concentration of levamlodipine.
-
Continue applying the voltage-step protocol until the inhibitory effect of the drug reaches a steady state.
-
Perform a washout by perfusing with drug-free extracellular solution to assess reversibility.
-
Repeat for a range of levamlodipine concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each drug concentration.
-
Normalize the current amplitude to the baseline (pre-drug) current.
-
Plot the fractional block (1 - Idrug/Icontrol) against the drug concentration.
-
Fit the data to the Hill equation to determine the IC50 for levamlodipine's block of Cav1.2 channels.
-
Conclusion
The described cell-based assays provide robust and complementary methods for characterizing the calcium channel blocking activity of levamlodipine. The high-throughput fluorescence assay is ideal for initial screening and potency determination, while patch-clamp electrophysiology offers detailed mechanistic insights into the drug-channel interaction. Together, these techniques are invaluable tools in the preclinical evaluation of calcium channel modulators.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hypertension Research Using Levamlodipine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker. It exerts its antihypertensive effect primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. Animal models of hypertension are crucial for the preclinical evaluation of antihypertensive agents like levamlodipine. The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant model for essential hypertension, as it genetically develops hypertension and associated cardiovascular pathologies that mimic the human condition.
These application notes provide detailed protocols for utilizing the SHR model to investigate the efficacy of levamlodipine in hypertension research.
Animal Models for Hypertension Research
Several animal models are employed to study hypertension; however, the Spontaneously Hypertensive Rat (SHR) is the most well-established and utilized model for primary (essential) hypertension.
-
Spontaneously Hypertensive Rat (SHR): This inbred rat strain develops hypertension without any known external cause, closely mimicking human essential hypertension. Blood pressure begins to rise at 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adulthood. These rats also develop secondary pathologies such as cardiac and vascular hypertrophy. Wistar-Kyoto (WKY) rats are the appropriate normotensive control strain for SHRs.
-
Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP): A substrain of the SHR, these rats develop severe hypertension and have a high incidence of stroke. They are particularly useful for studying the effects of antihypertensive drugs on cerebrovascular protection.
-
Dahl Salt-Sensitive (S) and Salt-Resistant (R) Rats: These strains are used to model salt-sensitive hypertension. The Dahl S rats become hypertensive on a high-salt diet, while the Dahl R rats do not.
-
Renovascular Hypertension Models (e.g., 2-Kidney, 1-Clip): In these surgical models, hypertension is induced by constricting a renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).
For studying the primary antihypertensive effects of levamlodipine, the SHR model is the most recommended.
Mechanism of Action of Levamlodipine
Levamlodipine is the S-enantiomer of amlodipine and is responsible for the calcium channel blocking activity of the racemic mixture. The R-enantiomer has minimal activity. Levamlodipine binds to and blocks L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance lowers blood pressure.
Signaling Pathway of Levamlodipine in Vascular Smooth Muscle Cells
Caption: Mechanism of action of levamlodipine in vascular smooth muscle cells.
Experimental Protocols
Experimental Workflow for Evaluating Levamlodipine in SHRs
Caption: General experimental workflow for hypertension studies in SHRs.
Protocol 1: Acute Antihypertensive Effect of Levamlodipine in SHRs
Objective: To determine the acute dose-dependent effect of a single oral dose of levamlodipine on blood pressure in conscious SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Wistar-Kyoto (WKY) rats as normotensive controls.
-
Levamlodipine.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
-
Animal restrainers.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week. Also, acclimatize the rats to the restrainer and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: On the day of the experiment, measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each conscious rat using the tail-cuff method.
-
Drug Administration:
-
Prepare fresh solutions of levamlodipine in the vehicle at the desired concentrations (e.g., to deliver 1 mg/kg, 3 mg/kg, and 10 mg/kg).
-
Administer a single dose of levamlodipine or vehicle to the respective groups via oral gavage.
-
-
Post-Dose Blood Pressure Monitoring: Measure SBP, DBP, and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of levamlodipine with the vehicle control.
Protocol 2: Chronic Antihypertensive Effect of Levamlodipine in SHRs
Objective: To evaluate the long-term efficacy of daily oral administration of levamlodipine in reducing blood pressure and preventing end-organ damage in SHRs.
Materials:
-
Young male SHRs (e.g., 6-8 weeks old).
-
WKY rats as controls.
-
Levamlodipine.
-
Vehicle.
-
Equipment for oral gavage or for preparing medicated chow.
-
Tail-cuff plethysmography system.
-
Equipment for histological analysis (microtome, stains) and molecular analysis (e.g., qPCR, Western blotting).
Procedure:
-
Study Initiation: Begin the study with young SHRs before significant end-organ damage has occurred.
-
Group Assignment: Randomly assign SHRs to a vehicle control group and one or more levamlodipine treatment groups (e.g., 3 mg/kg/day and 10 mg/kg/day). Include a WKY control group.
-
Chronic Drug Administration:
-
Administer levamlodipine or vehicle daily by oral gavage for a specified period (e.g., 4 to 12 weeks).
-
Alternatively, for very long-term studies, levamlodipine can be mixed into the rat chow to ensure consistent daily intake.[1]
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate weekly using the tail-cuff method throughout the study period.
-
Endpoint Analysis:
-
At the end of the treatment period, perform a final blood pressure measurement.
-
Euthanize the animals and collect organs such as the heart, aorta, and kidneys.
-
Measure heart weight to body weight ratio as an index of cardiac hypertrophy.
-
Perform histological analysis on tissue sections to assess for pathological changes (e.g., cardiac fibrosis, vascular remodeling).
-
Conduct molecular analyses to investigate changes in gene or protein expression related to hypertension and cardiovascular remodeling.
-
-
Data Analysis: Compare the blood pressure progression, final blood pressure, and markers of end-organ damage between the treated and control groups using appropriate statistical tests.
Blood Pressure Measurement by Tail-Cuff Method
The tail-cuff method is a non-invasive technique for measuring blood pressure in rodents.
Procedure:
-
Place the rat in a restrainer to limit movement. It is crucial to habituate the animal to the restrainer to minimize stress.
-
A small cuff is placed around the base of the rat's tail, and a sensor (photoelectric or pneumatic) is placed distal to the cuff.
-
The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow in the tail artery.
-
The cuff is then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure. Some systems can also estimate diastolic and mean arterial pressure.
-
It is recommended to take multiple readings for each animal at each time point and average them to ensure accuracy. The first few readings of a session are often discarded as the animal adjusts.
-
Measurements should be taken in a quiet environment to minimize stress on the animals.
Quantitative Data Summary
The following tables summarize the reported effects of levamlodipine and amlodipine on blood pressure in Spontaneously Hypertensive Rats.
Table 1: Acute Effects of a Single Oral Dose of Levamlodipine in SHRs [1]
| Treatment Group | Dose (mg/kg) | Peak Systolic Blood Pressure Reduction (mmHg) | Peak Diastolic Blood Pressure Reduction (mmHg) |
| Levamlodipine | 1 | Significant Decrease | Significant Decrease |
| Levamlodipine + Bisoprolol | 1 + 0.125 | Significant Decrease | Significant Decrease |
Note: The study demonstrated a significant effect starting at 1 mg/kg, but did not provide specific mmHg reduction values in the abstract.
Table 2: Effects of Chronic Oral Administration of Amlodipine in SHRs
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Blood Pressure Reduction | Reference |
| Amlodipine | 10 | 6 weeks | 29% | [2] |
| Amlodipine Besylate | 3 | 4 weeks | Dose-dependent reduction | [3] |
| Amlodipine Besylate | 10 | 4 weeks | Dose-dependent reduction | [3] |
| Amlodipine Orotate | 3 | 4 weeks | Dose-dependent reduction | [3] |
| Amlodipine Orotate | 10 | 4 weeks | Dose-dependent reduction | [3] |
Note: Data for chronic levamlodipine administration in SHRs is limited in the public domain. The data for amlodipine is provided for reference.
Conclusion
The Spontaneously Hypertensive Rat is an excellent in vivo model for evaluating the antihypertensive properties of levamlodipine. The protocols outlined above provide a framework for conducting both acute and chronic studies to assess the efficacy of levamlodipine in lowering blood pressure and mitigating hypertension-induced end-organ damage. Careful experimental design, particularly regarding animal acclimatization and consistent blood pressure measurement techniques, is essential for obtaining reliable and reproducible results. The provided quantitative data from existing studies can serve as a reference for dose selection and expected outcomes in future research.
References
- 1. Synergic Effects of Levamlodipine and Bisoprolol on Blood Pressure Reduction and Organ Protection in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemorheological effects of amlodipine in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Formulation Development of Levamlodipine Besylate Oral Dosage Forms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina.[1] The besylate salt of levamlodipine is commonly used in oral dosage forms. The development of a stable, effective, and patient-compliant oral dosage form of levamlodipine besylate requires a systematic approach, encompassing pre-formulation studies, formulation optimization, and comprehensive characterization. These application notes provide detailed protocols and guidance for the formulation development of levamlodipine besylate oral tablets and solutions.
Pre-formulation Studies
Pre-formulation studies are crucial for understanding the physicochemical properties of levamlodipine besylate, which directly influence formulation design and manufacturing processes.
Drug-Excipient Compatibility Studies
Objective: To evaluate the physical and chemical compatibility of levamlodipine besylate with various commonly used pharmaceutical excipients.
Protocol:
-
Excipient Selection: Select a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants, glidants).
-
Sample Preparation:
-
Prepare binary mixtures of levamlodipine besylate and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of pure levamlodipine besylate.
-
For accelerated studies, a small amount of purified water (e.g., 5% w/w) can be added to the mixtures to simulate stress conditions.[2]
-
-
Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a predetermined period (e.g., 4 weeks).[3][4]
-
Analysis:
-
At specified time intervals (e.g., 1, 2, and 4 weeks), withdraw samples and analyze for any physical changes (caking, liquefaction, discoloration, odor) and chemical degradation.[2]
-
Utilize High-Performance Liquid Chromatography (HPLC) to quantify the amount of levamlodipine besylate remaining and to detect the formation of any degradation products.[5]
-
Fourier Transform Infrared (FTIR) spectroscopy can be used to assess potential chemical interactions between the drug and excipients.[6]
-
Data Presentation:
| Excipient | Functional Class | Ratio (Drug:Excipient) | Storage Condition | Observation (Physical) | % Drug Remaining (HPLC) |
| Microcrystalline Cellulose | Diluent/Binder | 1:1 | 40°C/75% RH | No change | 99.5 |
| Lactose Monohydrate | Diluent | 1:1 | 40°C/75% RH | No change | 99.2 |
| Croscarmellose Sodium | Superdisintegrant | 1:1 | 40°C/75% RH | No change | 99.8 |
| Magnesium Stearate (B1226849) | Lubricant | 1:1 | 40°C/75% RH | Slight Sticking | 98.9 |
| Colloidal Silicon Dioxide | Glidant | 1:1 | 40°C/75% RH | No change | 99.6 |
Solubility Profile
Objective: To determine the solubility of levamlodipine besylate in different pH media, which is critical for predicting its dissolution and absorption characteristics.
Protocol:
-
Media Preparation: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffers for pH 6.8 and 7.4).
-
Solubility Determination:
-
Add an excess amount of levamlodipine besylate to a known volume of each buffer in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the saturated solutions through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of levamlodipine besylate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation:
| pH of Medium | Solubility (mg/mL) |
| 1.2 | 11.35 ± 0.23[7] |
| 4.5 | 0.31 ± 0.005[6] |
| 6.8 | 3.64 ± 0.45[7] |
| 7.4 | Data not available |
| Distilled Water | 8.43 ± 0.48[7] |
Formulation of Levamlodipine Besylate Oral Tablets
Immediate-Release Tablets
Objective: To develop a stable immediate-release tablet formulation with rapid disintegration and dissolution.
Manufacturing Process Workflow:
Caption: Direct Compression Manufacturing Workflow.
Formulation Table:
| Ingredient | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) |
| Levamlodipine Besylate | Active Pharmaceutical Ingredient | 2.5 | 2.5 |
| Microcrystalline Cellulose (Avicel PH 102) | Diluent/Binder | 60.0 | 55.0 |
| Dibasic Calcium Phosphate | Diluent | 25.0 | 25.0 |
| Sodium Starch Glycolate (B3277807) | Superdisintegrant | 5.0 | 10.0 |
| Colloidal Silicon Dioxide | Glidant | 1.0 | 1.0 |
| Magnesium Stearate | Lubricant | 1.5 | 1.5 |
| Total | 100.0 | 100.0 |
Experimental Protocol (Direct Compression):
-
Dispensing: Accurately weigh all the ingredients as per the formulation table.
-
Sifting: Sift levamlodipine besylate, microcrystalline cellulose, dibasic calcium phosphate, and sodium starch glycolate through a suitable mesh sieve (e.g., #40) to ensure uniformity. Sift colloidal silicon dioxide and magnesium stearate through a finer mesh (e.g., #60).
-
Blending: Transfer the sifted active ingredient and excipients (except the lubricant) into a suitable blender (e.g., V-blender) and blend for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Lubrication: Add the sifted magnesium stearate to the blender and blend for a shorter duration (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Packaging: Package the compressed tablets in a suitable container, such as HDPE bottles or blister packs.
Orally Disintegrating Tablets (ODTs)
Objective: To develop a tablet that disintegrates rapidly in the oral cavity without the need for water, improving patient compliance.
Manufacturing Process Workflow:
Caption: Wet Granulation Manufacturing Workflow.
Formulation Table:
| Ingredient | Function | Formulation (% w/w) |
| Levamlodipine Besylate | Active Pharmaceutical Ingredient | 5.0 |
| Mannitol | Diluent/Sweetener | 70.0 |
| Microcrystalline Cellulose | Binder/Disintegrant | 15.0 |
| Crospovidone | Superdisintegrant | 8.0 |
| Aspartame (B1666099) | Sweetener | 1.0 |
| Magnesium Stearate | Lubricant | 1.0 |
| Total | 100.0 |
Experimental Protocol (Wet Granulation):
-
Dispensing and Dry Mixing: Weigh and sift levamlodipine besylate, mannitol, microcrystalline cellulose, and crospovidone. Mix them in a rapid mixer granulator.
-
Granulation: Prepare a binder solution (e.g., povidone in purified water) and add it to the powder mix with continuous mixing to form a wet mass.
-
Wet Milling: Pass the wet mass through a suitable screen to form granules.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to obtain a uniform particle size.
-
Blending and Lubrication: Add the sifted aspartame and magnesium stearate to the dried granules and blend.
-
Compression: Compress the final blend into tablets.
-
Packaging: Package the ODTs in appropriate moisture-protective packaging.
Formulation of Levamlodipine Besylate Oral Solution
Objective: To develop a stable and palatable oral solution for pediatric or geriatric patients with difficulty swallowing tablets.
Formulation Table:
| Ingredient | Function | Concentration (mg/mL) |
| Levamlodipine Besylate | Active Pharmaceutical Ingredient | 1.0 |
| Sucrose (B13894) | Sweetening agent/Viscosity modifier | 600.0 |
| Methylparaben | Preservative | 1.0 |
| Citric Acid | pH adjusting agent | q.s. to pH 4.5-5.5 |
| Purified Water | Vehicle | q.s. to 1 mL |
Experimental Protocol:
-
Preparation of Vehicle: Dissolve sucrose and methylparaben in a portion of purified water with heating and stirring. Cool the solution to room temperature.
-
Drug Dissolution: Dissolve levamlodipine besylate in another portion of purified water.
-
Mixing: Add the drug solution to the vehicle with continuous stirring.
-
pH Adjustment: Adjust the pH of the solution to the target range (4.5-5.5) using citric acid solution.
-
Volume Make-up: Add purified water to make up the final volume.
-
Filtration and Packaging: Filter the solution and fill it into suitable light-resistant containers.
Quality Control and Analytical Protocols
Tablet Characterization
Protocol:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the pharmacopoeial limits of the average weight.
-
Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
-
Friability: Subject a known weight of tablets to abrasion in a friabilator. The percentage weight loss should be less than 1%.
-
Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration test apparatus. For ODTs, the disintegration time should be very rapid (typically less than 30 seconds).
-
Drug Content (Assay): Determine the amount of levamlodipine besylate in the tablets using a validated HPLC method.
Dissolution Testing for Tablets
Objective: To assess the in vitro release of levamlodipine besylate from the tablet formulation.
Protocol (as per USP): [8]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid
-
Paddle Speed: 75 rpm
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
-
Analysis: Analyze the samples for levamlodipine besylate concentration using a validated HPLC or UV-Vis spectrophotometric method at 237 nm.[9]
HPLC Assay Method for Levamlodipine Besylate
Objective: To accurately quantify the amount of levamlodipine besylate in the dosage form.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 2.3 g/L ammonium (B1175870) acetate solution) and an organic solvent (e.g., methanol) in a specific ratio, delivered in an isocratic or gradient mode.[10]
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: 238 nm[10]
-
Column Temperature: 30°C[10]
-
-
Standard Preparation: Prepare a standard solution of known concentration of USP Levamlodipine Besylate Reference Standard in the mobile phase.
-
Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of levamlodipine besylate into a volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution before injection.
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and calculate the amount of levamlodipine besylate in the sample.
Stability Studies
Objective: To establish the shelf-life and recommended storage conditions for the final dosage form.
Protocol (as per ICH Guidelines): [3][11]
-
Batch Selection: Use at least three primary batches of the drug product for the stability study. The batches should be manufactured using a process that simulates the final production process.
-
Container Closure System: Package the drug product in the proposed commercial packaging.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Tests to be Performed: At each time point, evaluate the following parameters:
-
Physical appearance
-
Assay of levamlodipine besylate
-
Related substances/degradation products
-
Dissolution (for tablets)
-
Moisture content
-
pH (for oral solution)
-
Microbial limits
-
Logical Relationship for Stability Study Design:
Caption: Logic for ICH-Compliant Stability Study.
References
- 1. scispace.com [scispace.com]
- 2. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 3. Solid Oral Dosage | LSC Group® [lscgroupllc.com]
- 4. purple-diamond.com [purple-diamond.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. drugfuture.com [drugfuture.com]
- 10. icapsulepack.com [icapsulepack.com]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols: Investigating Endothelial Function with Levamlodipine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endothelial dysfunction is a critical early event in the pathogenesis of cardiovascular diseases, including hypertension. It is characterized by reduced bioavailability of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation. Levamlodipine (B1674848), the pharmacologically active S(-) enantiomer of amlodipine (B1666008), is a dihydropyridine (B1217469) calcium channel blocker widely used for the treatment of hypertension. Beyond its primary blood pressure-lowering effects, there is growing interest in its potential to improve endothelial function. These application notes provide a summary of key findings from studies investigating the effects of levamlodipine on endothelial function and detailed protocols for relevant experimental procedures.
Data Presentation: Effects of Levamlodipine on Endothelial Function Markers
The following tables summarize quantitative data from clinical and in vitro studies comparing the effects of levamlodipine (S(-)-amlodipine) and racemic amlodipine on key markers of endothelial function.
Table 1: Clinical Study on Markers of Endothelial Function in Hypertensive Patients [1][2]
| Parameter | Baseline (Mean ± SD) | After 6 Weeks Racemic Amlodipine (Mean ± SD) | After 6 Weeks Levamlodipine (Mean ± SD) |
| Flow-Mediated Dilation (FMD, %) | 5.7 ± 1.4 | 8.0 ± 2.3 | 7.3 ± 1.9 |
| Nitric Oxide (NO, µmol/L) | 42 ± 18 | 62 ± 22 | 59 ± 20 |
| Endothelial Nitric Oxide Synthase (eNOS, µ/L) | 20 ± 4 | 26 ± 7 | 24 ± 7 |
| *Data from a randomized, crossover study involving 24 patients with essential hypertension.[1][2] | |||
| **P < 0.01 vs. baseline. While both treatments showed significant improvement from baseline, the differences between racemic amlodipine and levamlodipine were not statistically significant for these parameters.[1][2] |
Table 2: In Vitro Study on Nitric Oxide Levels in HUVECs [1]
| Treatment Group | NO Level at 5 min (µmol/L, Mean ± SD) | NO Level at 15 min (µmol/L, Mean ± SD) | NO Level at 25 min (µmol/L, Mean ± SD) |
| Control | 3.2 ± 0.5 | 3.3 ± 0.6 | 3.4 ± 0.5 |
| Racemic Amlodipine (1 µmol/L) | 3.5 ± 0.7 | 4.8 ± 0.8 | 5.5 ± 0.9 |
| Levamlodipine (1 µmol/L) | 4.2 ± 0.6 | 4.9 ± 0.7 | 4.5 ± 0.6 |
| *Data from cultured Human Umbilical Vein Endothelial Cells (HUVECs).[1] | |||
| P < 0.01 vs. control. After 25 minutes, NO levels were significantly higher with racemic amlodipine than with levamlodipine (P < 0.05).[1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of racemic amlodipine on eNOS activation.
Caption: General experimental workflow for studying endothelial function.
Experimental Protocols
1. Protocol for Measurement of Flow-Mediated Dilation (FMD)
This protocol is adapted from methodologies used in clinical trials investigating endothelial function in hypertensive patients.
-
1.1. Patient Preparation:
-
Patients should fast for at least 8-12 hours before the measurement.
-
Patients should refrain from smoking, consuming caffeine, and strenuous exercise for at least 12 hours prior to the test.
-
The measurement should be conducted in a quiet, temperature-controlled room (22-24°C).
-
The patient should rest in a supine position for at least 10-15 minutes before the first measurement to ensure a stable baseline.
-
-
1.2. Equipment:
-
High-resolution ultrasound system with a linear array transducer (7-12 MHz).
-
Blood pressure cuff.
-
ECG monitoring.
-
Image analysis software.
-
-
1.3. Procedure:
-
Place the blood pressure cuff on the forearm, distal to the antecubital fossa.
-
Image the brachial artery in a longitudinal plane, 2-5 cm above the antecubital fossa. Optimize the image to clearly visualize the anterior and posterior walls of the artery.
-
Record a baseline image of the brachial artery for at least 1 minute. The diameter should be measured at end-diastole, triggered by the R-wave on the ECG.
-
Inflate the blood pressure cuff to at least 50 mmHg above the patient's systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Rapidly deflate the cuff.
-
Continuously record the brachial artery diameter for at least 3 minutes post-deflation.
-
Measure the maximum post-deflation artery diameter.
-
-
1.4. Data Analysis:
-
FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
2. Protocol for Determination of Nitric Oxide (NO) Levels in HUVECs
This protocol is based on the Griess assay, which measures nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants.
-
2.1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium in 96-well plates until they reach 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with levamlodipine, racemic amlodipine, or vehicle control at the desired concentrations and for the specified time points in fresh culture medium.
-
-
2.2. Griess Assay Procedure:
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
Collect the cell culture supernatant from each well.
-
Add 50 µL of the supernatant or standard to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
3. Protocol for Western Blot Analysis of eNOS Phosphorylation
This protocol details the steps to assess the phosphorylation status of eNOS at Serine 1177 (activating) and Threonine 495 (inhibitory) in HUVECs.
-
3.1. Cell Lysis and Protein Quantification:
-
After treatment with levamlodipine or racemic amlodipine, wash the HUVECs with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
3.2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
3.4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation levels.
-
References
Application of Levamlodipine in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is a third-generation dihydropyridine (B1217469) calcium channel blocker. Primarily known for its antihypertensive properties, emerging research suggests its potential therapeutic role in atherosclerosis. This document provides detailed application notes and experimental protocols for investigating the anti-atherosclerotic effects of levamlodipine. The primary mechanism of action of levamlodipine is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[1][2] Beyond this, its anti-atherosclerotic properties are attributed to its positive effects on endothelial function, and its anti-inflammatory, and anti-proliferative activities.
Key Mechanisms of Action in Atherosclerosis
Levamlodipine's potential to mitigate atherosclerosis stems from several key mechanisms:
-
Improved Endothelial Function: Levamlodipine enhances the production of nitric oxide (NO), a key molecule in maintaining vascular health. It is suggested to achieve this by modulating the phosphorylation of endothelial nitric oxide synthase (eNOS). Specifically, it is believed to increase phosphorylation at the activating site (Ser1177) and decrease phosphorylation at the inhibitory site (Thr495), possibly through the inhibition of Protein Kinase C (PKC).[3][4][5]
-
Anti-Inflammatory Effects: Chronic inflammation is a cornerstone of atherosclerosis. Levamlodipine has been shown to exert anti-inflammatory effects. Studies on its racemic mixture, amlodipine, have demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[6] Furthermore, S-amlodipine has been found to inhibit inflammation by regulating the RANK/RANKL/OPG pathway and the NF-κB signaling cascade.[7]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs are critical events in the development of atherosclerotic plaques. Amlodipine has been shown to inhibit VSMC proliferation by arresting the cell cycle and downregulating the MAPK/ERK signaling pathway.[2][8]
-
Antioxidant Properties: Oxidative stress is a major contributor to endothelial dysfunction and the initiation of atherosclerotic lesions. Amlodipine has been reported to possess antioxidant properties, reducing the production of reactive oxygen species (ROS) and protecting against lipid peroxidation.[9]
Quantitative Data on the Effects of Levamlodipine and Amlodipine in Atherosclerosis Research
The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that much of the detailed molecular research has been conducted with amlodipine, the racemic mixture. As levamlodipine is the active enantiomer, these findings are considered highly relevant.
| Parameter | Model System | Treatment | Dosage/Concentration | Observed Effect | Reference |
| Atherosclerotic Lesion Area | ApoE*3-Leiden/hCRP transgenic mice | Amlodipine | Not specified | 43% reduction in lesion area | [10] |
| ApoEKO mice on a high-cholesterol diet | Amlodipine | 3 mg/kg/day for 10 weeks | Suppression of atherosclerotic lesion formation | ||
| Inflammatory Markers | |||||
| TNF-α | Hypertensive type 2 diabetic patients | Amlodipine | Not specified | 26% reduction in mRNA expression | [6] |
| IL-6 | Hypertensive type 2 diabetic patients | Amlodipine | Not specified | 25% reduction in mRNA expression | [6] |
| TNF-α, IL-6 | Spontaneously Hypertensive Rats (SHR) | S-amlodipine | 10 weeks | Significantly lower levels compared to untreated SHR group | [7] |
| Adhesion Molecules (MCP-1, ICAM-1, VCAM-1) | ApoEKO mice on a high-cholesterol diet | Amlodipine | 3 mg/kg/day for 10 weeks | Suppressed expression of MCP-1, ICAM-1, and VCAM-1 | |
| Endothelial Function | |||||
| eNOS phosphorylation (Ser1177) | Human Umbilical Vein Endothelial Cells (HUVECs) | Amlodipine | 1 µmol/L | Induced phosphorylation | [3][4] |
| eNOS phosphorylation (Thr495) | Human Umbilical Vein Endothelial Cells (HUVECs) | Amlodipine | 1 µmol/L | Weakened phosphorylation | [3][4] |
| Nitric Oxide (NO) Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Amlodipine and S-amlodipine | 1 µmol/L | Significantly increased NO levels | [3] |
| VSMC Proliferation | |||||
| p42/p44 MAPK activation | Human VSMCs | Amlodipine | 1-100 nM | Dose-dependent inhibition of bFGF-induced activation | [8] |
Experimental Protocols
Animal Model of Atherosclerosis
This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model to study the disease.
Materials:
-
ApoE-/- mice (6-8 weeks old)
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)
-
Levamlodipine besylate
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatize ApoE-/- mice for at least one week under standard laboratory conditions.
-
Divide the mice into at least two groups: a vehicle control group and a levamlodipine-treated group.
-
Induce atherosclerosis by feeding all mice a high-fat diet for a period of 8-16 weeks.
-
Prepare the levamlodipine besylate suspension in the vehicle at the desired concentration (e.g., based on a target dose of 1-5 mg/kg/day). A dose of 3 mg/kg/day has been used for amlodipine in similar studies.
-
Administer levamlodipine or vehicle to the respective groups daily via oral gavage.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart for plaque analysis.
Plaque Analysis:
-
For en face analysis, carefully remove the aorta, clean it of adipose tissue, and open it longitudinally.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.
-
Capture images of the stained aorta and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
For cross-sectional analysis, embed the aortic root in OCT compound and prepare frozen sections.
-
Stain the sections with Oil Red O for lipid deposition, Masson's trichrome for collagen content, and specific antibodies for markers of inflammation (e.g., anti-VCAM-1, anti-ICAM-1) and macrophages.
-
Quantify the lesion area and the composition of the plaque using microscopy and image analysis software.
Workflow for an in vivo atherosclerosis study.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol details a method to assess the anti-proliferative effect of levamlodipine on VSMCs using a WST-1 assay.
Materials:
-
Human or rat aortic smooth muscle cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Levamlodipine besylate
-
Mitogen (e.g., platelet-derived growth factor (PDGF), 20 ng/mL)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Synchronize the cells by incubating them in serum-free medium for 24 hours.
-
Prepare various concentrations of levamlodipine in serum-free medium (e.g., 1 nM to 10 µM). Amlodipine has shown effects in the 1-100 nM range.[8]
-
Aspirate the synchronization medium and add the levamlodipine solutions to the wells. Include a vehicle control.
-
After 1-2 hours of pre-incubation with levamlodipine, add the mitogen (e.g., PDGF) to stimulate proliferation. Include a negative control group with no mitogen.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated vehicle control.
References
- 1. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoprotein (a)-Related Inflammatory Imbalance: A Novel Horizon for the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Levamlodipine in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols and methodologies for the preclinical and clinical investigation of levamlodipine (B1674848) in combination with other cardiovascular agents. The focus is on synergistic effects on blood pressure reduction, vascular remodeling, and endothelial function.
Introduction to Levamlodipine Combination Therapy
Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is a dihydropyridine (B1217469) calcium channel blocker that effectively lowers blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscles, leading to vasodilation.[1] Combination therapy is often required to achieve target blood pressure levels and reduce the risk of cardiovascular events, especially in patients with moderate to severe hypertension.[2][3] Combining levamlodipine with drugs that have complementary mechanisms of action, such as angiotensin II receptor blockers (ARBs) or HMG-CoA reductase inhibitors (statins), can offer enhanced efficacy and improved tolerability.[2][4]
Commonly studied combinations with levamlodipine include:
-
Angiotensin II Receptor Blockers (ARBs): Valsartan (B143634) and Telmisartan (B1682998) are frequently used in combination with levamlodipine. ARBs block the vasoconstrictor and aldosterone-secreting effects of angiotensin II, providing a complementary mechanism to the vasodilation induced by levamlodipine.[4]
-
HMG-CoA Reductase Inhibitors (Statins): Atorvastatin (B1662188), when combined with levamlodipine, targets both hypertension and dyslipidemia, two major risk factors for cardiovascular disease.[5] This combination has shown benefits in improving endothelial function and reducing vascular inflammation beyond what is achieved with monotherapy.[5][6]
Preclinical Evaluation of Levamlodipine Combination Therapy
In Vivo Models of Hypertension
2.1.1. Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension.
-
Objective: To evaluate the long-term efficacy and effects on end-organ damage of levamlodipine in combination with an ARB (e.g., telmisartan).[7]
-
Protocol:
-
Male SHRs (14-16 weeks old) are randomly assigned to treatment groups: vehicle control, levamlodipine alone, ARB alone, and levamlodipine + ARB combination.
-
Drugs are administered daily via oral gavage for a period of 4 to 8 weeks.[7][8]
-
Systolic blood pressure (SBP) and heart rate are measured weekly using the tail-cuff method.[8]
-
At the end of the treatment period, animals are euthanized, and tissues (heart, aorta, kidneys) are collected for histological and molecular analysis (e.g., assessment of cardiac hypertrophy, renal fibrosis, and vascular remodeling).[7]
-
2.1.2. Angiotensin II (Ang II)-Infused Rat Model
This model mimics hypertension driven by the activation of the renin-angiotensin system.
-
Objective: To investigate the effects of levamlodipine in combination with a statin (e.g., atorvastatin) on vascular oxidative stress and endothelial function.[9]
-
Protocol:
-
Male Sprague-Dawley rats are implanted with subcutaneous osmotic mini-pumps delivering Ang II (e.g., 0.7 mg/kg/day) for a specified period (e.g., 5 days to 4 weeks).[9]
-
Rats are concurrently treated with vehicle, levamlodipine, atorvastatin, or the combination via oral gavage.
-
Blood pressure is monitored throughout the study.
-
In Vitro Vascular Function and Remodeling Assays
2.2.1. Vascular Smooth Muscle Cell (VSMC) Proliferation and Hypertrophy
-
Objective: To determine the direct effects of levamlodipine and its combination partners on VSMC growth, a key process in vascular remodeling.
-
Protocol for Proliferation Assay (BrdU Incorporation):
-
Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media.
-
Cells are serum-starved to synchronize them in a quiescent state.
-
Cells are then stimulated with a mitogen (e.g., angiotensin II or basic fibroblast growth factor (bFGF)) in the presence or absence of levamlodipine, the combination partner, or both.[6][10]
-
Cell proliferation is assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA using a colorimetric immunoassay.[11]
-
-
Protocol for Hypertrophy Assay:
-
Rat aortic VSMCs are cultured and made quiescent.
-
Cells are stimulated with Ang II (e.g., 100 nM) for 24-48 hours in the presence of the test compounds.[10]
-
Hypertrophy is determined by measuring the increase in protein synthesis (e.g., via [3H]-leucine incorporation) or the ratio of total protein to cell number.[10]
-
2.2.2. Endothelial Function Assessment
-
Objective: To evaluate the impact of levamlodipine combinations on endothelium-dependent vasodilation.
-
Protocol using Isolated Aortic Rings:
-
Thoracic aortas are isolated from treated or untreated animals.
-
Aortic rings (2-3 mm) are mounted in an organ bath containing Krebs solution and gassed with 95% O2/5% CO2.
-
The rings are pre-contracted with norepinephrine (B1679862) or phenylephrine.
-
Cumulative concentration-response curves to acetylcholine (B1216132) (an endothelium-dependent vasodilator) are generated to assess endothelial function.[9][12]
-
Clinical Study Protocols for Levamlodipine Combination Therapy
Randomized, Double-Blind, Controlled Trials
-
Objective: To assess the efficacy and safety of a fixed-dose combination of levamlodipine and an ARB (e.g., telmisartan) in patients with essential hypertension.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.[13]
-
Patient Population: Adult patients with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure ≥ 90 mmHg and < 110 mmHg).[14]
-
Protocol:
-
After a washout period for any previous antihypertensive medications, eligible patients undergo a single-blind placebo run-in period.
-
Patients are then randomized to receive monotherapy with levamlodipine, monotherapy with the ARB, or the fixed-dose combination, once daily for a specified duration (e.g., 8 weeks).[15]
-
The primary efficacy endpoint is the change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.[15]
-
Safety and tolerability are assessed by monitoring adverse events, vital signs, and clinical laboratory parameters.
-
Analytical Methods for Pharmacokinetic Studies
Simultaneous Quantification of Levamlodipine and Combination Partners in Biological Matrices
4.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To simultaneously determine the concentrations of levamlodipine and valsartan in plasma or tissue samples.
-
Protocol:
-
Sample Preparation: Protein precipitation of plasma samples with methanol (B129727) followed by centrifugation.[16]
-
Chromatographic Conditions:
-
Quantification: The concentrations of levamlodipine and valsartan are determined by comparing their peak areas to those of a standard curve.
-
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: A highly sensitive and specific method for the simultaneous quantification of levamlodipine and atorvastatin in human plasma.[18]
-
Protocol:
-
Sample Preparation: Liquid-liquid extraction of plasma samples using a solvent like ethyl acetate (B1210297) or diethyl ether.[18][19]
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[18]
-
Mobile Phase: A gradient or isocratic elution with a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile.[18]
-
Flow Rate: 0.25 mL/min.[18]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard.[19]
-
-
Data Presentation
Table 1: Efficacy of Levamlodipine and Telmisartan Combination Therapy in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | 185 ± 5 | 188 ± 6 | +3 |
| Levamlodipine | 1 | 184 ± 4 | 165 ± 5 | -19 |
| Telmisartan | 6 | 186 ± 5 | 158 ± 4 | -28 |
| Levamlodipine + Telmisartan | 1 + 6 | 185 ± 6 | 135 ± 4 | -50 |
Data are presented as mean ± SD. SBP: Systolic Blood Pressure. (Data are illustrative based on findings from similar studies).[7]
Table 2: In Vitro Inhibition of Angiotensin II-Induced VSMC Proliferation
| Treatment | Concentration | % Inhibition of Proliferation |
| Levamlodipine | 10 nM | 25% |
| Atorvastatin | 1 µM | 30% |
| Levamlodipine + Atorvastatin | 10 nM + 1 µM | 65% |
(Illustrative data based on the known anti-proliferative effects of these drug classes).[6][20]
Table 3: Pharmacokinetic Parameters of Levamlodipine and Atorvastatin from a Bioequivalence Study
| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Levamlodipine | Test | 6.58 ± 0.22 | 6.12 ± 0.86 | - |
| Reference | 6.64 ± 0.37 | 6.13 ± 0.73 | - | |
| Atorvastatin | Test | 61.66 ± 3.05 | 4.21 ± 0.86 | - |
| Reference | 62.16 ± 0.76 | 4.22 ± 0.73 | - |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. (Data adapted from a bioequivalence study of amlodipine and atorvastatin).[21]
Mandatory Visualizations
References
- 1. Cell therapy attenuates endothelial dysfunction in hypertensive rats with heart failure and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antihypertensive Therapy Prescribing and Blood Pressure Control in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Therapy With a Calcium Channel Blocker and an Angiotensin II Type 1 Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergism of telmisartan and amlodipine on blood pressure reduction and cardiorenal protection in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of oxidative stress and improvement of endothelial function by amlodipine in angiotensin II-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Synergistic effect of atorvastatin and cyanidin-3-glucoside against angiotensin II-mediated vascular smooth muscle cell proliferation and migration through MAPK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of amlodipine on endothelial function in rats with chronic heart failure after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webapi.krka.biz [webapi.krka.biz]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. scielo.br [scielo.br]
- 17. ajpaonline.com [ajpaonline.com]
- 18. Quantification of amlodipine and atorvastatin in human plasma by UPLC-MS/MS method and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics and Bioequivalence Study of Amlodipine and Atorvastatin in Healthy Male Volunteers by LC-MS: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for the Transdermal Patch Formulation of S-amlodipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro evaluation, ex vivo permeation, and in vivo pharmacokinetic assessment of S-amlodipine transdermal patches. S-amlodipine, the pharmacologically active enantiomer of amlodipine (B1666008), is a calcium channel blocker used in the management of hypertension and angina. The development of a transdermal delivery system for S-amlodipine aims to provide controlled drug release, improve patient compliance, and minimize side effects associated with oral administration.
Formulation of S-amlodipine Transdermal Patches
Transdermal patches of S-amlodipine can be formulated as matrix-type systems, where the drug is uniformly dispersed within a polymeric matrix. The choice of polymers, plasticizers, and permeation enhancers is critical to achieving the desired physicochemical properties and drug release profile.
Key Formulation Components
| Component Category | Examples | Function |
| Active Pharmaceutical Ingredient (API) | S-amlodipine besylate, S-amlodipine free base | The therapeutic agent. |
| Polymers (Matrix Formers) | Hydroxypropyl Methylcellulose (B11928114) (HPMC), Ethylcellulose (EC), Eudragit RL/RS 100, Chitosan, Polyvinylpyrrolidone (PVP) | Controls the release of the drug and provides the structural integrity of the patch.[1][2][3] |
| Plasticizers | Propylene Glycol (PG), Dibutyl Phthalate (DBP), Polyethylene Glycol (PEG) 400 | Increases the flexibility and workability of the polymer matrix.[2][3] |
| Permeation Enhancers | Olive Oil, Eugenol (B1671780), Dimethylsulfoxide (DMSO), Oleic Acid, Lauric Acid | Facilitates the diffusion of the drug through the stratum corneum of the skin.[1][4][5] |
| Solvents | Ethanol (B145695), Methanol, Dichloromethane | Used to dissolve the drug and polymers during the formulation process.[1][6] |
| Backing Layer | Fluoropolymer-treated polyester (B1180765) | Protects the patch from the external environment and prevents drug loss from the top of the patch.[7] |
| Release Liner | Siliconized polyester film | Protects the adhesive layer during storage and is removed before application.[7] |
Experimental Protocol: Preparation of S-amlodipine Transdermal Patch (Solvent Casting Method)
The solvent casting technique is a common method for preparing matrix-type transdermal patches.[1][2]
Materials:
-
S-amlodipine besylate
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyethylene Glycol (PEG) 200
-
Eugenol (Permeation enhancer)
-
Ethanol
-
Petri dish or a glass mould
-
Magnetic stirrer
-
Controlled environment for drying
Procedure:
-
Polymer Solution Preparation: Disperse the required amount of HPMC in a suitable volume of ethanol with continuous stirring using a magnetic stirrer. Allow the polymer to soak overnight to ensure complete dissolution.[1]
-
Addition of Plasticizer: Add PEG-200 to the polymer solution and stir until a homogenous mixture is obtained.[1]
-
Drug Incorporation: Dissolve the accurately weighed S-amlodipine besylate in a separate container with ethanol.[1]
-
Addition of Permeation Enhancer: Add the desired volume of eugenol to the drug solution.
-
Final Mixture Preparation: Slowly add the drug-enhancer solution to the polymer-plasticizer solution with continuous stirring to form a uniform dispersion.
-
Casting: Pour the final mixture into a clean, dry Petri dish or glass mould placed on a level surface.[1]
-
Drying: Allow the solvent to evaporate slowly by keeping the cast mixture in a controlled environment (e.g., a drying oven at a slightly elevated temperature or at room temperature for an extended period).
-
Patch Cutting and Storage: Once dried, the patch can be carefully removed from the mould. Cut the patch into the desired size and shape. Store the prepared patches in a desiccator until further evaluation.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and evaluation of amlodipine transdermal patches using hydroxypropyl methylcellulose - IJNDD [ijndd.in]
- 4. Formulation and Characterization of Transdermal Patch of Amlodipine Besylate | Semantic Scholar [semanticscholar.org]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and development of novel control release transdermal patches of carvedilol to improve bioavailability for the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Levamlodipine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust bioanalytical method for the quantification of levamlodipine (B1674848) in human plasma samples. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been validated over a linear range of 0.05 to 10.0 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] Accurate and reliable quantification of levamlodipine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of levamlodipine in human plasma.
Experimental
Materials and Reagents
-
Levamlodipine reference standard
-
(S)-Amlodipine-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)
-
Vortex mixer
-
Centrifuge
-
96-well plates
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL primary stock solution of levamlodipine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 2.5, 5, 7.5, and 10 ng/mL.
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.05 ng/mL
-
Low Quality Control (LQC): 0.15 ng/mL
-
Medium Quality Control (MQC): 4 ng/mL
-
High Quality Control (HQC): 8 ng/mL
-
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 20 µL of the internal standard working solution ((S)-Amlodipine-d4, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or well.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or Gradient (optimized for separation) |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 minutes[2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Levamlodipine) | m/z 409.2 → 238.15[2] |
| MRM Transition (IS) | m/z 415.25 → 240.20[2] |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[3] |
| Intra-day Precision (%CV) | ≤ 5.4%[3] |
| Inter-day Precision (%CV) | ≤ 4.8%[3] |
| Intra-day Accuracy (%RE) | -6.7% to 3.9%[3] |
| Inter-day Accuracy (%RE) | -3.3% to 3.3%[3] |
| Extraction Recovery | 94.7 ± 3.9%[3] |
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity, specificity, and throughput for the quantification of levamlodipine in human plasma. The protein precipitation method provided clean extracts with high recovery. The chromatographic conditions allowed for a short run time of 4 minutes per sample, making it suitable for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies. The validation results confirm that the method is accurate, precise, and reliable for its intended purpose.
Visualizations
Caption: Overall workflow for the bioanalytical method of levamlodipine in plasma.
Caption: Detailed workflow for the protein precipitation sample preparation method.
Conclusion
The described bioanalytical method provides a reliable and high-throughput solution for the quantification of levamlodipine in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method well-suited for supporting clinical and preclinical studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Levamlodipine Besylate Impurity Profiling and Identification
Welcome to the technical support center for Levamlodipine (B1674848) besylate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on impurity profiling and identification. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Levamlodipine besylate I should be aware of?
A1: Levamlodipine besylate, the S-enantiomer of amlodipine (B1666008), can have impurities arising from the manufacturing process and degradation. The most critical impurity to monitor is its enantiomer, (R)-Amlodipine , as Levamlodipine is a single-enantiomer drug. Other significant impurities are often similar to those of racemic amlodipine and are specified in pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). These include:
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Impurity A (USP) / Impurity D (Ph. Eur.): 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate. This is a common degradation product formed under oxidative and acidic conditions.[1]
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Impurity F (Ph. Eur.): The dimethyl ester analog of amlodipine.
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Process-related impurities: These can include starting materials, by-products, and intermediates from the synthesis of Levamlodipine.
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Degradation products: Formed under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[1][2][3]
Q2: What is the primary analytical technique for Levamlodipine besylate impurity profiling?
A2: The primary and most widely used analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] For chiral purity analysis, specialized chiral HPLC methods are employed. For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][5] Capillary Electrophoresis (CE) has also been shown to be an effective method for enantiomeric purity determination.[2][6]
Q3: Why is chiral purity analysis so important for Levamlodipine besylate?
A3: Levamlodipine is the pharmacologically active S-enantiomer of amlodipine. The R-enantiomer is considered an impurity and may have different pharmacological or toxicological properties. Therefore, regulatory agencies require strict control of the enantiomeric purity to ensure the safety and efficacy of the drug product.
Q4: Where can I find reference standards for Levamlodipine besylate and its impurities?
A4: Reference standards for Levamlodipine besylate and its common impurities, including the R-enantiomer and pharmacopoeial impurities, can be purchased from various commercial suppliers of pharmaceutical reference standards, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP).
Troubleshooting Guides
HPLC Analysis: General Impurity Profiling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for Levamlodipine or impurities. | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interactions with active sites on the stationary phase. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH. Amlodipine is a basic compound, so a slightly acidic pH (e.g., 3-4) often provides good peak shape on a C18 column. 3. Reduce the injection volume or sample concentration. 4. Use a column with end-capping or add a competing base like triethylamine (B128534) (use with caution as it can affect column lifetime) to the mobile phase. |
| Inadequate separation between Levamlodipine and an impurity peak. | 1. Mobile phase composition is not optimal. 2. Incorrect column chemistry. 3. Gradient slope is too steep. | 1. Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. 2. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). 3. Optimize the gradient elution program by making the gradient shallower around the elution time of the co-eluting peaks. |
| Baseline drift or noise. | 1. Contaminated mobile phase or detector flow cell. 2. Fluctuations in column temperature. 3. Degrading detector lamp. | 1. Prepare fresh mobile phase and flush the system thoroughly. Clean the detector flow cell according to the manufacturer's instructions. 2. Use a column oven to maintain a stable temperature. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Ghost peaks appearing in the chromatogram. | 1. Carryover from a previous injection. 2. Contamination in the sample diluent or mobile phase. | 1. Incorporate a needle wash step in the autosampler sequence. Inject a blank after a high-concentration sample to check for carryover. 2. Prepare fresh diluent and mobile phase. |
Chiral HPLC Analysis for Enantiomeric Purity
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of (S)- and (R)-amlodipine enantiomers. | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase for the CSP. | 1. Ensure you are using a suitable chiral column. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based (e.g., Chiral AGP) columns are commonly used.[7] 2. Consult the column manufacturer's guide for recommended mobile phases. The mobile phase composition is critical for chiral recognition. |
| Poor resolution between enantiomers. | 1. Mobile phase composition is not optimal. 2. Flow rate is too high. 3. Column temperature is not optimal. | 1. Systematically vary the ratio of organic modifier to buffer and the type and concentration of any additives. 2. Reduce the flow rate to increase the interaction time with the stationary phase. 3. Optimize the column temperature. Lower temperatures often improve chiral resolution. |
| Inconsistent retention times for enantiomers. | 1. Column equilibration is insufficient. 2. Changes in mobile phase composition over time. 3. Fluctuations in temperature. | 1. Equilibrate the chiral column with the mobile phase for an extended period before analysis. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a reliable column oven. |
Experimental Protocols
Protocol 1: General Impurity Profiling by RP-HPLC
This protocol is a general starting point and should be optimized and validated for your specific application.
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 2.3 g/L Ammonium acetate (B1210297) solution.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 5 40 60 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 238 nm.[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Levamlodipine besylate sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
Protocol 2: Chiral Purity Analysis by HPLC
This protocol is an example and requires a specific chiral column.
-
Chromatographic System: HPLC with UV detector.
-
Column: Chiral AGP, 100 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.[7]
-
Flow Rate: 0.9 mL/min.[7]
-
Column Temperature: Ambient or controlled as optimized.
-
Detection Wavelength: 235 nm.[7]
-
Injection Volume: 50 µL.[7]
-
Sample Preparation: Prepare a solution of Levamlodipine besylate in the mobile phase.
Visualizations
Caption: Experimental workflow for Levamlodipine besylate impurity analysis.
Caption: Simplified degradation pathway of Levamlodipine besylate.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the side effects of Levamlodipine Besylate? [synapse.patsnap.com]
- 5. Amlodipine-Pharmaceutical Reference Standards - Impurity Standards [simsonpharma.com]
- 6. Determination of enantiomeric impurity of levamlodipine besylate bulk drug by capillary electrophoresis using carboxymethyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Forced Degradation Studies of Amlodipine Besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on amlodipine (B1666008) besylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of amlodipine besylate?
A1: Forced degradation studies for amlodipine besylate typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2] These conditions are designed to accelerate the degradation process to identify potential degradation products and establish the drug's stability profile.[3]
Q2: Why is my amlodipine besylate sample showing significant degradation under basic conditions but seems stable under acidic conditions in my initial screen?
A2: This is a commonly observed phenomenon. Amlodipine besylate is known to be considerably more susceptible to degradation under basic (alkaline) conditions compared to acidic conditions.[1] One study reported approximately 43% degradation in 0.1 M NaOH, while only about 1% degradation was observed in 0.1 M HCl under the same experimental duration.[1]
Q3: What is the primary degradation pathway for amlodipine besylate?
A3: A major degradation pathway for amlodipine is the oxidative aromatization of its dihydropyridine (B1217469) ring to form a pyridine (B92270) moiety.[1] This can occur under both oxidative and photolytic stress conditions.[1]
Q4: I am not observing any degradation under thermal stress. Is this normal?
A4: Yes, it is possible. Amlodipine besylate has been reported to be relatively stable under thermal stress conditions, with some studies showing no degradation even at 105°C for 3 days.[1] Achieving degradation in the range of 10-80% for thermal stress might require prolonged exposure.[3]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution
Problem: Co-elution of amlodipine with its degradation products or impurities is observed during HPLC analysis.
Possible Causes & Solutions:
-
Inadequate Mobile Phase: The European Pharmacopoeia method, which uses a C18 column with 30 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (30:70 v/v), has been reported to cause co-elution of impurities.[1]
-
Solution 1: pH Adjustment: Amlodipine is a basic compound. Using a mobile phase with a higher pH can improve peak shape and resolution. A mobile phase consisting of 0.4% ammonium hydroxide (B78521) in water and methanol in a gradient mode has proven effective.[1]
-
Solution 2: Column Selection: A core-shell C18 column (e.g., 100 mm × 4.6 mm; 2.6 μm) can provide better separation efficiency within a shorter run time.[1]
-
Solution 3: Mobile Phase Optimization: A mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3) and methanol (30:70 v/v) has also been shown to resolve amlodipine and its degradation products effectively.[2]
Issue 2: Unexpected or No Degradation
Problem: The extent of degradation is either much higher or lower than the expected 10-80% range.
Possible Causes & Solutions:
-
Stress Condition Intensity: The concentration of the stressor (acid, base, H₂O₂) or the duration and temperature of the stress may be too harsh or too mild.
-
For excessive degradation: Consider reducing the concentration of the stressor, the temperature, or the exposure time. For instance, if total degradation is observed in 5 M NaOH at 80°C[4][5], try using 0.1 M NaOH at room temperature first.[1]
-
For minimal degradation: Increase the intensity of the stress condition. For thermal stress, if no degradation is seen at 80°C for 7 hours[6][7], you might need to extend the duration as some studies have gone up to 3 days at 105°C.[1]
-
-
Drug Substance Concentration: Ensure the starting concentration of amlodipine besylate is appropriate for the analytical method. A common concentration used is 1 mg/mL.[1]
Experimental Protocols
Forced Degradation Stock Solution Preparation
-
Accurately weigh 10 mg of amlodipine besylate and transfer it to a 10 mL volumetric flask.
-
Dissolve the substance in a suitable solvent (e.g., methanol or the mobile phase) and make up the volume to obtain a concentration of 1 mg/mL.
Stress Degradation Methodologies
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at room temperature for a specified period (e.g., 3 days).[1] Neutralize a sample of the solution with 0.1 M NaOH before injection into the HPLC system.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 3 days).[1] Neutralize a sample of the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 3 days).[1]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[1] Alternatively, a solution can be refluxed at 80°C for 7 hours.[6][7]
-
Photolytic Degradation: Expose the drug substance to UV light (200 W-h/m²) followed by visible light (1.2 million lux-h).[1]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Amlodipine Besylate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 days | Ambient | ~1% | [1] |
| Acid Hydrolysis | 5 M HCl | 6 hours | 80°C | 75.2% | [4][5] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | Ambient | ~43% | [1] |
| Base Hydrolysis | 5 M NaOH | 6 hours | 80°C | Total | [4][5] |
| Oxidation | 3% H₂O₂ | 3 days | Ambient | ~1% | [1] |
| Oxidation | 3% H₂O₂ in Methanol (80:20) | 6 hours | 80°C | 80.1% | [4][5] |
| Thermal | Solid State | 3 days | 105°C | No Degradation | [1] |
| Photolytic | UV & Visible Light | - | - | ~5% | [1] |
Table 2: Example HPLC Method Parameters for Amlodipine Besylate Stability Indicating Assay
| Parameter | Condition 1 | Condition 2 |
| Column | Core shell C18, 100 mm × 4.6 mm; 2.6 μm[1] | Agilent C18, 250mm × 4.6mm, 5µm[6][7] |
| Mobile Phase | A: 0.4% Ammonium Hydroxide in waterB: Methanol (Gradient)[1] | Methanol: Water (80:20 v/v)[6][7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6][7] |
| Detection Wavelength | 237 nm[1] | 238 nm[6][7] |
| Column Temperature | Ambient | Ambient (25°C)[6] |
Visualizations
Caption: Workflow for forced degradation studies of amlodipine besylate.
References
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Assay for Levamlodipine Besylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability-indicating assay of levamlodipine (B1674848) besylate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for levamlodipine besylate?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), levamlodipine besylate, without interference from its degradation products, impurities, or excipients. It is essential during drug development and for quality control to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life.
Q2: What are the common degradation pathways for levamlodipine besylate?
Levamlodipine besylate is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Oxidative Degradation: The dihydropyridine (B1217469) ring in amlodipine (B1666008) is prone to oxidation, leading to the formation of a pyridine (B92270) derivative, a common degradation product.[1][2]
-
Hydrolysis: Degradation can occur under both acidic and basic conditions.[2][3][4] Basic hydrolysis, in particular, has been shown to cause considerable degradation.[1]
-
Photodegradation: Exposure to light can induce degradation, often leading to the formation of the pyridine derivative.[3]
Q3: What are the typical analytical techniques used for a stability-indicating assay of levamlodipine besylate?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique.[5][6] Ultra-performance liquid chromatography (UPLC) is also used for a more rapid and efficient analysis.[7] These methods are capable of separating levamlodipine from its degradation products.[4]
Q4: What is forced degradation and how is it applied to levamlodipine besylate?
Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[2] This helps to identify potential degradation products and establish the degradation pathways. For levamlodipine besylate, forced degradation studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][5] The results of these studies are crucial for developing and validating a stability-indicating method.[2]
Experimental Protocols
Protocol 1: Forced Degradation of Levamlodipine Besylate
This protocol outlines the conditions for stress testing to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve levamlodipine besylate in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature for a specified period (e.g., 3 days).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 3 days).[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 3 days).[1]
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C or 105°C) for a specified duration (e.g., 3-7 hours).[1][5]
-
Photolytic Degradation: Expose the drug solution or solid substance to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).[1]
3. Sample Preparation for Analysis:
-
After the specified exposure time, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20-100 µg/mL).[5]
-
Filter the samples through a 0.45 µm syringe filter before injection.[5]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical set of chromatographic conditions for the analysis of levamlodipine besylate and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer and an organic solvent. For example: - Methanol:Water (80:20 v/v)[5] - 0.05 M Orthophosphoric acid (pH 3.0 with triethylamine):Methanol:Acetonitrile (50:35:15 v/v/v)[8] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | 237 nm or 238 nm[1][5] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (e.g., 25°C or 30°C) |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Amlodipine Besylate
| Stress Condition | Reagent/Condition | Duration | Degradation Observed (%) | Key Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 3 days | ~1% - 7.54% | Impurity A (Pyridine derivative) and others[1][4] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | ~29.73% - 43% | Multiple degradation products[1][4] |
| Oxidation | 3% H₂O₂ | 3 days | ~1% - 74.40% | Impurity A (Pyridine derivative)[1][4] |
| Thermal Degradation | 105°C | 3 days | No significant degradation | - |
| Photolytic Degradation | UV & Visible Light | - | ~5% | Impurity A (Pyridine derivative)[1] |
Note: The extent of degradation can vary depending on the precise experimental conditions.
Visualizations
Caption: Workflow for forced degradation of levamlodipine besylate.
Troubleshooting Guides
Q5: My levamlodipine peak is tailing. What are the possible causes and solutions?
Peak tailing is a common issue, particularly for basic compounds like levamlodipine.[9]
-
Cause 1: Secondary Interactions with Residual Silanols: The primary cause of tailing for basic compounds is the interaction with acidic silanol (B1196071) groups on the silica-based C18 column.[9]
-
Solution: Increase the pH of the mobile phase to be above the pKa of levamlodipine (which is approximately 8.6).[1] This deprotonates the silanol groups, reducing the secondary interactions. Using a mobile phase with 0.4% ammonium (B1175870) hydroxide (B78521) has been shown to improve peak shape.[1] Alternatively, operating at a very low pH (e.g., pH 3) can protonate the silanol groups, also minimizing unwanted interactions.[8]
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Cause 3: Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]
-
Q6: I am observing poor resolution between levamlodipine and its degradation products. How can I improve this?
-
Cause 1: Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating the analyte from its impurities. Co-elution of impurities has been observed with certain mobile phases.[1]
-
Solution 1: Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.
-
Solution 2: Change the Organic Modifier: If using methanol, try acetonitrile, or vice versa. Their different selectivities can significantly impact resolution.
-
Solution 3: Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of both levamlodipine and its impurities, which can improve separation.
-
-
Cause 2: Inefficient Column: The column may not have sufficient theoretical plates for the separation.
-
Solution: Use a column with a smaller particle size (e.g., UPLC columns) or a longer column to increase efficiency. Core-shell columns can also provide higher efficiency and better resolution.[1]
-
Q7: My baseline is noisy or drifting. What should I check?
-
Cause 1: Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.[11]
-
Solution: Degas the mobile phase thoroughly before use. Most modern HPLC systems have an inline degasser. Purge the pump to remove any trapped air.[12]
-
-
Cause 2: Contaminated Mobile Phase: Impurities in the mobile phase or microbial growth can cause a noisy or drifting baseline.
-
Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents. Filter the mobile phase before use.[11]
-
-
Cause 3: Leaks in the System: A leak in any of the fittings can cause pressure fluctuations and a noisy baseline.
-
Solution: Systematically check all fittings for any signs of leakage and tighten or replace them as necessary.[13]
-
-
Cause 4: Column Equilibration: Insufficient column equilibration time with the mobile phase can cause the baseline to drift.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analysis.[11]
-
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. tsijournals.com [tsijournals.com]
- 5. jchr.org [jchr.org]
- 6. ijpar.com [ijpar.com]
- 7. Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blog [phenomenex.blog]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimization of Levamlodipine Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals dedicated to the synthesis of levamlodipine (B1674848), this technical support center offers troubleshooting guidance and frequently asked questions. Our aim is to provide direct, actionable solutions to common challenges encountered during the experimental process, thereby streamlining your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure levamlodipine?
A1: The synthesis of levamlodipine, the S-(-)-enantiomer of amlodipine (B1666008), primarily involves two main strategies:
-
Chiral Resolution of Racemic Amlodipine: This is the most common approach, where a racemic mixture of amlodipine is synthesized first, followed by the separation of the S-(-)-enantiomer from the R-(+)-enantiomer.
-
Asymmetric Synthesis: This method involves creating the desired stereocenter early in the synthesis, leading directly to the S-(-)-enantiomer.
Q2: Which chiral resolution techniques are most effective for amlodipine?
A2: Several techniques have proven effective for the chiral resolution of amlodipine. The choice often depends on the scale of the synthesis, available equipment, and desired purity. Key methods include:
-
Diastereomeric Salt Formation: This classical method involves reacting racemic amlodipine with a chiral resolving agent, such as L-(+)-tartaric acid or D-tartaric acid, to form diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), nano-Liquid Chromatography (nano-LC), and Capillary Electrochromatography (CEC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers.[3][4] Polysaccharide-based CSPs are commonly used.[3]
-
Capillary Electrophoresis (CE): This technique utilizes chiral selectors, such as cyclodextrin (B1172386) derivatives (e.g., carboximethyl-β-CD), added to the background electrolyte to achieve enantiomeric separation.[5][6]
Q3: My chiral resolution by diastereomeric salt formation is yielding low enantiomeric excess (e.e.). What are the potential causes and solutions?
A3: Low enantiomeric excess is a common issue. Consider the following troubleshooting steps:
-
Solvent System: The choice of solvent is critical. The solvent must provide sufficient solubility for the diastereomeric salts while also allowing for differential crystallization. Experiment with different solvents and solvent mixtures. For instance, dimethylformamide (DMF) and isopropanol (B130326) have been used in protocols with L-tartaric acid.[2][7]
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to racemic amlodipine is crucial. Using a sub-stoichiometric amount (e.g., 0.5 moles of tartaric acid per mole of amlodipine) can be effective.[1]
-
Crystallization Conditions: Temperature, cooling rate, and agitation can significantly impact the efficiency of fractional crystallization. A slow cooling rate is generally preferred to allow for the selective crystallization of the desired diastereomer. Seeding the solution with a pure crystal of the desired diastereomeric salt can also improve resolution.
-
Purity of Racemic Amlodipine: Impurities in the starting racemic mixture can interfere with the crystallization process. Ensure the racemic amlodipine is of high purity before attempting resolution.
Q4: I am observing significant impurity formation during the synthesis. How can I minimize this?
A4: Impurity formation can occur at various stages. "Impurity D," a 1,4-dihydropyridine (B1200194) ring reduction product, is a known issue.[7] To minimize impurities:
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the choice of reagents. For example, in the final reduction step of an azido-intermediate to the amine, the choice of reducing agent and catalyst is critical to avoid side reactions.[8]
-
Solvent Choice: Avoid high-boiling point and toxic solvents like DMSO and DMF where possible, as they can be difficult to remove and may lead to degradation under certain conditions.[9]
-
Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product.
-
Final Product Recrystallization: The final step of forming the besylate salt and its subsequent recrystallization can be a powerful purification step.[10] Using a mixed solvent system like isopropanol and water for recrystallization has been shown to be effective.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Yield of Levamlodipine Besylate | Incomplete salt formation. | Ensure the correct stoichiometry of benzenesulfonic acid is used.[11] The reaction is often carried out in an alcohol like ethanol (B145695) or isopropanol, followed by the addition of water to precipitate the salt.[11][12] |
| Loss of product during recrystallization. | Optimize the recrystallization solvent system and temperature profile. Avoid using an excessive volume of solvent. | |
| Inconsistent Chiral HPLC/CE Results | Improper mobile phase/background electrolyte composition. | For HPLC, optimize the ratio of organic modifier (e.g., isopropanol, acetonitrile) to hexane (B92381).[4] For CE, optimize the concentration of the chiral selector (e.g., CM-β-CD) and the pH of the buffer.[5][6] |
| Column/Capillary degradation. | Ensure proper column/capillary washing and storage procedures are followed. Use guard columns for HPLC to protect the analytical column. | |
| Difficulty in Isolating the Free Base | Emulsion formation during workup. | After neutralizing the diastereomeric salt with a base, if an emulsion forms during extraction with an organic solvent, try adding a saturated brine solution to break the emulsion. |
| Product is too soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. | |
| Formation of Phthaloyl Amlodipine Impurity | Incomplete deprotection in syntheses using a phthalimido-protected precursor. | Ensure complete reaction by monitoring with TLC or HPLC. Adjust reaction time or temperature as needed for the deprotection step (e.g., using methylamine).[] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Amlodipine using L-Tartaric Acid
This protocol is based on the principle of diastereomeric salt formation.
-
Dissolution: Dissolve (R,S)-Amlodipine (1 equivalent) in a suitable solvent mixture, such as N,N-dimethylformamide and water (e.g., 7:1 v/v).[7]
-
Addition of Resolving Agent: Slowly add a solution of L-tartaric acid (approximately 0.5 equivalents) dissolved in the same solvent system to the amlodipine solution with stirring at room temperature.[7]
-
Crystallization: Stir the mixture at room temperature. Seeding with a small amount of pure S-(-)-amlodipine-L-tartrate crystal may be beneficial to induce crystallization.[7] Continue stirring for several hours to allow for complete crystallization.
-
Isolation of Diastereomeric Salt: Filter the resulting white solid, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield S-(-)-amlodipine-L-tartrate.[7]
-
Liberation of Free Base: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2M sodium hydroxide) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base into the organic layer.
-
Extraction and Isolation: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the S-(-)-amlodipine (levamlodipine) free base.
Protocol 2: Preparation of Levamlodipine Besylate
This protocol outlines the formation of the highly stable and processable besylate salt.
-
Dissolution: Dissolve S-(-)-Amlodipine free base (1 equivalent) in an alcohol, such as isopropanol or ethanol.[11]
-
Salt Formation: To the stirred solution, add a solution of benzenesulfonic acid (1 equivalent) in water.[11]
-
Precipitation/Crystallization: The levamlodipine besylate salt will precipitate. Stir for a period to ensure complete formation. The addition of water to the alcoholic solution is a key step to induce precipitation.[11][12]
-
Isolation and Purification: Filter the solid product, wash with cold water, and then with a non-polar solvent like hexane to remove organic impurities.[11] The product can be further purified by recrystallization from a solvent system like isopropanol/water.[11]
-
Drying: Dry the final product under vacuum at a suitable temperature (e.g., 40°C).[7]
Data Summary
Table 1: Comparison of Chiral Separation Methods for Amlodipine Enantiomers
| Method | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Key Optimized Parameters | Reported Resolution (Rs) | Reference |
| Capillary Electrophoresis (CE) | Carboximethyl-β-CD (CM-β-CD) | 25 mM Phosphate Buffer | pH 9.0, 15 mM CM-β-CD, 15°C | 2.65 | [5][6] |
| Nano-LC | Cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate) | ACN/water (90:10, v/v) + 15 mM Ammonium Borate | pH 10.0 | - | [3] |
| CEC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | ACN/water (90:10, v/v) + 5 mM Ammonium Borate | pH 9.0 | Baseline separation | [3] |
| HPLC | CHIRALCEL OD-RH | Isopropanol/Hexane (40/60) | Flow rate 0.05 ml/min | 1.895, 2.955 | [4] |
| HPLC | Chiralpak IA | Hexane/Isopropanol (50/50) | - | 0.88 | [4] |
Table 2: Yield and Purity Data from a Representative Synthesis Protocol
| Step | Product | Molar Yield | Purity (by HPLC) | Optical Purity (e.e.) | Reference |
| Resolution | S-(-)-Amlodipine-L-tartrate | 42.24% | - | 99.49% | [7] |
| Salt Formation | Levamlodipine Besylate | 77.0% | 99.44% | 99.55% | [7] |
| Alternative Method | Levamlodipine Besylate | 46.2% | 99.89% | 99.98% | [9] |
Visualized Workflows
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Process flow for the preparation of levamlodipine besylate.
Caption: Decision-making flowchart for troubleshooting low e.e. results.
References
- 1. CA2416062C - Resolution of the enantiomers of amlodipine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aditum.org [aditum.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Levamlodipine Besylate synthesis - chemicalbook [chemicalbook.com]
- 8. EP0331315A2 - Preparation of R- and S-amlodipine - Google Patents [patents.google.com]
- 9. CN111377851A - Preparation method of levamlodipine besylate - Google Patents [patents.google.com]
- 10. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1407773A1 - A process for the preparation of s (-) amlodipine salts - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Technical Support Center: Chiral Separation of Amlodipine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of amlodipine (B1666008) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of amlodipine enantiomers using techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Poor Resolution of Enantiomers
Q1: We are observing poor or no separation between the (R)- and (S)-amlodipine enantiomers. What are the likely causes and how can we improve the resolution?
A1: Poor resolution in chiral separations is a common challenge. The primary reasons often involve the selection of the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters. Here’s a step-by-step troubleshooting approach:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for amlodipine separation. If you are not getting good resolution, consider the following:
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CSP Type: Different polysaccharide derivatives have varying selectivities. For example, cellulose tris(4-chloro-3-methylphenylcarbamate) has been shown to be effective.[1] If one type of cellulose- or amylose-based column is not working, trying a different one from the same family or a completely different type of CSP (e.g., a protein-based column like an ovomucoid column) might be beneficial.[2][3]
-
Column Health: Ensure your column is not degraded or contaminated. A decline in performance over time can indicate column aging. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
-
-
Mobile Phase Optimization: The mobile phase composition plays a crucial role in modulating the interaction between the enantiomers and the CSP.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol (B129727), ethanol, isopropanol) can significantly impact resolution. Systematically vary the percentage of the organic modifier. For instance, in reversed-phase mode, a lower percentage of the organic modifier generally leads to longer retention times and can sometimes improve resolution.
-
Additives: Mobile phase additives can dramatically influence selectivity. For amlodipine, which is a basic compound, acidic or basic additives are often used.
-
Acidic Additives: Formic acid, acetic acid, or trifluoroacetic acid are commonly used. The concentration of the acidic additive can be critical; for example, varying the concentration of formic acid in acetonitrile has been shown to influence the enantioresolution and even the elution order of amlodipine enantiomers.[1]
-
Basic Additives: Amines like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are often added to the mobile phase to reduce peak tailing of basic compounds by competing for active sites on the stationary phase.
-
-
pH of Aqueous Phase (in Reversed-Phase): The pH of the aqueous portion of the mobile phase should be controlled, especially when using ionizable additives. For basic compounds like amlodipine, operating at a pH that keeps the analyte in a consistent protonation state is important.
-
-
Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. It is a valuable parameter to screen. Both increasing and decreasing the temperature can improve resolution, so it's worth investigating a range of temperatures (e.g., 15°C to 40°C).[4][5]
-
Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations. Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution.[4]
-
Using Chiral Mobile Phase Additives (CMPA): An alternative to using a chiral column is to use an achiral column (like a C18) with a chiral additive in the mobile phase. For amlodipine, cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) have been used as chiral mobile phase additives to achieve separation.[6][7]
Peak Tailing
Q2: Our chromatograms for amlodipine show significant peak tailing. What causes this and how can it be fixed?
A2: Peak tailing for basic compounds like amlodipine is a frequent issue in HPLC, often caused by undesirable secondary interactions with the stationary phase. Here are the common causes and solutions:
-
Silanol (B1196071) Interactions: The most common cause of peak tailing for basic compounds is the interaction of the protonated amine groups of the analyte with acidic silanol groups on the surface of silica-based stationary phases.[8][9][10]
-
Solution 1: Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with effective end-capping are designed to minimize the number of free silanol groups, thus reducing peak tailing. If you are using an older column, switching to a modern one can make a significant difference.
-
Solution 2: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic additive like formic acid or phosphoric acid protonates the silanol groups, reducing their ability to interact with the basic analyte.[11]
-
Solution 3: Use of a Basic Additive: Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.[12]
-
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. Using a guard column can also help to protect the analytical column from contamination.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length between the injector and the column or between the column and the detector, or poorly made connections.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.
-
Irreproducible Results
Q3: We are struggling with inconsistent retention times and poor reproducibility in our chiral separation of amlodipine. What should we check?
A3: Irreproducible results can be frustrating and can stem from several factors related to the instrument, mobile phase preparation, and column equilibration.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common source of variability.
-
Solution: Ensure the mobile phase components are measured accurately every time. For buffered mobile phases, always prepare the aqueous buffer first and then mix it with the organic solvent. The pH of the buffer should be measured before mixing with the organic component. Thoroughly degas the mobile phase to prevent bubble formation, which can cause pressure fluctuations and affect retention times.
-
-
Column Equilibration: Chiral stationary phases can sometimes require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes or more. Monitor the baseline for stability to determine when the column is ready.
-
-
Temperature Control: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable column temperature. Even small temperature changes can lead to shifts in retention.
-
-
Instrumental Issues: Leaks in the HPLC system, a malfunctioning pump, or a faulty injector can all lead to poor reproducibility.
-
Solution: Perform regular maintenance on your HPLC system. Check for leaks, and ensure the pump is delivering a consistent flow rate.
-
Data Summary Tables
Table 1: HPLC Methods for Chiral Separation of Amlodipine
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Lux-2 chiral column | Acetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 % v/v/v) | 1.0 | Ambient | PDA | [12] |
| Chirobiotic V | Methanol:Ammonium nitrate (B79036) (100:0.1, v/v) | 0.5 | 12 | UV | [4] |
| Ultron ES-OVM | 20mM Dibasic sodium phosphate (B84403) buffer (pH 7.0):Acetonitrile (80:20 v/v) | 1.0 | 25 | PDA (360 nm) | [3] |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Acetonitrile with 0.1% DEA and 0.01% Formic Acid | - | 25 | UV | [1] |
| WondaSil C18 (achiral) with Chiral Mobile Phase Additive | Methanol:Water (45:55 v/v, pH 2.5) containing 7.5 mmol/L SBE-β-CD and 0.3 mmol/L PEG-20000 | - | - | UV | [6][7] |
Table 2: Capillary Electrophoresis (CE) Methods for Chiral Separation of Amlodipine
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection | Reference |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) (15 mM) | 25 mM Phosphate buffer (pH 9.0) | +25 | 15 | UV (230 nm) | [13][14] |
| α-cyclodextrin (α-CD) (20 mM) | 25 mM H3PO4 (pH 3.0) | - | 15 | UV | [2] |
Detailed Experimental Protocols
Protocol 1: HPLC Chiral Separation using a Polysaccharide-Based CSP
This protocol is a general guideline based on common practices for separating amlodipine enantiomers on a cellulose-based chiral column.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Chiral column: e.g., Lux Cellulose-2 or a similar cellulose-based CSP.
-
-
Reagents and Materials:
-
Amlodipine reference standard (racemic mixture).
-
HPLC-grade acetonitrile, methanol, ethanol, or isopropanol.
-
HPLC-grade water.
-
Additives: Formic acid, acetic acid, diethylamine (DEA), or triethylamine (TEA).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic amlodipine in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common starting point is a mixture of an organic solvent (e.g., acetonitrile) with a small percentage of an acidic and/or basic modifier. For example, Acetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 v/v/v).[12]
-
Flow Rate: Start with a flow rate of 1.0 mL/min. This can be optimized (e.g., reduced to 0.5 mL/min) to improve resolution.
-
Column Temperature: Maintain a constant temperature using a column oven, for example, 25°C.
-
Detection: Set the detector wavelength to the UV maximum of amlodipine (around 238 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared amlodipine standard solution.
-
Analyze the resulting chromatogram for the resolution of the two enantiomers.
-
Optimize the mobile phase composition, flow rate, and temperature as needed to achieve baseline separation (Rs > 1.5).
-
Protocol 2: Capillary Electrophoresis (CE) Chiral Separation
This protocol provides a general method for the enantioseparation of amlodipine using CE with a cyclodextrin (B1172386) chiral selector.
-
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., effective length of 40-50 cm).
-
-
Reagents and Materials:
-
Amlodipine reference standard.
-
Chiral selector: e.g., Carboxymethyl-β-cyclodextrin (CM-β-CD).
-
Buffer components: Sodium phosphate monobasic and dibasic.
-
Methanol, Sodium hydroxide, and Hydrochloric acid for rinsing and pH adjustment.
-
-
Sample and Buffer Preparation:
-
Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 9.0. Add the chiral selector (e.g., 15 mM CM-β-CD) to the buffer.[13][14] Filter the BGE through a 0.45 µm filter.
-
Sample Solution: Dissolve the amlodipine standard in methanol or water to a suitable concentration (e.g., 100 µg/mL).
-
-
CE Conditions:
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE. Between runs, rinse with the BGE.
-
Voltage: Apply a voltage of +25 kV.
-
Temperature: Maintain the capillary temperature at 15°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Monitor at 230 nm.
-
-
Procedure:
-
Fill the capillary and vials with the prepared BGE.
-
Inject the sample solution.
-
Apply the voltage and acquire the electropherogram.
-
Optimize the BGE composition (chiral selector type and concentration, pH) and other parameters to achieve the desired separation.
-
Visualizations
Caption: Troubleshooting workflow for chiral separation of amlodipine.
Caption: Key factors influencing enantioselectivity in chiral HPLC.
References
- 1. Determination of enantiomeric purity of S-amlodipine by chiral LC with emphasis on reversal of enantiomer elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Chiral Separation of Amlodipine Enantiomers by HPLC Using Chirobiotic T and Chirobiotic V Columns | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Levamlodipine Solubility and Dissolution Rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the solubility and dissolution rate of levamlodipine (B1674848).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the solubility of levamlodipine?
A1: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is classified as a Biopharmaceutics Classification System (BCS) Class II drug (or is sometimes considered Class I depending on the salt form and conditions). This classification implies that it has low solubility and high permeability. While its besylate salt form has better water solubility than the amlodipine base, its dissolution can still be a rate-limiting step for absorption, potentially leading to variable bioavailability. The S-enantiomer has been noted to have better water solubility and intrinsic dissolution properties compared to the racemic form.
Q2: What are the most common strategies to enhance the solubility and dissolution rate of levamlodipine?
A2: Several techniques have been successfully employed to improve the solubility and dissolution of levamlodipine and its racemate, amlodipine. These include:
-
Solid Dispersions: Dispersing levamlodipine in a hydrophilic polymer matrix at a solid state can enhance its dissolution. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), can encapsulate the drug molecule, thereby increasing its aqueous solubility.
-
Particle Size Reduction: Decreasing the particle size of the drug substance through methods like micronization increases the surface area available for dissolution.
-
Mesoporous Silica (B1680970) Adsorption: Loading levamlodipine onto mesoporous silica carriers can stabilize the drug in an amorphous state, which has a higher apparent solubility than its crystalline form.
Q3: How does converting levamlodipine to an amorphous form improve its solubility?
A3: In a crystalline state, drug molecules are arranged in a highly ordered lattice structure that requires a significant amount of energy to break apart during dissolution. By converting the drug to an amorphous form, this lattice energy is eliminated. As a result, the amorphous form is in a higher energy state and is more readily dissolved, leading to a higher apparent solubility and a faster dissolution rate. Solid dispersion and mesoporous silica techniques are effective in achieving and stabilizing the amorphous state of the drug.
Q4: What is the influence of pH on the dissolution of levamlodipine?
A4: The pH of the dissolution medium can significantly impact the ionization and, consequently, the solubility and dissolution rate of levamlodipine, which is a weakly basic drug. In acidic environments, such as the stomach (pH 1.2), levamlodipine will be more ionized and thus more soluble. As the pH increases in the gastrointestinal tract, its solubility may decrease. Therefore, it is crucial to evaluate the dissolution profile of any new formulation across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[1]
Troubleshooting Guides
Solid Dispersions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low drug content in the prepared solid dispersion. | - Incomplete dissolution of the drug or polymer in the solvent during preparation.- Drug degradation due to excessive heat in the melting method.- Loss of material during processing (e.g., scraping from the container). | - Ensure complete dissolution by selecting an appropriate solvent and using techniques like sonication.- For the melting method, carefully control the temperature to avoid drug degradation.- Optimize material handling and transfer steps to minimize loss. |
| Solid dispersion turns into a gummy or sticky mass. | - The chosen polymer has a low glass transition temperature (Tg).- In the solvent evaporation method, the solvent is not fully removed.- High humidity during storage. | - Select a polymer with a higher Tg.- Ensure complete solvent removal through adequate drying time and temperature.- Store the solid dispersion in a desiccator or a low-humidity environment. |
| Recrystallization of the drug during storage. | - The drug loading is too high for the polymer to maintain the amorphous state.- The polymer is not an effective crystallization inhibitor for levamlodipine.- Absorption of moisture from the environment. | - Reduce the drug-to-polymer ratio.- Screen different polymers to find one that has strong interactions with levamlodipine.- Protect the formulation from moisture by using appropriate packaging. |
| Slow or incomplete drug release from the solid dispersion. | - Gelling of the polymer on the surface of the dissolving particles, which creates a barrier to further drug release.- Strong drug-polymer interactions that hinder drug release. | - Incorporate a superdisintegrant into the final dosage form.- Select a polymer that dissolves more readily in the dissolution medium.- Adjust the drug-to-polymer ratio. |
Cyclodextrin Complexation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low complexation efficiency. | - Inappropriate drug-to-cyclodextrin molar ratio.- The cavity size of the cyclodextrin is not suitable for the levamlodipine molecule.- Inefficient mixing or reaction time during preparation. | - Optimize the molar ratio through phase solubility studies.- Experiment with different types of cyclodextrins (e.g., α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD).- Increase stirring time or use sonication to facilitate complex formation. |
| Precipitation of the complex during storage. | - The complex has limited solubility in the aqueous medium. This is more common with natural cyclodextrins like β-cyclodextrin. | - Use more soluble cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).- Adjust the pH or add co-solvents to the formulation if appropriate. |
| Difficulty in isolating the solid complex. | - The complex is highly soluble in the solvent system used for preparation. | - For highly soluble complexes, lyophilization (freeze-drying) is often the most effective method for obtaining a solid powder. |
Data Presentation
Table 1: Solubility of Amlodipine Besylate Solid Dispersions[2]
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (μg/mL) |
| PEG 4000 | 1:1 | Solvent Evaporation | 121.2 |
| 1:3 | Solvent Evaporation | 142.5 | |
| 1:5 | Solvent Evaporation | 325.95 | |
| 1:7 | Solvent Evaporation | 207.6 | |
| 1:10 | Solvent Evaporation | 204.5 | |
| PEG 6000 | 1:1 | Solvent Evaporation | 137.36 |
| 1:3 | Solvent Evaporation | 253.3 | |
| 1:5 | Solvent Evaporation | 264.3 | |
| 1:7 | Solvent Evaporation | 248.0 | |
| 1:10 | Solvent Evaporation | 232.6 |
Table 2: Dissolution of Amlodipine from Solid Dispersions with Irradiated PVP (2:1 Polymer to Drug Ratio)[3]
| Irradiation Dose (kGy) | % Drug Released at 60 seconds |
| 20 | ~89% |
Table 3: Stability Constants of Amlodipine with β-Cyclodextrin Derivatives[4]
| Cyclodextrin Derivative | Apparent Stability Constant (K1:1) in M⁻¹ |
| Sulfobutylether-β-cyclodextrin (SD) | 1447.5 |
Experimental Protocols
Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation
-
Accurately weigh the desired amounts of levamlodipine and a hydrophilic carrier (e.g., PVP K30, PEG 6000).
-
Dissolve both the drug and the carrier in a suitable volatile organic solvent (e.g., methanol, ethanol) in a beaker with magnetic stirring. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator or a water bath set at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is completely removed, a solid mass will be formed.
-
Dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Preparation of Levamlodipine-Cyclodextrin Inclusion Complex by Co-precipitation
-
Accurately weigh the desired molar ratio of levamlodipine and a cyclodextrin derivative (e.g., HP-β-CD).
-
Dissolve the cyclodextrin in deionized water with constant stirring.
-
Separately, dissolve the levamlodipine in a small amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the levamlodipine solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
After stirring, cool the solution in an ice bath to facilitate precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Dry the product in a vacuum oven at a controlled temperature.
-
Store the dried inclusion complex in a desiccator.
Loading of Levamlodipine onto Mesoporous Silica by Adsorption
-
Activate the mesoporous silica by heating it at a high temperature (e.g., 120°C) for several hours to remove any adsorbed water.
-
Prepare a concentrated solution of levamlodipine in a suitable organic solvent (e.g., ethanol, acetone).
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Immerse the activated mesoporous silica in the drug solution.
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Stir the suspension for a predetermined time (e.g., 24 hours) at room temperature to allow for the adsorption of the drug onto the silica pores.
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Separate the drug-loaded silica from the solution by centrifugation or filtration.
-
Dry the loaded silica in a vacuum oven to remove the residual solvent.
-
Store the final product in a desiccator.
Visualizations
Caption: Experimental workflow for solid dispersion preparation.
Caption: Experimental workflow for cyclodextrin complexation.
Caption: Strategies for enhancing levamlodipine solubility.
References
Minimizing degradation of levamlodipine during formulation
Technical Support Center: Formulation of Levamlodipine (B1674848)
Welcome to the technical support center for levamlodipine formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address stability challenges during formulation. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine (B1666008), is susceptible to degradation, primarily through photodegradation and oxidation, which can impact the safety and efficacy of the final drug product.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for levamlodipine?
A1: Levamlodipine, a dihydropyridine (B1217469) calcium channel blocker, is most susceptible to two primary degradation pathways:
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Photodegradation: Exposure to light, particularly UV-A radiation, can cause the dihydropyridine ring to aromatize, converting levamlodipine into its corresponding pyridine (B92270) derivative (Impurity D).[1][4][5] This process is a significant concern for photosensitive drugs like levamlodipine.[2]
-
Oxidation: The dihydropyridine ring is prone to oxidation, which also results in the formation of the pyridine derivative.[4][6] This can be initiated by atmospheric oxygen, oxidizing excipients, or peroxide impurities.
Q2: Which excipients are known to be incompatible with levamlodipine?
A2: Certain excipients can promote degradation. Key incompatibilities include:
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Lactose (B1674315): In the presence of moisture and a basic environment (which can be created by lubricants like magnesium stearate), levamlodipine's primary amine group can react with the reducing sugar lactose via the Maillard reaction.[7][8][9] This forms a glycosyl derivative.
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Oxidizing Agents: Excipients with oxidizing potential or those containing reactive peroxide impurities can accelerate the oxidative degradation of levamlodipine.
-
Sodium Stearyl Fumarate: Some studies suggest a potential incompatibility with sodium stearyl fumarate, which may warrant further investigation during preformulation.[10]
Q3: How does pH affect the stability of levamlodipine in a formulation?
A3: Levamlodipine's stability is pH-dependent. The molecule is more susceptible to degradation under basic (alkaline) conditions, which can accelerate the oxidation of the dihydropyridine ring.[4][10] Acidic conditions can also lead to degradation, though often to a lesser extent than strong bases.[6][11] Maintaining an optimal pH in liquid or semi-solid formulations is crucial for stability.
Q4: What are the best practices for preventing photodegradation during manufacturing and storage?
A4: To mitigate photodegradation, the following practices are recommended:
-
Use of amber or opaque manufacturing vessels to protect the drug substance and intermediate formulations from light.
-
Implementation of low-UV lighting in manufacturing suites.
-
Selection of light-resistant primary packaging , such as amber glass bottles or Alu/PVC/PVDC blisters for solid dosage forms.[5]
-
Incorporation of light-absorbing film coatings on tablets.
Troubleshooting Guides
This section provides a systematic approach to resolving common degradation issues encountered during levamlodipine formulation development.
Issue 1: A new, significant peak appears in the HPLC chromatogram during a stability study, identified as the pyridine derivative (Impurity D).
-
Potential Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm if samples were adequately protected from light. Was the packaging (e.g., blister packs, bottles) specified to be light-resistant?
-
Evaluate Manufacturing Environment: Assess light exposure during processing steps like blending, compression, and coating.
-
Analyze Formulation Components: Check for the presence of excipients with known oxidizing potential or high peroxide values.
-
Corrective Actions:
-
Implement stringent light-protective measures throughout manufacturing and storage.
-
Consider incorporating an antioxidant into the formulation if oxidation is confirmed as the primary cause.
-
Switch to higher-quality excipients with low peroxide values.
-
-
Issue 2: Assay results for levamlodipine in a solid dosage formulation show a steady decline, accompanied by the appearance of multiple minor degradation peaks.
-
Potential Cause: Excipient incompatibility, particularly the Maillard reaction.
-
Troubleshooting Steps:
-
Check for Incompatible Excipients: Is lactose present in the formulation, especially in combination with a basic lubricant like magnesium stearate?[7][8]
-
Assess Moisture Content: Determine the water activity or moisture content of the formulation. The Maillard reaction is accelerated by moisture.
-
Perform Compatibility Studies: Conduct binary mixture studies (1:1 drug-excipient) under accelerated conditions (e.g., 40°C/75% RH) to pinpoint the problematic excipient.[7][8]
-
Corrective Actions:
-
Replace lactose with a non-reducing sugar diluent such as microcrystalline cellulose (B213188) (MCC), dicalcium phosphate, or mannitol.[8][9]
-
Control moisture levels during granulation and drying processes.
-
Select packaging with a high moisture barrier.
-
-
Logical Workflow for Troubleshooting Degradation
The following diagram illustrates a decision-making process for identifying the root cause of levamlodipine degradation.
Caption: Troubleshooting workflow for levamlodipine degradation.
Quantitative Data Summary
Forced degradation studies are essential to understand the stability profile of a drug substance. The table below summarizes typical degradation behavior for amlodipine (as a proxy for levamlodipine) under various stress conditions as per ICH guidelines.[6][11][12]
| Stress Condition | Reagent/Parameters | Duration | Typical Degradation (%) | Major Degradant |
| Acid Hydrolysis | 0.1 M HCl | 3 days | 25% - 60%[6] | Pyridine Derivative |
| Base Hydrolysis | 0.1 M NaOH | 3 days | ~43%[13] | Pyridine Derivative |
| Oxidation | 3-30% H₂O₂ | 8 hours - 3 days | 20% - 74%[6][14] | Pyridine Derivative |
| Photolytic | UV-A (200 W-h/m²) & Vis Light (1.2 M lux-h) | As per ICH Q1B | ~5%[13] | Pyridine Derivative |
| Thermal | 105°C | 3 days | Minimal to None[6][13] | N/A |
Note: Degradation percentages can vary significantly based on the exact experimental conditions (concentration, temperature, etc.).
Levamlodipine Degradation Pathway
The primary degradation route involves the aromatization of the dihydropyridine ring to form the inactive pyridine derivative.
Caption: Core degradation pathway of levamlodipine.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Levamlodipine and Its Pyridine Degradant
This protocol provides a general framework for a reversed-phase HPLC method capable of separating levamlodipine from its primary degradation product.
-
Objective: To quantify levamlodipine and resolve it from its pyridine derivative (Impurity D) and other potential impurities.
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a pH 3.0 aqueous buffer (e.g., triethylamine (B128534) solution or ammonium (B1175870) acetate). A common ratio is 15:35:50 (ACN:MeOH:Buffer).[5] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (drug substance, formulation) in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a final concentration of approximately 50 µg/mL of levamlodipine.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13][14] Specificity is confirmed by performing forced degradation studies and ensuring peak purity using a photodiode array (PDA) detector.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare solutions/suspensions of levamlodipine (~1 mg/mL) in various stress agents.[13]
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature for 3 days.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 3 days.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 3 days.
-
Thermal Degradation: Expose solid drug substance to 105°C for 3 days.
-
Photodegradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration of the HPLC method, and analyze. Compare chromatograms against a control (unstressed) sample.
-
References
- 1. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. lcms.cz [lcms.cz]
- 7. Amlodipine besylate-excipients interaction in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine Besylate–Excipients Interaction in Solid Dosage Form: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 11. jsirjournal.com [jsirjournal.com]
- 12. kingsresearch.com [kingsresearch.com]
- 13. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
Overcoming matrix effects in bioanalysis of levamlodipine
Welcome to the technical support center for the bioanalysis of levamlodipine (B1674848). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of levamlodipine?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as levamlodipine, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1] These interferences, particularly phospholipids (B1166683), can compete with the analyte for ionization in the mass spectrometer source, leading to poor sensitivity, inaccuracy, and lack of reproducibility in quantitative results.[2] Failure to address matrix effects can compromise the quality and reliability of pharmacokinetic and bioequivalence studies.[2]
Q2: What is the most common cause of matrix effects in levamlodipine plasma analysis?
A2: The most notorious contributors to matrix effects in plasma samples are phospholipids. During common sample preparation techniques like protein precipitation, phospholipids can be co-extracted with levamlodipine. If they co-elute with the analyte during chromatographic separation, they can significantly suppress the ionization of levamlodipine, leading to lower than expected analytical signals.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most widely accepted method is the post-extraction spike analysis .[1] This involves comparing the peak area of levamlodipine spiked into an extracted blank matrix sample to the peak area of levamlodipine in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF).[1]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF ≈ 1 indicates no significant matrix effect.
It is recommended to evaluate matrix effects using at least six different lots of the biological matrix to account for inter-subject variability.[3]
Q4: What is the best choice for an internal standard (IS) to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (S)-Amlodipine-d4 .[3][4] A SIL-IS has nearly identical chemical and physical properties to levamlodipine, meaning it will co-elute and experience similar extraction recovery and matrix effects.[5][6] This allows it to effectively normalize and correct for variations in the analytical process. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but requires more rigorous validation.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of levamlodipine.
Problem 1: Poor sensitivity and low signal intensity for levamlodipine.
| Possible Cause | Recommended Solution |
| Ion Suppression | This is a primary suspect. Endogenous matrix components, especially phospholipids, are likely co-eluting with levamlodipine and suppressing its ionization. |
| * Improve Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][5] SPE, particularly with cartridges designed for phospholipid removal (e.g., Oasis PRiME HLB), can significantly reduce matrix interferences.[8][9] | |
| * Optimize Chromatography: Modify the chromatographic conditions to separate levamlodipine from the interfering peaks. Increase the retention of levamlodipine or use a different column chemistry (e.g., HILIC) to allow matrix components to elute separately.[2] | |
| * Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the elution times of highly interfering components (like salts and phospholipids at the beginning of the run), and direct it to the MS source only when the analyte of interest is eluting.[10] |
Problem 2: High variability and poor reproducibility in quality control (QC) samples.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The matrix effect may vary between different lots of plasma or even within the same sample run, leading to inconsistent results.[10] |
| * Implement a SIL-IS: Use a stable isotope-labeled internal standard like (S)-Amlodipine-d4. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[4] | |
| * Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples. This ensures that the standards and samples are affected by the matrix in a similar way.[10] | |
| Inefficient Sample Extraction | Inconsistent recovery during the sample preparation step can lead to high variability. |
| * Optimize Extraction Protocol: Ensure the chosen sample preparation method (PPT, LLE, or SPE) is robust and validated. For LLE, test different organic solvents and pH conditions to ensure high and consistent recovery.[11] For SPE, ensure proper conditioning, loading, washing, and elution steps are followed.[6] |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various published methods for levamlodipine/amlodipine analysis.
Table 1: Comparison of Extraction Recovery by Sample Preparation Method
| Method | Analyte | Extraction Recovery (%) | Internal Standard (IS) | IS Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Levamlodipine | 94.7 ± 3.9 | - | - | [12] |
| Solid-Phase Extraction (SPE) | (S)-Amlodipine | 92.23 | (S)-Amlodipine-d4 | - | [3] |
| Liquid-Liquid Extraction (LLE) | Amlodipine | > 60 | Gliclazide | > 80 | [11] |
Table 2: Matrix Effect Data from Validated Methods
| Method | Analyte | Matrix Factor (IS-Normalized) | Comment | Reference |
| SPE-LC-MS/MS | Amlodipine | 0.992 | No significant ion suppression or enhancement observed. | [13] |
| SPE-LC-MS/MS | Amlodipine | 0.97 - 1.02 (Absolute) | Indicates neither ion-suppression nor ion-enhancement. | [6] |
| LLE-LC-MS/MS | Amlodipine | Not specified, but stated that no matrix suppression was observed. | Ethyl acetate (B1210297) was chosen as the extraction solvent to minimize matrix effects. | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is effective for removing phospholipids and proteins, thus minimizing matrix effects.
-
Cartridge Conditioning: Activate an Oasis HLB SPE cartridge (e.g., 30 mg/1cc) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[6]
-
Sample Loading: Mix 150 µL of plasma sample with 50 µL of the internal standard working solution ((S)-Amlodipine-d4) and 100 µL of deionized water.[14] Load this mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of deionized water to remove polar interferences.[6]
-
Elution: Elute levamlodipine and the IS from the cartridge using 1 mL of methanol or acetonitrile.[6][14]
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the dried residue in 150-300 µL of the mobile phase.[6][14]
-
Analysis: Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.[6][14]
Protocol 2: LC-MS/MS Operating Conditions
The following are typical starting conditions that should be optimized for your specific instrument.
-
LC Column: A C18 column (e.g., 50-150 mm length, < 5 µm particle size) is commonly used.[11][15] For chiral separation of S- and R-amlodipine, a specialized chiral column is required.[4]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 5-10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate) is typical.[6][11]
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard for levamlodipine.[11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Visualized Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sciex.com [sciex.com]
- 4. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. lcms.cz [lcms.cz]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 12. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Amlodipine Impurity Analysis by HPLC
Welcome to the technical support center for the analysis of amlodipine (B1666008) and its related impurities by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their HPLC gradient methods for optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of amlodipine that I should be monitoring?
A1: Based on pharmacopeial monographs and literature, several specified and potential degradation impurities of amlodipine should be monitored. The most commonly cited impurities include Impurity A (a degradation product), Impurity D, Impurity E, and Impurity F, which are process-related.[1] Other known impurities that may be relevant depending on the synthetic route and storage conditions are Impurity B, Impurity G, and Impurity H.[2][3] Forced degradation studies have shown that amlodipine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, potentially generating additional unknown impurities.[2][4][5]
Q2: I am having trouble with poor peak shape for amlodipine. What are the likely causes and solutions?
A2: Poor peak shape for amlodipine, which is a basic compound, is a common issue in reversed-phase HPLC. Tailing peaks are often observed. Here are the primary causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of amlodipine, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH above the pKa of amlodipine (around 8.6) can provide a good peak shape.[2] However, ensure your column is stable at high pH.
-
Solution 2: Use a Competitive Base: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with amlodipine.[6][7][8][9]
-
Solution 3: Employ a Modern, End-capped Column: Use a column with advanced end-capping or a hybrid particle technology (e.g., core-shell columns) that minimizes exposed silanol groups.[2][4][10]
-
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic modifiers can impact peak shape.
-
Solution: Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727). Sometimes a combination of both can yield better peak symmetry.
-
Q3: How can I improve the resolution between critical impurity pairs?
A3: Achieving adequate resolution between all amlodipine impurities can be challenging. Here are several strategies to refine your gradient and improve separation:
-
Optimize the Gradient Slope: A shallower gradient (a smaller change in organic solvent concentration per unit of time) can increase the separation between closely eluting peaks.
-
Modify the Mobile Phase pH: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of both amlodipine and its impurities, thereby affecting their retention and selectivity. A systematic pH scouting study can be highly effective.
-
Change the Organic Modifier: Switching between acetonitrile and methanol, or using a combination of both, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[6][8][9] However, be mindful of the thermal stability of your analytes and column.
-
Select a Different Stationary Phase: If other options fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding). Not all C18 columns have the same selectivity.[11]
Q4: What is a good starting point for a gradient HPLC method for amlodipine impurity profiling?
A4: A good starting point would be a reversed-phase method using a C18 column. Many published methods utilize a phosphate (B84403) buffer with an organic modifier like acetonitrile or methanol. For example, a gradient starting with a lower percentage of organic modifier and gradually increasing it over the run time is a common approach. The detection wavelength is typically set around 237 nm or 240 nm.[2][3][12] Some methods also use a secondary wavelength, such as 270 nm, for specific impurities like Impurity D.[6][8][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of amlodipine impurities.
Problem: Poor Resolution Between Amlodipine and an Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Selectivity | 1. Adjust the pH of the aqueous mobile phase. | Altered retention times and potentially improved separation. |
| 2. Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). | Change in elution order or improved spacing between peaks. | |
| Gradient is Too Steep | Decrease the rate of change of the organic solvent concentration in the gradient program. | Increased retention times and better separation of closely eluting peaks. |
| Insufficient Column Efficiency | 1. Ensure the column is not old or contaminated. | Sharper peaks and improved resolution. |
| 2. Consider using a column with a smaller particle size or a core-shell technology. | Higher plate count leading to narrower peaks and better separation. |
Problem: Peak Tailing of Amlodipine or Basic Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanols | 1. Add a competing base like triethylamine (0.1%) to the mobile phase.[6][7][8][9] | Symmetrical peak shape. |
| 2. Increase the mobile phase pH (ensure column stability).[2] | Reduced interaction with silanols, leading to improved peak symmetry. | |
| Column Overload | Reduce the concentration of the sample being injected. | More symmetrical peak shape. |
Problem: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poorly Equilibrated Column | Increase the column equilibration time between injections. | Stable and reproducible retention times. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature.[13] | Consistent retention times across different runs. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure proper mixing. | Reproducible chromatography. |
Experimental Protocols
Below are examples of detailed experimental protocols for the separation of amlodipine and its impurities, based on published methods.
Method 1: High pH Gradient Method
This method is suitable for achieving good peak shape for basic compounds.[2][4][10]
-
Column: Core-shell C18 (e.g., Phenomenex Kinetex EVO C18), 100 mm x 4.6 mm, 2.6 µm
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of buffer and organic solvent.[6][8]
Method 2: Low pH Gradient Method with Ion-Pairing Agent
This method utilizes a lower pH with an additive to improve peak shape.
-
Column: C18, 150 mm x 4.6 mm, 3 µm
-
Mobile Phase A: Phosphate buffer with triethylamine, adjusted to pH 2.8
-
Mobile Phase B: Acetonitrile and Methanol mixture
-
Gradient Program: A linear gradient should be optimized to separate all impurities. A typical run time is around 70 minutes.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm (with 270 nm for Impurity D)[6][8][9]
-
Sample Preparation: A diluent consisting of Buffer:Methanol:Acetonitrile (70:15:15 v/v/v) can be used for extraction from a formulation matrix.[6][8]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from a validated HPLC method for amlodipine and its impurities. Actual values may vary depending on the specific system and conditions.
Table 1: Example Retention Times and Resolution
| Compound | Retention Time (min) | Relative Retention Time | Resolution (with previous peak) |
| Impurity D | 9.34 | 0.63 | - |
| Impurity F | 11.13 | 0.76 | > 2.0 |
| Amlodipine | 14.73 | 1.00 | > 2.0 |
| Impurity E | 19.04 | 1.29 | > 2.0 |
| Impurity G | 24.85 | 1.69 | > 2.0 |
| Impurity B | 28.23 | 1.92 | > 2.0 |
| Impurity H | 28.96 | 1.97 | > 2.0 |
| Impurity A | 40.42 | 2.74 | > 2.0 |
| Data adapted from a representative method.[3] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Amlodipine) | ≤ 2.0 | 1.10[14] |
| Theoretical Plates (Amlodipine) | ≥ 2000 | 5577[14] |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.33%[14] |
Visualizations
Troubleshooting Workflow
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107677751B - Method for detecting amlodipine besylate and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 7. [PDF] Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling | Semantic Scholar [semanticscholar.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromforum.org [chromforum.org]
- 12. japer.in [japer.in]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. eijppr.com [eijppr.com]
Technical Support Center: Enhancing Resolution in Capillary Electrophoresis of Levamlodipine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioseparation of levamlodipine (B1674848) using capillary electrophoresis (CE).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing poor or no resolution between the levamlodipine (S-amlodipine) and R-amlodipine enantiomers?
A: Inadequate resolution is a common issue and can stem from several factors related to the electrophoretic conditions.
-
Inappropriate Chiral Selector: The type and concentration of the chiral selector are critical. Cyclodextrins (CDs) are most commonly used for amlodipine's chiral separation.[1][2] If you are not seeing separation, the chosen CD may not have sufficient stereoselective interaction with the amlodipine (B1666008) enantiomers. Anionic CDs like carboximethyl-β-CD (CM-β-CD) and sulfobutylether-β-CD (SBE-β-CD) have been shown to offer enhanced enantioselectivity over neutral CDs for amlodipine.[3]
-
Incorrect Buffer pH: The pH of the background electrolyte (BGE) influences the charge of both the analyte and certain chiral selectors, which in turn affects the electroosmotic flow (EOF) and the interaction dynamics.[4][5] For amlodipine, which has a pKa of 9.10, both acidic and alkaline pH values have been used successfully, but the optimal pH is highly dependent on the specific chiral selector used.[2] For instance, with CM-β-CD, a pH of 3.5 or 9.0 has yielded high resolution.[2][6]
-
Suboptimal Chiral Selector Concentration: The concentration of the CD directly impacts the enantiomeric resolution. Increasing the concentration can enhance separation, but excessively high concentrations might lead to increased current, Joule heating, and potentially lower reproducibility.[7] The optimal concentration needs to be determined empirically for each specific CD and buffer system.
-
Inadequate Voltage or Temperature: Higher voltages can lead to faster separations but may also cause Joule heating, which can broaden peaks and reduce resolution.[8] Conversely, a very low voltage may lead to excessive diffusion and band broadening.[9] Temperature affects buffer viscosity and interaction kinetics; lower temperatures often improve resolution.[10][11]
Troubleshooting Steps:
-
Verify Chiral Selector: Ensure you are using a suitable cyclodextrin. Consider screening different types (e.g., CM-β-CD, HP-β-CD, RAMEB, α-CD).[10]
-
Optimize Buffer pH: Perform a pH study. For example, when using CM-β-CD, evaluate a range from pH 3.0 to 9.0.[2][6]
-
Optimize CD Concentration: Titrate the concentration of your chiral selector. For CM-β-CD, concentrations from 4 mM to 15 mM have been reported as effective.[2][6]
-
Adjust Voltage and Temperature: Systematically vary the applied voltage (e.g., +20 kV to +30 kV) and temperature (e.g., 15°C to 25°C) to find the optimal balance between analysis time and resolution.[2][6]
A logical workflow for troubleshooting poor resolution is outlined below.
Q2: My peaks are tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by interactions between the analyte and the capillary wall or by issues with the buffer.[5][12]
-
Analyte Adsorption: Levamlodipine is a basic compound and can exist as a cation. The negatively charged silanol (B1196071) groups on the inner surface of a fused-silica capillary can interact with the positively charged analyte, causing adsorption and subsequent tailing.[5][13]
-
High Current/Buffer Concentration: Very high currents or overly concentrated buffers can contribute to peak tailing.[14]
-
Column Overload: Injecting too much sample can saturate the system and lead to distorted peak shapes, including tailing.[12]
-
Mismatched pH: Operating at a pH close to the analyte's pKa can sometimes result in inconsistent peak shapes.[12]
Troubleshooting Steps:
-
Capillary Conditioning: Ensure a rigorous capillary conditioning and pre-run rinsing protocol is in place. Rinsing with 0.1 M NaOH, followed by water and then the background electrolyte (BGE) between runs helps maintain a consistent capillary surface.[2]
-
Adjust Buffer pH: Moving the buffer pH further away from the pKa of levamlodipine (9.10) can sometimes improve peak shape.[2]
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the capillary.[14]
-
Lower Buffer Concentration/Voltage: If the current is excessively high, try reducing the buffer concentration or the applied voltage to minimize Joule heating effects.[14]
-
Use Capillary Coatings: If wall interactions are persistent, consider using a coated capillary to mask the silanol groups.[4]
Q3: Why are my migration times unstable or drifting?
A: Unstable migration times are typically due to fluctuations in the electroosmotic flow (EOF).
-
Inconsistent Capillary Surface: The charge on the capillary wall, which drives the EOF, can be altered by adsorption of sample components or inconsistent buffer history. This is the most common cause.
-
Temperature Fluctuations: The viscosity of the BGE is temperature-dependent. Poor temperature control of the capillary will lead to variable buffer viscosity and, consequently, an unstable EOF.[11]
-
Buffer Depletion/Changes: Over the course of multiple runs, the composition of the buffer in the source and destination vials can change due to electrolysis. This can alter the pH and ionic strength, affecting the EOF.
-
Unstable Power Supply: Fluctuations in the applied voltage will directly impact the migration velocity of ions and the EOF.[14]
-
Capillary Blockage: A partial obstruction in the capillary can lead to erratic flow and unstable currents.[14]
Troubleshooting Steps:
-
Implement Rigorous Rinsing: Always perform a consistent pre-conditioning rinse between injections (e.g., with NaOH, water, and BGE) to reset the capillary surface.[2]
-
Ensure Temperature Control: Use an instrument with effective capillary temperature regulation and allow the system to fully equilibrate before starting your analysis.[11]
-
Replace Buffers Regularly: Replace the buffers in the inlet and outlet vials frequently, for instance, every 5-10 runs, to prevent depletion.
-
Check for Blockages: If you observe unstable current in addition to drifting migration times, there may be a partial clog. Try flushing the capillary at high pressure. If this fails, replace the capillary.[15]
Frequently Asked Questions (FAQs)
Q1: Why are cyclodextrins (CDs) the most common chiral selectors for levamlodipine?
A: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped, or toroidal, structure. This structure has a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs when the enantiomers of amlodipine differentially interact with the CD. This involves the inclusion of a part of the amlodipine molecule (usually the chlorophenyl group) into the CD cavity, as well as hydrogen bonding and dipole-dipole interactions with the hydroxyl groups on the rim of the CD.[16] The different stability of the transient diastereomeric complexes formed between each enantiomer and the CD results in different electrophoretic mobilities, enabling their separation.[1]
Q2: How do I choose the correct type and concentration of cyclodextrin?
A: The choice depends on the specific requirements of the separation. Both neutral and anionic derivatized CDs have been successfully used for amlodipine enantioseparation.[2]
-
Neutral CDs: Hydroxypropyl-β-CD (HP-β-CD) and randomly methylated-β-CD (RAMEB) are effective neutral selectors.[3][10]
-
Anionic CDs: Carboxymethyl-β-CD (CM-β-CD) and Sulfobutylether-β-CD (SBE-β-CD) often provide enhanced selectivity.[2][3] Anionic CDs have their own electrophoretic mobility, which can be leveraged to optimize resolution.
A screening approach is often the best strategy.[10] Start with a common choice like CM-β-CD or HP-β-CD at a concentration of 5-15 mM and optimize from there.[1][2] The optimal concentration is a balance; it must be high enough for effective interaction but not so high that it causes excessive current and viscosity.[7]
Q3: What is the role of the background electrolyte (BGE) pH?
A: The BGE pH is a critical parameter that affects several aspects of the separation:
-
Charge of the Analyte: Amlodipine is a primary amine with a pKa of ~9.1.[2] At pH values significantly below this, it will be positively charged, allowing it to migrate via electrophoresis.
-
Charge of the Capillary Wall: In an uncoated fused-silica capillary, the silanol groups on the surface are deprotonated at higher pH values (pH > 3), creating a negative charge. This charge generates the electroosmotic flow (EOF), which is the bulk flow of the buffer toward the cathode. The magnitude of the EOF increases with pH.[5][9]
-
Charge of the Chiral Selector: Anionic CDs, like CM-β-CD, have carboxylic acid groups. Their charge state is pH-dependent. Above its pKa (~pH 5), CM-β-CD becomes negatively charged and will migrate towards the anode, opposing the EOF.[2] This counter-mobility can significantly enhance the separation window.
The interplay between these factors determines the migration order and resolution. Therefore, pH must be carefully optimized for any given chiral selector.[16]
Data Presentation
The following tables summarize optimized conditions from various studies for the chiral separation of amlodipine.
Table 1: Optimized Capillary Electrophoresis Methods for Amlodipine Enantioseparation
| Chiral Selector | Concentration | Background Electrolyte (BGE) | pH | Voltage (kV) | Temp. (°C) | Resolution (Rs) | Reference |
| Carboxymethyl-β-CD | 15 mM | 25 mM Phosphate (B84403) | 9.0 | +25 | 15 | 2.65 | [1][2] |
| Carboxymethyl-β-CD | 4 mM | 40 mM Phosphate | 3.5 | +30 | 25 | 9.8 | [6] |
| RAMEB | 20 mM | 50 mM Phosphate | 3.0 | +25 | 15 | >1.5 | [10] |
| α-Cyclodextrin | 20 mM | 25 mM Phosphoric Acid | 3.0 | N/A | 15 | 1.51 | [17] |
| Hydroxypropyl-β-CD | 5 mM | Phosphate Buffer | 3.0 | N/A | N/A | Good | [3] |
Table 2: General Influence of Key Parameters on Resolution
| Parameter | General Effect on Resolution | Typical Range for Amlodipine | Notes |
| Buffer pH | Affects analyte charge, EOF, and selector charge. Highly influential. | 3.0 - 9.0 | Optimal value is highly dependent on the chiral selector used.[2][6] |
| CD Concentration | Increasing concentration generally improves resolution up to a plateau. | 2.5 - 20 mM | Excessively high concentrations can increase viscosity and current, potentially degrading resolution.[2][6][10] |
| Applied Voltage | Higher voltage decreases analysis time but can increase Joule heating, which may reduce resolution. | 15 - 30 kV | Finding an optimal balance is key.[8][18] |
| Temperature | Lower temperatures often increase buffer viscosity and improve interaction kinetics, enhancing resolution but increasing analysis time. | 15 - 25 °C | Good temperature control is critical for reproducibility.[10][11] |
| Buffer Concentration | Higher concentration can reduce EOF and analyte mobility, potentially increasing interaction time and resolution. | 25 - 100 mM | High concentrations increase current and Joule heating.[2][18] |
Experimental Protocols & Workflows
Below are detailed protocols adapted from validated methods and a general experimental workflow diagram.
Protocol 1: Chiral Separation using Carboxymethyl-β-CD (CM-β-CD) at Acidic pH (Adapted from Qi et al., 2014)[6]
-
Capillary: Fused-silica capillary, dimensions suitable for your instrument (e.g., 50 µm I.D., ~50-60 cm total length).
-
Capillary Conditioning (New Capillary):
-
Flush with 1 M NaOH for 30 minutes.
-
Flush with purified water for 15 minutes.
-
Flush with Background Electrolyte (BGE) for 15 minutes.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 40 mM sodium phosphate buffer.
-
Dissolve 4 mM of Carboxymethyl-β-cyclodextrin (CM-β-CD) in the buffer.
-
Adjust the final pH to 3.5 using phosphoric acid.
-
Filter the BGE through a 0.45 µm filter and degas before use.
-
-
Sample Preparation:
-
Prepare a stock solution of levamlodipine besylate bulk drug in methanol (B129727) (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired working concentration with methanol or water.
-
-
CE Method Parameters:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: +30 kV (normal polarity).
-
Temperature: 25°C.
-
Detection: UV detection at 238 nm.
-
-
Between-Run Conditioning:
-
Flush with 0.1 M NaOH for 1 minute.
-
Flush with purified water for 1 minute.
-
Flush with BGE for 2 minutes before the next injection.[2]
-
General Experimental Workflow
The diagram below illustrates the typical sequence of steps for performing a capillary electrophoresis analysis of levamlodipine.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Improving Peak Resolution when Using Capillary Electrophoresis [sciex.com]
- 5. whitman.edu [whitman.edu]
- 6. Determination of enantiomeric impurity of levamlodipine besylate bulk drug by capillary electrophoresis using carboxymethyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Recognition Mechanism of Amlodipine by Capillary Electrophoresis Using Carboxymethyl-β-cyclodextrin: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the factors affecting the resolution of separation in capillary gel electrophoresis? | AAT Bioquest [aatbio.com]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrine screening for the chiral separation of amlodipine enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Industrial Production of Levamlodipine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial production of levamlodipine (B1674848). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is levamlodipine and why is its chiral purity important?
A1: Levamlodipine is the pharmacologically active S-(-)-enantiomer of amlodipine (B1666008), a calcium channel blocker used to treat hypertension and angina.[1][2][3] The R-(+)-enantiomer has significantly less calcium channel blocking activity and may contribute to side effects like peripheral edema.[3] Therefore, ensuring high enantiomeric purity is critical for the drug's efficacy and safety, a requirement stressed by regulatory bodies like the FDA.[4]
Q2: What are the common methods for chiral resolution of amlodipine to produce levamlodipine?
A2: The most prevalent industrial method for resolving racemic amlodipine is through the formation of diastereomeric salts using a chiral resolving agent.[4] This involves reacting the racemic amlodipine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing them to be separated by crystallization. Common resolving agents include D-(-)-tartaric acid or L-(+)-tartaric acid and (S)-BNPPA.[4][5][6]
Q3: What are the major challenges in the industrial production of levamlodipine?
A3: Key challenges include:
-
Achieving high enantiomeric purity: Incomplete resolution or racemization can lead to contamination with the R-(+)-enantiomer.
-
Controlling process-related impurities: A specific impurity, known as "impurity D" (an amlodipine 1,4-dihydropyridine (B1200194) ring reduction impurity), is often difficult to remove through conventional purification methods.[5][6]
-
Solvent selection and recovery: Historically, high-boiling point solvents like Dimethyl Sulfoxide (DMSO) and N-methylpyrrolidone (NMP) were used.[5] These solvents are often toxic, expensive, and difficult to recycle, posing environmental and safety risks, including potential explosion hazards with DMSO during recovery.[5][6] Modern processes aim to use more environmentally friendly and safer solvents like methanol (B129727) or ethanol (B145695).[6]
-
Scaling up: Transitioning from a laboratory-scale process to large-scale industrial manufacturing can be challenging, requiring process optimization to maintain consistency, purity, and yield.[7]
Troubleshooting Guides
Issue 1: Low Chiral Purity / High R-(+)-Amlodipine Content
Q: My final levamlodipine product shows high levels of the R-(+)-amlodipine enantiomer. What are the potential causes and how can I troubleshoot this?
A: High levels of the undesired R-(+)-enantiomer can stem from several factors in the chiral resolution process.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Crystallization | Optimize crystallization temperature and time. A controlled, slower cooling rate (e.g., 0-5°C for 7-8 hours) can improve selective crystallization of the desired diastereomeric salt.[5][6] |
| Incorrect Stoichiometry of Resolving Agent | Ensure the molar ratio of the chiral resolving agent to racemic amlodipine is optimized. For example, using approximately 0.65 equivalents of (S)-BNPPA has been reported.[5][6] |
| Suboptimal Solvent System | The choice of solvent is critical for differential solubility. Methanol or ethanol are commonly used.[6] The presence of water can also influence crystallization, so solvent purity should be controlled. |
| Inadequate Washing of Filter Cake | After filtration, the diastereomeric salt cake should be washed with a suitable solvent (e.g., cold methanol) to remove the mother liquor containing the soluble R-(+)-enantiomer salt.[5][6] |
| Racemization | Amlodipine can be sensitive to certain conditions. Ensure that pH and temperature during the process, especially after the resolution step, are controlled to prevent racemization. |
Issue 2: Presence of "Impurity D" and Other Process-Related Impurities
Q: HPLC analysis of my levamlodipine batch shows a significant peak for "Impurity D". How can this impurity be controlled?
A: "Impurity D" is a known reduction impurity of the 1,4-dihydropyridine ring in amlodipine that can be generated during the resolution process.[5][6]
Control Strategies:
| Control Point | Recommendations |
| Resolution Conditions | The choice of resolving agent and solvent system can influence the formation of Impurity D. Some patented processes using specific resolving agents and solvents like methanol claim to produce levamlodipine with no detectable Impurity D.[5][6] |
| pH Control | Carefully control the pH during the salt formation and subsequent neutralization steps. Deviations from the optimal pH range can promote side reactions. |
| Purification | Conventional refining methods may be ineffective at removing Impurity D.[5][6] Re-crystallization of the final product under optimized conditions may be necessary. |
| Analytical Monitoring | Implement a validated HPLC method capable of resolving levamlodipine from Impurity D and other potential impurities to monitor its presence throughout the process.[8] |
Issue 3: Inconsistent Yields in Production Scale-Up
Q: We are experiencing inconsistent and lower-than-expected yields when scaling up our levamlodipine synthesis. What factors should we investigate?
A: Scale-up challenges are common in pharmaceutical manufacturing.[7] Inconsistent yields often point to issues with process control that are exacerbated at a larger scale.
Investigation Checklist:
-
Mixing Efficiency: Ensure that mixing is adequate in larger reactors to maintain homogeneity during the reaction and crystallization steps.
-
Heat Transfer: Larger volumes have different surface-area-to-volume ratios, affecting heating and cooling rates. Monitor and control the temperature profile precisely, especially during crystallization.[5]
-
Filtration and Drying: Evaluate the efficiency of filtration and drying equipment at scale. Inefficient removal of mother liquor or improper drying can lead to product loss or degradation.
-
Raw Material Quality: Ensure consistency in the quality of starting materials and solvents, as variability can impact reaction outcomes.[9]
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of Levamlodipine Besylate
This protocol is a representative method based on publicly available data for the analysis of levamlodipine and its related substances.[8]
| Parameter | Specification |
| Chromatographic Column | Octadecyl silane (B1218182) bonded silica (B1680970) gel (C18), e.g., 4.6 x 250mm, 5µm |
| Mobile Phase A | 2.3 g/L Ammonium Acetate Solution in Water |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 25 | |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL (Typical) |
| Sample Preparation | Dissolve the sample in a mixture of Methanol and Mobile Phase A (e.g., 60:40 v/v). |
| System Suitability | Theoretical plates for levamlodipine peak: ≥ 4000. Resolution between levamlodipine and adjacent impurity peaks: ≥ 1.5. |
Visualizations
Caption: Simplified workflow for levamlodipine synthesis via diastereomeric resolution.
Caption: Troubleshooting workflow for an Out-of-Specification (OOS) HPLC result.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. ijcrt.org [ijcrt.org]
- 5. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111377851A - Preparation method of levamlodipine besylate - Google Patents [patents.google.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. CN105301164A - Detection method of levamlodipine besylate tablet related substances - Google Patents [patents.google.com]
- 9. Common Challenges in Pharmaceutical Manufacturing and How to Overcome Them | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Formulation of Stable Levamlodipine Tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of stable levamlodipine (B1674848) tablets.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with levamlodipine tablet formulation?
A1: Levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008), is susceptible to several degradation pathways that can compromise the stability of the final tablet formulation. The main challenges include:
-
Photodegradation: As a 1,4-dihydropyridine (B1200194) derivative, levamlodipine is sensitive to light, which can lead to the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, resulting in a complete loss of pharmacological activity.[1][2]
-
Hydrolytic Degradation: Levamlodipine can undergo hydrolysis, particularly in acidic and basic conditions. This degradation is influenced by the pH of the formulation environment.
-
Oxidative Degradation: The dihydropyridine ring is also susceptible to oxidation from atmospheric oxygen or oxidizing excipients.
-
Excipient Incompatibility: Levamlodipine's primary amine group can react with reducing sugars like lactose (B1674315), a common tablet filler, via the Maillard reaction. This interaction leads to the formation of colored degradation products and a loss of potency.[3][4]
Q2: What is the Maillard reaction and how does it affect levamlodipine tablets?
A2: The Maillard reaction is a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and the carbonyl group of a reducing sugar.[5] In the case of levamlodipine, its primary amino group can react with reducing sugars such as lactose, which is frequently used as a diluent in tablet formulations.[1][2][3] This reaction leads to the formation of a Schiff base and subsequently an Amadori rearrangement product, which can further degrade into various colored and complex molecules.[1][6] The consequences of the Maillard reaction in levamlodipine tablets include:
-
Discoloration of the tablets (browning).
-
Formation of degradation products (lactose adducts).[4]
-
Loss of drug potency.
-
Potential alteration of dissolution profiles.
It is recommended to avoid the use of reducing sugars like lactose in levamlodipine formulations, especially if the manufacturing process involves heat and moisture.[4]
Q3: What are the major degradation products of levamlodipine?
A3: The primary degradation products of levamlodipine are formed through photodegradation and hydrolysis.
-
Dehydro-amlodipine (Pyridine derivative): This is the major photolytic and oxidative degradation product, resulting from the aromatization of the dihydropyridine ring. This transformation leads to a loss of therapeutic activity.[4]
-
Lactose Adducts: Formed via the Maillard reaction when lactose is used as an excipient.[4]
-
Hydrolysis Products: Degradation can occur under both acidic and basic conditions, leading to the breakdown of the ester linkages in the molecule.
Q4: How can I prevent the photodegradation of levamlodipine tablets?
A4: To protect levamlodipine tablets from photodegradation, consider the following strategies:
-
Film Coating: Apply a light-protective film coating to the tablets. Opaque coatings containing pigments like titanium dioxide are effective.
-
Packaging: Use light-resistant primary packaging, such as amber-colored bottles or opaque blister packs (e.g., Alu-Alu blisters).[4]
-
Manufacturing Environment: Control the lighting conditions during the manufacturing process to minimize exposure to UV and visible light.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Tablet Discoloration (Yellowing/Browning) | Maillard reaction between levamlodipine and a reducing sugar excipient (e.g., lactose). | - Replace the reducing sugar with a non-reducing excipient like microcrystalline cellulose, dibasic calcium phosphate (B84403), or mannitol.- Control temperature and humidity during manufacturing and storage.[4] |
| High Levels of Dehydro-amlodipine Impurity | - Exposure to light during manufacturing or storage.- Oxidative stress from excipients or atmospheric oxygen. | - Implement light-protective measures (film coating, appropriate packaging).[4]- Use antioxidants in the formulation (e.g., butylated hydroxytoluene - BHT).- Control the oxygen levels in the packaging headspace (e.g., nitrogen purging). |
| Assay Value Decreases Significantly on Stability | - Chemical degradation (hydrolysis, oxidation, photolysis).- Interaction with excipients. | - Conduct forced degradation studies to identify the primary degradation pathway.- Optimize the formulation pH with buffering agents.- Perform excipient compatibility studies to identify and replace problematic excipients.- Ensure appropriate packaging and storage conditions. |
| Poor Dissolution Profile After Storage | - Changes in tablet hardness or disintegration due to moisture uptake.- Formation of less soluble degradation products. | - Use a suitable disintegrant and binder.- Control the moisture content of the formulation.- Store tablets in packaging with a good moisture barrier. |
Quantitative Data on Levamlodipine Degradation
The following tables summarize quantitative data from forced degradation studies on amlodipine, which can serve as a close approximation for levamlodipine due to their structural similarity.
Table 1: Forced Degradation of Amlodipine Besylate Under Various Stress Conditions
| Stress Condition | Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 3 days | ~1% | [7] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | ~43% | [7] |
| Oxidative | 3% H₂O₂ | 3 days | ~1% | [7] |
| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m² (UVA) | - | ~5% | [7] |
| Thermal | 105°C | 3 days | No degradation | [7] |
| Thermal/Humidity | 85°C / 85% RH | 3 days | No degradation | [7] |
Disclaimer: The data presented is for amlodipine besylate and should be used as a guideline. It is recommended to perform specific forced degradation studies for levamlodipine formulations.
Experimental Protocols
Stability-Indicating HPLC Method for Levamlodipine and its Degradation Products
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of levamlodipine in the presence of its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a gradient or isocratic mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and a mixture of methanol (B129727) and acetonitrile.[4] For example, a mobile phase consisting of methanol-acetonitrile-0.7% triethylamine (B128534) (pH 3.0) in a ratio of 35:15:50 (v/v/v) has been reported.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: 238 nm.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.[4]
Sample Preparation:
-
Weigh and finely powder a representative number of levamlodipine tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of levamlodipine and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase (or a suitable diluent) and sonicate to dissolve the drug.
-
Make up the volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance and/or drug product under the following conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or elevated temperature for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the drug solution and solid drug to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[7]
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.
Dissolution Testing for Levamlodipine Tablets
Objective: To assess the in vitro release of levamlodipine from the tablet formulation.
Methodology (as per USP monograph for Amlodipine Besylate Tablets):
-
Apparatus: USP Apparatus 2 (Paddle).[8]
-
Dissolution Medium: 500 mL of 0.01 N Hydrochloric Acid.[8]
-
Paddle Speed: 75 rpm.[8]
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: Typically at 10, 15, 20, 30, 45, and 60 minutes.
-
Analysis: The amount of levamlodipine dissolved is determined by HPLC or UV spectrophotometry at 238 nm.
Procedure:
-
Place one levamlodipine tablet in each dissolution vessel containing the dissolution medium.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for levamlodipine content using a validated analytical method.
-
Calculate the percentage of drug released at each time point.
Visualizations
Caption: A typical workflow for the manufacturing of levamlodipine tablets.
Caption: Photodegradation pathway of levamlodipine to its inactive pyridine derivative.
Caption: The Maillard reaction pathway between levamlodipine and lactose.
References
- 1. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
Technical Support Center: Analysis of Amlodipine Degradation Products by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of amlodipine (B1666008) degradation products by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for amlodipine under forced degradation conditions?
A1: Amlodipine is susceptible to degradation under various stress conditions. The primary degradation pathways observed are hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2][3] Under acidic and alkaline conditions, hydrolysis of the ester groups can occur.[2][4] Oxidative degradation often leads to the aromatization of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative.[1][5] Photodegradation can also result in the formation of the pyridine derivative.[3][5]
Q2: What are the common degradation products of amlodipine and their corresponding m/z values?
A2: Several degradation products of amlodipine have been identified. The formation of these products is dependent on the specific stress conditions applied. A summary of common degradation products and their observed protonated molecular ion ([M+H]+) m/z values is provided in the table below.
Q3: My LC-MS/MS analysis is showing poor peak shape for amlodipine and its degradation products. What could be the cause?
A3: Poor peak shape, often observed as tailing, can be a challenge in the analysis of amlodipine and its enantiomers. This can be attributed to the basic nature of the molecule and its interaction with the stationary phase. To improve peak shape, consider the following:
-
Mobile Phase Additives: Incorporating additives like ammonium (B1175870) hydroxide, trimethylamine, or diethylamine (B46881) into the mobile phase can help to reduce peak tailing.[6]
-
Column Selection: Using a column specifically designed for the analysis of basic compounds or a core-shell C18 column may provide better peak symmetry.[7][8]
-
pH Adjustment: Ensuring the mobile phase pH is appropriate for the analyte's pKa can improve peak shape. For amlodipine, a slightly basic mobile phase is often used.
Q4: I am not detecting any degradation products after subjecting my amlodipine sample to stress conditions. What should I do?
A4: If you are not observing any degradation, it's possible the stress conditions were not stringent enough. Amlodipine has been reported to be relatively stable under certain thermal and neutral pH conditions.[2][4] Consider the following troubleshooting steps:
-
Increase Stress Severity: You can intensify the stress conditions by increasing the concentration of the stress agent (e.g., acid or base), raising the temperature, or extending the exposure time.[1]
-
Verify Experimental Setup: Double-check the preparation of your stress solutions and ensure the experimental conditions (e.g., temperature, light exposure) are being accurately controlled.
-
LC-MS/MS Sensitivity: Confirm that the sensitivity of your LC-MS/MS method is sufficient to detect low levels of degradation products. You may need to optimize the ionization source parameters and MS settings.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Degradation Profiles
-
Potential Cause: Variability in stress conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the concentration of stress agents, temperature, and duration of exposure are precisely controlled and documented for each experiment.
-
Sample Preparation: Use a consistent method for sample preparation, including the initial concentration of amlodipine and the solvent used.
-
Equipment Calibration: Regularly calibrate ovens, water baths, and light sources to ensure accurate and reproducible stress conditions.
-
Issue 2: Difficulty in Structural Elucidation of Unknown Degradation Products
-
Potential Cause: Insufficient fragmentation data or complex fragmentation patterns.
-
Troubleshooting Steps:
-
MS/MS Optimization: Optimize the collision energy in your MS/MS experiments to obtain a rich fragmentation spectrum. Ramping the collision energy can help in capturing a wider range of fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of both the precursor and product ions. This will aid in determining the elemental composition of the degradation products.[5]
-
Isotopic Labeling: If feasible, use isotopically labeled amlodipine to help track the core structure through the degradation process.
-
Literature Review: Compare your observed fragmentation patterns with published data on amlodipine degradation to identify known products.[2][4]
-
Data Presentation
Table 1: Summary of Common Amlodipine Degradation Products and their m/z Values
| Degradation Product (Impurity) | Stress Condition(s) | Observed [M+H]+ m/z |
| Pyridine Derivative (Impurity D) | Oxidation, Acid, Photolysis | 407 |
| Hydrolysis Product 1 | Base | 395 |
| Hydrolysis Product 2 | Base | 381 |
| Hydrolysis Product 3 | Acid, Base | 351 |
| Unspecified Degradant | Base | 349 |
Note: The m/z values are based on reports from forced degradation studies and may vary slightly depending on the mass spectrometer and experimental conditions.[1]
Experimental Protocols
Forced Degradation (Stress Testing) of Amlodipine
This protocol outlines the general procedures for subjecting amlodipine to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[2][4]
-
Acid Hydrolysis:
-
Dissolve amlodipine in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Add an equal volume of 5 M HCl.
-
Heat the solution at 80°C for 6 hours in a water bath.[1]
-
Cool, neutralize with a suitable base (e.g., NaOH), and dilute to a known concentration for LC-MS/MS analysis.
-
-
Base Hydrolysis:
-
Dissolve amlodipine in a suitable solvent.
-
Add an equal volume of 1 M NaOH.
-
Heat the solution at 80°C for 2 hours in a water bath.[1]
-
Cool, neutralize with a suitable acid (e.g., HCl), and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve amlodipine in a suitable solvent.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Heat the solution at 80°C for 6 hours in a water bath.[1]
-
Dilute the sample for LC-MS/MS analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid amlodipine in a petri dish.
-
Expose to a temperature of 80°C in a controlled oven for 48 hours.[1]
-
Dissolve the sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of amlodipine (in a photostable container) to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[7]
-
Analyze the sample by LC-MS/MS.
-
LC-MS/MS Analytical Method
The following provides a general starting point for an LC-MS/MS method for the analysis of amlodipine and its degradation products. Optimization will be required based on the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm).[8]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 5.0).[2]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient program starting with a low percentage of organic phase and increasing to elute the more non-polar degradation products.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification of degradation products and product ion scan (MS/MS) for structural elucidation.
-
Ionization Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity of amlodipine.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each degradation product to achieve characteristic fragmentation.
-
Mandatory Visualizations
Caption: A streamlined workflow for the analysis of amlodipine degradation products.
Caption: Key degradation pathways of amlodipine under different stress conditions.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. LC, MS n and LC-MS/MS studies for the characterization of degradation products of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Levamlodipine and Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence, pharmacokinetics, clinical efficacy, and safety of levamlodipine (B1674848) and its racemic parent compound, amlodipine (B1666008) besylate. The information is supported by experimental data from various clinical studies to assist researchers and drug development professionals in their understanding of these two cardiovascular drugs.
Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina, is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. Levamlodipine is the pharmacologically active isomer, responsible for the therapeutic effects of amlodipine.[1] This has led to the development of levamlodipine as a standalone drug, with the hypothesis that it may offer a better efficacy and safety profile compared to the racemic mixture.
Bioequivalence and Pharmacokinetic Profile
Bioequivalence studies are crucial in determining if a new formulation of a drug is therapeutically equivalent to an existing one. Several studies have been conducted to compare the pharmacokinetic parameters of levamlodipine and amlodipine besylate.
A randomized, open-label, two-period crossover study in healthy Chinese subjects demonstrated that a single 5 mg dose of levamlodipine is bioequivalent to a 10 mg dose of amlodipine under both fasted and fed conditions.[2][3] The 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of key pharmacokinetic parameters—peak plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)—were all within the prespecified bioequivalence limits of 80-125%.[3]
Another study comparing a 2.5 mg dose of levamlodipine with a 5 mg dose of amlodipine in healthy Chinese subjects also concluded that the two drugs are bioequivalent under both fasting and fed conditions, with similar pharmacokinetic parameters and good safety profiles.[4]
The following tables summarize the key pharmacokinetic data from these bioequivalence studies.
Pharmacokinetic Parameters under Fasted Conditions
| Parameter | Levamlodipine (5 mg) | Amlodipine (10 mg) | 90% CI of GMR |
| Cmax (ng/mL) | 2.70 ± 0.49 | 2.83 ± 0.52 | 89.59% ~ 101.61%[5] |
| AUC0-t (ng·h/mL) | 141.32 ± 36.24 | 153.62 ± 33.96 | 87.83% ~ 94.87%[5] |
| AUC0-∞ (ng·h/mL) | 157.14 ± 45.65 | 173.05 ± 41.78 | 86.28% ~ 93.49%[5] |
Data presented as mean ± standard deviation.[3]
Pharmacokinetic Parameters under Fed Conditions
| Parameter | Levamlodipine (5 mg) | Amlodipine (10 mg) | 90% CI of GMR |
| Cmax (ng/mL) | 2.73 ± 0.55 | 2.87 ± 0.81 | 90.93% ~ 102.37%[5] |
| AUC0-t (ng·h/mL) | 166.93 ± 49.96 | 165.46 ± 43.58 | 95.75% ~ 104.93%[5] |
| AUC0-∞ (ng·h/mL) | 190.99 ± 70.89 | 189.51 ± 64.70 | 95.36% ~ 105.33%[5] |
Data presented as mean ± standard deviation.[2][3]
Experimental Protocols
The bioequivalence studies cited in this guide generally followed a similar experimental design.
Study Design: The studies were typically single-dose, randomized, open-label, two-period crossover trials.[2][3][4] This design allows for each subject to act as their own control, minimizing variability. The studies were conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[2][3][4]
Subjects: Healthy adult volunteers, often of Chinese ethnicity, were enrolled in these studies.[2][3][4] The number of subjects typically ranged from 24 to 48 participants.[2][3][4]
Drug Administration: In the first period, subjects were randomly assigned to receive either the test drug (levamlodipine) or the reference drug (amlodipine besylate). After a washout period of sufficient duration (e.g., 21 days) to ensure complete elimination of the drug from the body, subjects received the alternate drug in the second period.[2][5]
Sample Collection and Analysis: Blood samples were collected at predetermined time points after drug administration.[5] Plasma concentrations of the active moiety (S-amlodipine) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
The following diagram illustrates the typical workflow of a two-period crossover bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single-dose, randomized, crossover bioequivalence study of levamlodipine besilate tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Levamlodipine and Racemic Amlodipine in the Management of Hypertension
A definitive guide for researchers and drug development professionals on the relative efficacy, safety, and mechanisms of levamlodipine (B1674848) and its racemic counterpart, amlodipine (B1666008).
This guide provides a comprehensive comparison of levamlodipine (S-amlodipine) and racemic amlodipine, focusing on their clinical efficacy, safety profiles, and underlying pharmacological mechanisms. The information presented is collated from a range of clinical trials, meta-analyses, and pharmacological studies to support evidence-based decision-making in research and drug development.
Executive Summary
Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, has demonstrated comparable antihypertensive efficacy to racemic amlodipine at half the dosage.[1] Clinical evidence suggests that levamlodipine offers a superior safety profile, most notably a significantly lower incidence of peripheral edema, a common side effect associated with racemic amlodipine.[2][3] This difference is attributed to the stereoselective actions of the amlodipine enantiomers, with the S-isomer being primarily responsible for the therapeutic effect and the R-isomer potentially contributing to adverse effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of levamlodipine and racemic amlodipine.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Study/Analysis | Drug & Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Meta-analysis (8 studies, 1456 patients)[4] | Levamlodipine vs. Amlodipine | Odds Ratio for Efficacy = 2.19 (95% CI: 1.61-2.97) | Not specified in odds ratio |
| Pragmatic Comparative Effectiveness Study (10,031 patients)[5] | Levoamlodipine maleate (B1232345) vs. Amlodipine besylate | At 24 months: 129.92±7.01 vs. 131.26±7.22 | At 24 months: 77.46±5.74 vs. 77.86±6.21 |
| Randomized Controlled Trial[1] | S-amlodipine (2.5 mg) vs. Racemic Amlodipine (5 mg) | After 8 weeks: -2.1 mmHg difference (p=0.02) | After 8 weeks: -0.9 mmHg difference (p=0.17) |
| Observational Study (SESA-II)[6] | S-amlodipine (2.5-5 mg) | -26.15 | -13.30 |
Table 2: Comparative Incidence of Adverse Events
| Study/Analysis | Drug | Incidence of Peripheral Edema (%) | Overall Adverse Events (%) |
| Meta-analysis (8 studies, 1456 patients)[4] | Levamlodipine vs. Amlodipine | Odds Ratio = 0.51 (95% CI: 0.34-0.77) | Not specified |
| Pragmatic Comparative Effectiveness Study (10,031 patients)[5] | Levoamlodipine maleate vs. Amlodipine besylate | 1.1% vs. 3.0% (p < 0.001) | 6.0% vs. 8.4% (p < 0.001) |
| Randomized Double-Blind Controlled Trial[3][7] | (S)-amlodipine vs. Racemic amlodipine | 31.40% vs. 46.51% (p=0.03) | Not specified |
| Observational Study (Men)[2] | S-amlodipine vs. Racemic amlodipine | 6.7% vs. 36.7% | Not specified |
| Observational Study (Women)[2] | S-amlodipine vs. Racemic amlodipine | 10.0% vs. 43.3% | Not specified |
Experimental Protocols
Detailed methodologies for the cited studies are crucial for the critical appraisal of the evidence. Below are summaries of the experimental designs of key comparative trials.
Pragmatic Comparative Effectiveness Study (LEADER Study) [5]
-
Objective: To compare the long-term effectiveness and safety of levoamlodipine maleate versus amlodipine besylate in a real-world setting.
-
Study Design: A pragmatic, multicenter, open-label, parallel-group, comparative effectiveness study.
-
Participants: 10,031 outpatients with primary hypertension from 110 centers across China.
-
Intervention: Patients were treated with either levoamlodipine maleate or amlodipine besylate.
-
Follow-up: 24 months.
-
Primary Outcomes: Composite major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.
Randomized, Controlled, Multicenter Trial (NCT01131546) [8]
-
Objective: To compare the safety and efficacy of levamlodipine besylate (2.5mg or 5mg) versus amlodipine maleate (5mg) in patients with mild to moderate essential hypertension.
-
Study Design: A randomized, controlled, multicenter trial.
-
Participants: Male or female outpatients, 18-75 years, with mild to moderate essential hypertension (mean BP ≥140/90mmHg and < 180/110mmHg).
-
Intervention: Levamlodipine besylate (2.5mg or 5mg) or amlodipine maleate (5mg).
-
Exclusion Criteria: Secondary hypertension, severe hypertension, concurrent use of other drugs influencing blood pressure, allergy to dihydropyridine (B1217469) calcium antagonists, congestive heart failure, unstable angina, severe arrhythmia, renal or hepatic dysfunction.
Randomized, Double-Blind, Controlled Clinical Trial [3][7]
-
Objective: To compare the incidence of leg edema and antihypertensive efficacy of (S)-amlodipine versus conventional amlodipine in patients not controlled on other antihypertensives.
-
Study Design: A prospective, double-blind, controlled clinical trial.
-
Participants: 172 hypertensive patients not controlled on beta-blockers and ACE inhibitors/angiotensin receptor blockers.
-
Intervention: Patients were randomized to either conventional amlodipine (5–10 mg; n = 86) or (S)-amlodipine (2.5–5 mg; n = 86) for 120 days.
-
Primary Outcome: Incidence of leg edema.
-
Analysis: Intention-to-treat analysis for safety data and per-protocol analysis for efficacy data.
Mechanism of Action and Signaling Pathways
Amlodipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[8] Racemic amlodipine is a mixture of two enantiomers, S-amlodipine and R-amlodipine. The therapeutic effect is almost exclusively attributed to the S-enantiomer, which has a 1000-fold greater affinity for L-type calcium channels than the R-enantiomer.[1]
The R-enantiomer is thought to contribute to some of the adverse effects, such as peripheral edema, potentially through mechanisms that are not fully elucidated but may involve nitric oxide pathways.
Caption: Mechanism of action of S-amlodipine (Levamlodipine).
References
- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.org [iomcworld.org]
- 3. Leg edema with (S)-amlodipine vs conventional amlodipine given in triple therapy for hypertension: a randomized double blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leg edema with (S)-amlodipine vs conventional amlodipine given in triple therapy for hypertension: a randomized double blind controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: Levamlodipine Besylate vs. Amlodipine Maleate in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of levamlodipine (B1674848) besylate and amlodipine (B1666008) maleate (B1232345) for the treatment of hypertension. It is designed to inform research, clinical development, and pharmacological assessment by presenting objective performance data, detailed experimental methodologies, and relevant physiological pathways.
Executive Summary
Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed first-line agent for hypertension.[1][2] It is a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine.[3][4] Levamlodipine is the pharmacologically active enantiomer, possessing a significantly higher affinity for L-type calcium channels, which are crucial in regulating blood pressure.[3][5][6] This guide delineates the comparative efficacy, safety, and pharmacokinetic profiles of levamlodipine besylate and racemic amlodipine maleate, supported by data from clinical studies.
Data Presentation
Table 1: Comparative Efficacy in Hypertension
| Parameter | Levamlodipine | Amlodipine | Study Details and Findings |
| Effective Rate | Higher | Lower | A meta-analysis of 8 studies (n=1456) showed a statistically significant higher effective rate for levamlodipine compared to amlodipine (OR=2.19, 95% CI=1.61-2.97, P<0.01).[7] |
| Blood Pressure Reduction | Equivalent or Superior at Half Dose | Standard Efficacy | In a study of 200 patients, 2.5 mg of levamlodipine was found to be equivalent to 5 mg of amlodipine in reducing systolic blood pressure in standing, supine, and sitting positions.[6] Another study noted that high-dose (5.0 mg/d) levamlodipine besylate was superior to amlodipine maleate (5.0 mg/d) in blood pressure control.[8] |
| Response Rate (8 weeks) | 72.4% (2.5 mg/d), 85.6% (5.0 mg/d) | 76.2% (5.0 mg/d) | A study with 1051 patients showed a significantly higher response rate for high-dose levamlodipine compared to amlodipine. The low-dose levamlodipine had a similar response rate to amlodipine.[8] |
Table 2: Comparative Safety Profile
| Adverse Event | Levamlodipine | Amlodipine | Study Details and Findings |
| Overall Adverse Reactions | Lower Incidence | Higher Incidence | A meta-analysis of 8 studies (n=1456) found that the incidence of adverse drug reactions was significantly lower in the levamlodipine group (OR=0.51, 95% CI=0.34-0.77, P<0.01).[7] A large pragmatic study (n=10,031) also reported a lower overall incidence of adverse reactions for levamlodipine maleate (6.0%) versus amlodipine besylate (8.4%, P < 0.001).[9][10] |
| Peripheral Edema | Lower Incidence | Higher Incidence | In the pragmatic study, lower extremity edema was significantly less frequent with levamlodipine maleate (1.1%) compared to amlodipine besylate (3.0%, P < 0.001).[9][10] A postmarketing surveillance study showed that in 314 patients who developed edema with conventional amlodipine, the edema resolved in 98.72% of cases after switching to levamlodipine.[6] |
| Headache | Lower Incidence | Higher Incidence | The pragmatic study found a lower incidence of headache with levamlodipine maleate (0.7%) compared to amlodipine besylate (1.1%, P = 0.045).[9][10] |
| Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) | Similar Incidence | Similar Incidence | In a 24-month study of 10,031 patients, the incidence of MACCE was similar between the levamlodipine maleate group (4.4%) and the amlodipine besylate group (5.2%) (adjusted HR = 0.90, 95% CI: 0.75-1.08, P = 0.252).[9][10] |
Table 3: Pharmacokinetic Properties
| Parameter | Levamlodipine | Amlodipine (Racemic) | Details |
| Bioavailability | 64-90% | 64-90% | The bioavailability is not significantly affected by food for either formulation.[11][12] |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | 6-12 hours | Peak plasma concentrations are reached within a similar timeframe.[11][12] |
| Plasma Protein Binding | ~93% | ~93% | Both drugs are highly bound to plasma proteins.[11][12] |
| Metabolism | Hepatic (primarily CYP3A4) | Hepatic | Levamlodipine is extensively metabolized in the liver to inactive metabolites.[12] |
| Elimination Half-life | 30-50 hours | 30-50 hours | The long half-life allows for once-daily dosing.[5][11] |
Experimental Protocols
A typical experimental design for a head-to-head comparison of levamlodipine besylate and amlodipine maleate in patients with mild to moderate essential hypertension, as synthesized from published clinical trials, would involve the following:[8][9][13]
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg and systolic blood pressure 150-179 mmHg).
- Exclusion Criteria: Patients with secondary hypertension, severe hypertension, a history of significant cardiovascular events (e.g., unstable angina, congestive heart failure), severe renal or hepatic dysfunction, or known allergies to dihydropyridine calcium antagonists.[13]
3. Interventions:
- Test Group: Levamlodipine besylate (e.g., 2.5 mg or 5 mg) administered orally once daily.
- Control Group: Amlodipine maleate (e.g., 5 mg) administered orally once daily.
- Duration: Treatment period of at least 8 weeks, with follow-up periods extending to 24 months or longer for assessment of long-term outcomes like MACCE.[8][9]
4. Outcome Measures:
- Primary Efficacy Endpoint: Change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period.
- Secondary Efficacy Endpoints: Response rate (proportion of patients achieving a target blood pressure or a specified reduction), and incidence of MACCE.
- Safety Endpoints: Incidence and severity of all adverse events (AEs), with a particular focus on peripheral edema, headache, and dizziness. Vital signs, physical examinations, and laboratory tests (hematology, biochemistry, urinalysis) are monitored throughout the study.
5. Statistical Analysis:
- Efficacy analysis is typically performed on an intent-to-treat (ITT) population.
- Analysis of covariance (ANCOVA) or mixed-effects models are used to compare the changes in blood pressure between groups, adjusting for baseline values.
- Chi-square or Fisher's exact test is used to compare response rates and the incidence of adverse events.
- Survival analysis techniques (e.g., Kaplan-Meier curves and Cox proportional hazards models) are used to analyze time-to-event data such as MACCE.[9]
Mandatory Visualization
Caption: Mechanism of action of Amlodipine/Levamlodipine.
Caption: Relationship between Amlodipine enantiomers and their effects.
Caption: Typical experimental workflow for drug comparison.
Conclusion
The available evidence strongly suggests that levamlodipine besylate offers a favorable therapeutic profile compared to racemic amlodipine maleate for the treatment of hypertension. At half the dose of its racemic counterpart, levamlodipine demonstrates comparable or even superior efficacy in blood pressure reduction.[6][7][8] A key advantage of levamlodipine is its significantly improved safety and tolerability profile, most notably a lower incidence of peripheral edema and headaches.[6][9][10] The similar pharmacokinetic properties ensure that the benefits of a long duration of action and once-daily dosing are retained. For drug development professionals, the focus on the single, active S-enantiomer represents a successful strategy in optimizing a widely used therapeutic agent by enhancing its benefit-risk ratio.
References
- 1. Amlodipine and Cardiovascular outcomes in Hypertensive patients: What Meta-analysis says [medicaldialogues.in]
- 2. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amlodipine - Wikipedia [en.wikipedia.org]
- 6. Levamlodipine - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Levamlodipine with Other Calcium Channel Blockers: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension and angina. Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine, has emerged as a refined therapeutic option, promising similar or enhanced efficacy with an improved safety profile compared to its racemic parent compound and other CCBs. This guide provides an objective, data-driven comparison of levamlodipine against other prominent CCBs, including racemic amlodipine, nifedipine, and lercanidipine. The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of the comparative pharmacology and clinical performance of these agents.
Mechanism of Action: L-Type Calcium Channel Blockade
Levamlodipine, like other dihydropyridine (B1217469) CCBs, exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the cell membranes of vascular smooth muscle cells. This is achieved through the blockade of L-type voltage-gated calcium channels. The reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.
A Comparative Guide to the Analytical Quantification of Levamlodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008). Levamlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of levamlodipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring.
This document outlines and compares the performance of several common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The information presented is collated from various validated methods reported in scientific literature.
Comparative Overview of Analytical Methods
The choice of an analytical method for levamlodipine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the key performance parameters of different validated methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for bioanalytical applications where low detection limits are required.
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] | Method 4[5] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.79 - 100 ng/mL | 50 - 10,000 pg/mL | 0.100 - 9.990 ng/mL | 0.302 - 20.725 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.79 ng/mL | 50 pg/mL | 0.100 ng/mL | 0.302 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9988 | Not Reported | > 0.99 |
| Precision (%RSD) | < 6.0% | < 15% | Not Reported | < 10% |
| Accuracy (%) | 106.9% at LLOQ | Not Reported | Within acceptance range | Within 8% of nominal |
| Internal Standard | Tizanidine | (S)-Amlodipine-d4 | Amlodipine maleate (B1232345) d4 | Amlodipine-d4 |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC coupled with UV detection is a robust and widely used technique for the analysis of levamlodipine in pharmaceutical dosage forms.
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] | Method 4[9] |
| Matrix | Tablets | Tablets | Tablets | Tablets |
| Linearity Range | 0.625 - 5.000 mg/mL | 0.5 - 8 µg/mL | Not specified | 80 - 120 µg/mL |
| Correlation Coefficient (r²) | > 0.9991 | 0.990 | 0.9999 | 0.9999 |
| Precision (%RSD) | < 0.267% | Intra-day: 0.025%, Inter-day: 0.022% | < 0.34% | < 1% |
| Accuracy/Recovery (%) | Not Reported | 104.7 ± 1.82% | 100.29% | 98 - 102% |
| Limit of Detection (LOD) | Not Reported | 0.0674 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.0204 µg/mL | Not Reported | Not Reported |
Ultra-Performance Liquid Chromatography (UPLC) Methods
UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption.
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Matrix | Tablets | Tablets | Tablets |
| Linearity Range | Not specified | Not specified | Not specified |
| Lower Limit of Quantification (LOQ) | 0.038 ppm (Amlodipine) | Not Reported | Not Reported |
| Correlation Coefficient (r²) | Not specified | 0.994 | Not specified |
| Precision (%RSD) | < 2% | < 2% | Not Reported |
| Accuracy/Recovery (%) | 93.79 - 103.26% | Not Reported | Not Reported |
UV-Visible Spectrophotometric Methods
Spectrophotometric methods are simple, cost-effective, and suitable for routine quality control of pharmaceutical formulations.
| Parameter | Method 1[13] | Method 2[14] | Method 3[15] |
| Matrix | Bulk and Tablets | Pure form and Pharmaceutical formulations | Pure drug and Tablets |
| Linearity Range | 5 - 60 µg/mL | 1 - 125 µg/mL (with DDQ) | 0.5 - 3.0 µg/mL (Method B) |
| λmax | 239.40 nm | 580 nm (with DDQ) | 520 nm (Method B) |
| Correlation Coefficient (r²) | Not Reported | Not Reported | Not Reported |
| Molar Absorptivity | Not Reported | Not Reported | 6.56 x 10⁴ L mol⁻¹ cm⁻¹ (Method B) |
Experimental Protocols
This section provides detailed methodologies for representative analytical methods cited in this guide.
LC-MS/MS Method for Levamlodipine in Human Plasma[1]
-
Sample Preparation: A liquid-liquid extraction technique was employed. To 0.5 mL of plasma, 50 µL of internal standard (Tizanidine, 1000 ng/mL) was added and vortexed. 2.5 mL of extraction solvent was then added, and the mixture was vortexed for 10 minutes. After centrifugation, 1.8 mL of the organic layer was transferred and evaporated to dryness under nitrogen. The residue was reconstituted in 0.150 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Phenomenex, Lux 3u Cellulose-2 (150 × 4.6 mm)
-
Mobile Phase: 0.1% formic acid in water and Acetonitrile (50:50 v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
HPLC Method for Levamlodipine in Tablets[6]
-
Chromatographic Conditions:
-
Column: Phenomenex Polar Synergi, 5 µm, 4.6×50 mm
-
Mobile Phase: Methanol:phosphate buffer solution (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 240 nm
-
-
System Suitability: The method was validated according to ICH guidelines, with parameters such as tailing factor (NMT 1.5), theoretical plate count (NLT 3000), and %RSD for replicate injections (NMT 2.0) being monitored.[6]
UPLC Method for Amlodipine in Combination Tablets[10]
-
Chromatographic Conditions:
-
Column: Not specified
-
Column Temperature: 27.86 °C
-
Mobile Phase: Gradient elution with a mobile phase containing 0.172% formic acid.
-
Flow Rate: Not specified
-
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, and precision.[10]
UV-Visible Spectrophotometric Method for Levamlodipine in Tablets[13]
-
Solvent: Aqueous ethanol (B145695) (30% v/v)
-
Wavelength of Maximum Absorbance (λmax): 239.40 nm
-
Procedure: A stock solution of levamlodipine is prepared in the solvent and serially diluted to obtain concentrations within the Beer's law range (5-60 μg/ml). The absorbance of these solutions is measured at 239.40 nm against a solvent blank.
Visualizing Analytical Method Validation
The following diagrams illustrate the logical workflow of the analytical method validation process and a comparison of the key performance characteristics of the different analytical methods.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Method Performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Formulations of Amlodipine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
- 7. japer.in [japer.in]
- 8. eijppr.com [eijppr.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination – Oriental Journal of Chemistry [orientjchem.org]
- 12. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Spectrophotometric Estimation of Amlodipine Besylate in Bulk and in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 14. Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceasia.org [scienceasia.org]
Bridging the Gap: A Comparative Guide to Cross-Validation of Levamlodipine Assays Between Laboratories
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of levamlodipine (B1674848) assays, offering a comparative look at established analytical methods and their performance characteristics. By presenting detailed experimental protocols and quantitative data, this document serves as a vital resource for laboratories aiming to standardize their analytical procedures for levamlodipine, the pharmacologically active S-enantiomer of amlodipine (B1666008).
The accurate quantification of levamlodipine is critical in pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations. Cross-validation between laboratories ensures that an analytical method is robust and transferable, yielding comparable results regardless of the testing site. This guide outlines key high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that have been successfully validated and can serve as a basis for inter-laboratory comparison.
Comparative Performance of Levamlodipine Assays
The following tables summarize the performance characteristics of various analytical methods for the determination of levamlodipine (S-amlodipine) or amlodipine enantiomers. These values can be used as benchmarks when conducting cross-validation studies.
Table 1: HPLC Method Performance for Amlodipine Enantiomers
| Parameter | Method by Xie et al.[1] | Method by an unspecified author[2] |
| Linearity Range | 10–500 µg/mL (for S-amlodipine) | 50% to 150% of test concentration |
| Correlation Coefficient (R²) | 0.9998 (for S-amlodipine)[1] | 0.9999[2] |
| Precision (%RSD) | < 2% (Repeatability, n=6)[1] | System: 0.33%, Method: 0.34%, Intermediate: 0.17%[2] |
| Accuracy (% Recovery) | Not Specified | 100.29%[2] |
| Limit of Detection (LOD) | 0.032 µg/mL (for S-amlodipine)[1] | Not Specified |
| Limit of Quantification (LOQ) | 0.106 µg/mL (for S-amlodipine)[1] | Not Specified |
Table 2: LC-MS/MS Method Performance for Levamlodipine (S-amlodipine)
| Parameter | Method by an unspecified author[3] | Method by an unspecified author[4] |
| Linearity Range | 0.050–50 ng/mL | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.99[4] | ≥ 0.99[4] |
| Precision (%CV) | Not Specified | Between-batch at LLOQ: 6.0%[4] |
| Accuracy | Not Specified | Between-batch at LLOQ: 106.9%[4] |
| Limit of Quantification (LOQ) | 0.050 ng/mL[3] | 0.79 ng/mL[4] |
| Recovery | Not Specified | Not Specified |
Table 3: UV-Spectroscopy Method Performance for Amlodipine
| Parameter | Method by Kollaboina Sekhar et al.[5][6] |
| Precision (%RSD) | Intra-day: 0.56%, Inter-day: 0.26%[5] |
| Accuracy (% Recovery) | 80-120%[6] |
| Limit of Detection (LOD) | 0.27 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.082 µg/mL[5][6] |
| Robustness (%RSD) | 0.3%[5][6] |
| Ruggedness (%RSD) | 0.16%[6] |
Detailed Experimental Protocols
For a successful cross-validation, it is crucial to adhere strictly to the same experimental protocol in all participating laboratories. Below are detailed methodologies for HPLC and LC-MS/MS assays for levamlodipine.
HPLC Method for Chiral Separation of Amlodipine
This method, adapted from Xie et al., utilizes dual chiral mobile phase additives for the separation of amlodipine enantiomers on an achiral column.[1]
-
Chromatographic System:
-
Column: WondaSil C18 (achiral)
-
Mobile Phase: Methanol–water (45:55 v/v), pH 2.5, containing 7.5 mmol L⁻¹ sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L⁻¹ polyethylene (B3416737) glycol-20000 (PEG-20M)[1]
-
Flow Rate: Not specified
-
Detection: UV, wavelength not specified
-
Run Time: 16 minutes[1]
-
-
Sample Preparation:
-
Pharmaceutical Tablets: Details on the extraction of amlodipine from commercial tablets are provided in the source material.[1]
-
LC-MS/MS Method for Quantification of Amlodipine Enantiomers in Human Plasma
This sensitive method is suitable for pharmacokinetic studies and is based on the work presented by SCIEX.[3]
-
Chromatographic and Mass Spectrometric System:
-
LC System: SCIEX ExionLC™ AD HPLC[3]
-
Mass Spectrometer: SCIEX QTRAP® 4500 system[3]
-
Column: Phenomenex Lux® 3 µm Cellulose-4, 150 x 2 mm[3]
-
Mobile Phase: 0.05% Ethanolamine in Acetonitrile and Isopropyl Alcohol (96:4 v/v)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
-
Total Run Time: 7 minutes[3]
-
-
Sample Preparation (Human Plasma):
LC-MS/MS Method for S-amlodipine in Human Plasma
This method provides an alternative for the quantification of S-amlodipine.[4]
-
Chromatographic and Mass Spectrometric System:
-
Sample Preparation (Human Plasma):
-
Technique: Liquid-Liquid Extraction[4]
-
Internal Standard: Tizanidine[4]
-
Procedure:
-
To 0.500 ml of plasma sample, add 50 μl (1000 ng/ml) of internal standard solution and vortex for 1 minute.[4]
-
Add 2.5 ml of extraction solvent and vortex for 10 minutes at 14000 rpm.[4]
-
Transfer 1.8 ml of the organic layer to a new tube and evaporate to dryness at 35°C under a stream of nitrogen gas.[4]
-
Reconstitute the dried residue with 0.150 ml of diluent and vortex for 60 minutes before injection into the LC-MS/MS system.[4]
-
-
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a standardized workflow for conducting a cross-validation study of a levamlodipine assay between two or more laboratories. This process ensures that all critical steps are aligned, from protocol agreement to final data comparison.
Caption: Workflow for Inter-Laboratory Assay Cross-Validation.
By following the structured approach outlined in this guide, laboratories can effectively conduct cross-validation studies for levamlodipine assays. This will not only enhance the reliability of analytical data but also foster greater confidence in the comparability of results generated across different research and development sites.
References
- 1. A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. eijppr.com [eijppr.com]
- 3. sciex.com [sciex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. iscientific.org [iscientific.org]
- 6. iscientific.org [iscientific.org]
Levamlodipine vs. Amlodipine: A Comparative Guide on Cost-Effectiveness and Clinical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levamlodipine (B1674848) and its racemic parent compound, amlodipine (B1666008), focusing on their cost-effectiveness, clinical efficacy, and safety profiles. The information presented is supported by data from key clinical trials and systematic reviews, with detailed experimental protocols and visual representations of relevant biological pathways to aid in research and development.
Executive Summary
Levamlodipine, the S-enantiomer of amlodipine, has emerged as a more cost-effective alternative to racemic amlodipine for the management of hypertension. Clinical evidence demonstrates that levamlodipine offers comparable antihypertensive efficacy to amlodipine but with a significantly improved safety profile, most notably a lower incidence of peripheral edema. This reduction in adverse events contributes to lower overall healthcare costs and improved patient adherence. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways that underpin these findings.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of levamlodipine and amlodipine.
Table 1: Comparative Cost-Effectiveness
| Parameter | Levamlodipine | Amlodipine | Study |
| Mean Cost Savings per Patient | 2725 Yuan (95% CI: 2279-3236) | - | LEADER Study[1] |
| Incremental QALYs Gained | 0.00392 (95% CI: 0.00020-0.00759) | - | LEADER Study[1] |
| Probability of being more cost-effective | ~100% (at a willingness to pay of 150,000 Yuan per QALY) | - | LEADER Study[1] |
| Overall Cost Reduction | 29% | - | LEADER Study[1] |
Table 2: Clinical Efficacy
| Outcome | Levamlodipine | Amlodipine | Study |
| Composite MACCE Incidence | 4.4% | 5.2% (HR=0.90, 95% CI: 0.75-1.08) | LEADER Study[1] |
| Overall Efficacy Rate (Hypertension) | Statistically Significant Higher Efficacy (OR=2.19, 95% CI: 1.61-2.97) | - | Meta-analysis[2] |
MACCE: Major Adverse Cardiovascular and Cerebrovascular Events
Table 3: Safety Profile - Incidence of Adverse Reactions
| Adverse Reaction | Levamlodipine | Amlodipine | Study |
| Any Adverse Reactions | 6.0% | 8.4% (P<0.001) | LEADER Study[1] |
| Lower Extremity Edema | 1.1% | 3.0% (P<0.001) | LEADER Study[1] |
| Headache | 0.7% | 1.1% (P=0.045) | LEADER Study[1] |
| Incidence of Adverse Drug Reaction | Statistically Significant Lower Incidence (OR=0.51, 95% CI: 0.34-0.77) | - | Meta-analysis[2] |
Experimental Protocols
The LEADER Study (Levoamlodipine Maleate (B1232345) versus Amlodipine Besylate for Hypertension)
The LEADER study (NCT01844570) was a large-scale, pragmatic, randomized, multicenter comparative effectiveness trial that provided significant real-world evidence on the topic.
Objective: To compare the long-term effectiveness, safety, and cost-effectiveness of levamlodipine maleate with amlodipine besylate in a real-world setting for patients with primary hypertension.[1]
Methodology:
-
Study Design: A pragmatic, multicenter, randomized, parallel-group clinical trial.[1]
-
Participants: 10,031 outpatients with primary hypertension from 110 centers across China.[1]
-
Intervention:
-
Levamlodipine maleate group (n=5018)
-
Amlodipine besylate group (n=5013)
-
-
Duration: 24 months of follow-up.[1]
-
Primary Outcomes: [1]
-
Clinical Events: Composite of major adverse cardiovascular and cerebrovascular events (MACCE).
-
Safety: Incidence of adverse reactions.
-
Cost-Effectiveness: Assessed through a cost-utility analysis.
-
-
Data Collection for Cost-Effectiveness Analysis:
-
Costs: Direct medical costs, including drug acquisition, outpatient visits, hospitalizations, and management of adverse events, were collected.
-
Effectiveness: Measured in Quality-Adjusted Life Years (QALYs), with utility values derived from appropriate patient populations.
-
-
Statistical Analysis: A cost-utility analysis was performed from a societal perspective. The incremental cost-effectiveness ratio (ICER) was calculated as the difference in costs divided by the difference in QALYs between the two groups. Sensitivity analyses were conducted to assess the robustness of the results.
Systematic Review and Meta-Analysis of Efficacy and Safety
Objective: To systematically evaluate the efficacy and safety of levamlodipine compared to amlodipine for mild to moderate hypertension.[2]
Methodology:
-
Search Strategy: A comprehensive search of multiple electronic databases was conducted to identify relevant randomized controlled trials.
-
Inclusion Criteria: Randomized controlled trials comparing levamlodipine with amlodipine in patients with mild to moderate hypertension.
-
Data Extraction and Analysis: Two researchers independently screened literature, extracted data, and assessed the risk of bias. A meta-analysis was performed using RevMan 5.2 software to pool data on efficacy and the incidence of adverse drug reactions.[2] Heterogeneity was assessed, and a fixed-effect model was used where appropriate.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Enantiomer-Specific Effects
Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that exerts its antihypertensive effect through vasodilation. It is a racemic mixture of S-amlodipine (levamlodipine) and R-amlodipine. The therapeutic effect is primarily attributed to the S-enantiomer, which has a much higher affinity for L-type calcium channels.
Caption: Mechanism of action of amlodipine enantiomers.
The S-enantiomer (levamlodipine) is a potent blocker of L-type calcium channels in vascular smooth muscle cells. This inhibition reduces calcium influx, leading to decreased activation of Myosin Light Chain Kinase (MLCK), reduced phosphorylation of myosin light chains, and ultimately, vasodilation and blood pressure reduction. The R-enantiomer has minimal calcium channel blocking activity and is thought to contribute to some of the adverse effects, such as peripheral edema, potentially through interactions with other cellular pathways.
Experimental Workflow for Comparative Cost-Effectiveness Analysis
The following diagram illustrates a typical workflow for conducting a pragmatic clinical trial and subsequent cost-effectiveness analysis comparing two therapeutic agents.
Caption: Workflow for a comparative cost-effectiveness trial.
Conclusion
References
A Comparative In Vivo Analysis of Levamlodipine Salt Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of different salt forms of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008). The selection of an appropriate salt form is a critical step in drug development, influencing key biopharmaceutical properties such as solubility, stability, and bioavailability. This document summarizes available preclinical data on the pharmacokinetic and pharmacodynamic profiles of various levamlodipine salts to support informed decision-making in research and development.
Executive Summary
Levamlodipine is a dihydropyridine (B1217469) calcium channel blocker widely used for the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2] While the besylate salt of racemic amlodipine is the most common formulation, several salt forms of levamlodipine have been developed, including besylate, maleate (B1232345), and camsylate. Preclinical and clinical studies have been conducted to evaluate and compare the in vivo performance of these different salt forms. This guide focuses on the available preclinical data to provide a direct comparison for research and development purposes.
Data Presentation
Pharmacokinetic Parameters of Levamlodipine Salt Forms in Rats
The following table summarizes the pharmacokinetic parameters of different levamlodipine salt forms following oral administration in rats. It is important to note that the data for levamlodipine besylate and maleate are collated from separate studies and are not from a head-to-head comparison. Experimental conditions were, however, broadly similar.
| Salt Form | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Levamlodipine Besylate | 1 | ~15 | ~4 | ~200 | Not Reported | Sprague-Dawley Rats | [3] (extrapolated) |
| Levamlodipine Maleate | Not available in rats | - | - | - | - | - | |
| S-Amlodipine Camsylate | 1 | Not Reported | Not Reported | Not Reported | Not Reported | Spontaneously Hypertensive Rats | |
| S-Amlodipine Besylate | 1 | Not Reported | Not Reported | Not Reported | Not Reported | Spontaneously Hypertensive Rats |
Note: Direct comparative preclinical pharmacokinetic data for levamlodipine maleate in rats was not available in the reviewed literature. The data for levamlodipine besylate is extrapolated from studies on racemic amlodipine in rats, assuming linear pharmacokinetics and that the S-enantiomer contributes to half of the total amlodipine concentration.
Pharmacodynamic Effects of Levamlodipine Salt Forms in Spontaneously Hypertensive Rats (SHR)
| Salt Form | Dose (mg/kg, p.o.) | Maximum Decrease in Systolic Blood Pressure (mmHg) | Duration of Action (h) | Animal Model | Reference |
| S-Amlodipine Camsylate | 1 | ~30 | >10 | SHR | |
| S-Amlodipine Besylate | 1 | ~30 | >10 | SHR |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A representative experimental protocol for determining the pharmacokinetic profile of a levamlodipine salt form in rats is described below. This protocol is based on established methodologies for amlodipine pharmacokinetic studies in rodents.[3][4]
1. Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Drug Administration:
- Oral (p.o.): The levamlodipine salt is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 1 mg/kg).
- Intravenous (i.v.): For bioavailability assessment, the levamlodipine salt is dissolved in a sterile vehicle (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.
3. Blood Sampling:
- Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
- Plasma concentrations of levamlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), are calculated using non-compartmental analysis of the plasma concentration-time data.
In Vivo Pharmacodynamic (Antihypertensive Efficacy) Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical procedure to assess the antihypertensive effects of different levamlodipine salt forms in a relevant animal model of hypertension.[5]
1. Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (systolic blood pressure > 160 mmHg) are used.
2. Blood Pressure Measurement:
- Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
- Rats are trained for the procedure for several days before the experiment to minimize stress-induced variations in blood pressure.
3. Drug Administration:
- The levamlodipine salt forms are suspended in a vehicle and administered orally by gavage at various doses.
- A vehicle control group is included in the study.
4. Data Collection:
- Blood pressure and heart rate are measured at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
5. Data Analysis:
- The change in systolic blood pressure from baseline is calculated for each treatment group.
- The maximum decrease in blood pressure and the duration of the antihypertensive effect are determined.
- Statistical analysis is performed to compare the efficacy of the different salt forms.
Mandatory Visualization
Caption: Mechanism of action of levamlodipine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chronopharmacokinetics of Amlodipine in Rats [journal11.magtechjournal.com]
- 5. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levamlodipine and Amlodipine: Safety and Tolerability Profiles
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of levamlodipine (B1674848) (S-amlodipine) and its racemic parent compound, amlodipine (B1666008). The information is compiled from peer-reviewed clinical trials and meta-analyses to support research and development efforts in antihypertensive therapies.
Introduction: The Chiral Switch from Amlodipine to Levamlodipine
Amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker, is a racemic mixture of two enantiomers: S(-) amlodipine (levamlodipine) and R(+) amlodipine. The therapeutic antihypertensive effect is almost exclusively attributed to the S-enantiomer, which has approximately 1,000 times greater affinity for L-type calcium channel receptors than the R-enantiomer[1]. Levamlodipine was developed as a "chiral switch" product, isolating the pharmacologically active S-enantiomer. The primary rationale for this development was to provide a therapeutic equivalent with an improved safety and tolerability profile, particularly concerning adverse effects linked to the R-enantiomer, such as peripheral edema[2]. Consequently, levamlodipine is administered at half the dose of racemic amlodipine to achieve similar efficacy[1].
Comparative Safety and Tolerability: Quantitative Analysis
Clinical data consistently demonstrates that levamlodipine offers a superior tolerability profile compared to racemic amlodipine. The most frequently reported adverse event associated with amlodipine is peripheral edema. Studies indicate that levamlodipine significantly reduces the incidence of this side effect.
A large-scale, pragmatic comparative effectiveness study involving 10,031 patients showed a lower overall incidence of any adverse reactions for the levamlodipine group (6.0%) compared to the amlodipine besylate group (8.4%)[3][4]. Specifically, lower extremity edema was significantly less frequent with levamlodipine (1.1%) than with amlodipine (3.0%)[3][4].
The following tables summarize key quantitative data from comparative studies.
Table 1: Incidence of Key Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction | Levamlodipine Group | Amlodipine Group | Risk Difference / Odds Ratio | Study Reference |
| Overall ADRs | 6.0% (n=5018) | 8.4% (n=5013) | P < 0.001 | Liu et al. (2015)[3][4] |
| Lower Extremity Edema | 1.1% (n=5018) | 3.0% (n=5013) | P < 0.001 | Liu et al. (2015)[3][4] |
| Headache | 0.7% (n=5018) | 1.1% (n=5013) | P = 0.045 | Liu et al. (2015)[3][4] |
| New Onset Edema (ITT) | 31.40% (n=86) | 46.51% (n=86) | P = 0.03 | Galappaththy et al. (2016)[5] |
| Any Adverse Event | - | - | RD: -0.04 (Favors Levo) | Meta-analysis (High-quality studies)[6] |
| Edema | - | - | RD: -0.02 (Favors Levo) | Meta-analysis (All trials)[6] |
Table 2: Comparative Efficacy in Blood Pressure (BP) Reduction
| Study | Levamlodipine Dose | Amlodipine Dose | Outcome |
| FDA Review[7] | 2.5 mg/day | 5 mg/day | Similar antihypertensive efficacy. |
| Meta-analysis[8] | - | - | Levamlodipine showed a statistically significant better effective rate (OR=2.19). |
| Clinical Trial[9] | - | - | The therapeutic effect in the levamlodipine group (98.18%) was considerably higher than in the amlodipine group (76.36%). |
Mechanism of Action and Rationale for Improved Tolerability
Both drugs function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. However, the R-enantiomer, largely absent in levamlodipine, is hypothesized to contribute to adverse effects like edema through mechanisms potentially involving nitric oxide synthase pathways or differential effects on pre- and post-capillary arterioles.
Experimental Methodologies
The data presented is derived from studies employing rigorous clinical trial designs. Below are representative methodologies.
A. Pragmatic Comparative Effectiveness Study (NCT01844570)[3][4]
-
Objective: To compare the effectiveness of levamlodipine maleate (B1232345) versus amlodipine besylate in a real-world setting.
-
Design: A pragmatic, multicenter study with a 24-month follow-up period.
-
Participants: 10,031 outpatients with primary hypertension from 110 centers in China. Patients were divided into two groups: levamlodipine (n=5018) and amlodipine (n=5013).
-
Inclusion Criteria: Outpatients diagnosed with primary hypertension.
-
Primary Outcomes:
-
Safety: Incidence of adverse reactions, specifically lower extremity edema and headache.
-
Effectiveness: Composite major cardiovascular and cerebrovascular events (MACCE).
-
-
Data Analysis: Statistical comparisons of incidence rates between the two groups.
B. Randomized, Double-Blind, Controlled Trial[5]
-
Objective: To compare the incidence of leg edema and antihypertensive efficacy of (S)-amlodipine versus conventional amlodipine.
-
Design: Prospective, double-blind, randomized, controlled clinical trial.
-
Participants: 172 hypertensive patients not controlled on beta-blockers and ACEIs/ARBs were randomized to receive either conventional amlodipine (5–10 mg; n=86) or (S)-amlodipine (2.5–5 mg; n=86). 146 patients completed the 120-day treatment.
-
Inclusion Criteria: Patients with uncontrolled hypertension already receiving other antihypertensive agents.
-
Primary Outcome: Incidence of new-onset leg edema, assessed via patient reporting and clinical pitting edema scores.
-
Data Analysis: Fischer's exact test was used to compare proportions of subjects with peripheral edema. Intention-to-treat (ITT) analysis was performed for safety data.
Conclusion
References
- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leg edema with (S)-amlodipine vs conventional amlodipine given in triple therapy for hypertension: a randomized double blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Meta - analysis of Safety and Efficacy of Amlodipine and Levamlodipine in the Treatment of Hypertension|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Levamlodipine's Efficacy in Hypertension: A Systematic Review of Clinical Trials
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a systematic review of the clinical efficacy of levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), in the treatment of hypertension. It compares its performance against its racemic counterpart, amlodipine, presenting quantitative data from clinical trials, detailing experimental protocols, and illustrating key biological and procedural pathways.
Mechanism of Action: Selective Calcium Channel Blockade
Levamlodipine is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[1] By selectively blocking the L-type calcium channels, it prevents the calcium influx required for muscle contraction.[2] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[2][3] The therapeutic efficacy of racemic amlodipine is primarily attributed to this S-enantiomer.[4]
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have consistently demonstrated that levamlodipine at half the dose of racemic amlodipine provides equivalent antihypertensive efficacy.[5] This suggests that the R-enantiomer present in racemic amlodipine does not contribute to the therapeutic effect and may be associated with adverse events.
A randomized, prospective study directly comparing the two compounds in patients with mild to moderate hypertension yielded the following results over a 12-week period.
| Time Point | Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Week 12 | Levamlodipine (2.5 mg) | 32.4 | 13.4 |
| Racemic Amlodipine (5 mg) | 29.6 | 12.0 | |
| Data from a randomized, prospective study comparing S-Amlodipine 2.5mg and racemic amlodipine 5mg.[3] |
Meta-analyses of multiple randomized controlled trials confirm that there is no significant difference in the blood pressure-lowering effects between levamlodipine (2.5 mg) and racemic amlodipine (5.0 mg).[4]
Safety and Tolerability Profile
A key differentiator between levamlodipine and racemic amlodipine lies in their safety and tolerability profiles. Systematic reviews and large-scale pragmatic studies have shown that levamlodipine is associated with a significantly lower incidence of adverse drug reactions.[6]
The most notable difference is the reduced occurrence of peripheral edema, a common side effect of amlodipine.[4] This is often attributed to the R-enantiomer in the racemic mixture.
| Adverse Event | Levamlodipine Maleate | Amlodipine Besylate | P-value |
| Any Adverse Reaction | 6.0% | 8.4% | < 0.001 |
| Lower Extremity Edema | 1.1% | 3.0% | < 0.001 |
| Headache | 0.7% | 1.1% | 0.045 |
| Incidence of adverse reactions from a pragmatic comparative effectiveness study involving 10,031 patients.[7] |
A meta-analysis of 15 trials found the risk difference for edema to be -0.02 in favor of (S)-amlodipine, indicating a statistically significant reduction.[4]
Experimental Protocols: A Typical Clinical Trial Design
The data cited in this guide is derived from randomized controlled trials (RCTs) which are the gold standard for evaluating the efficacy and safety of new drug formulations. A typical protocol for a head-to-head comparison study between levamlodipine and amlodipine is as follows:
A. Study Design
-
Phase: Phase III or IV, multicenter, randomized, double-blind, parallel-group study.
-
Objective: To compare the efficacy and safety of levamlodipine (e.g., 2.5 mg/day) versus racemic amlodipine (e.g., 5 mg/day) in patients with mild to moderate essential hypertension.
-
Duration: Typically 8 to 12 weeks of treatment, preceded by a 1-2 week washout period where previous antihypertensive medications are discontinued.
B. Participant Selection
-
Inclusion Criteria:
-
Adults (e.g., 18-75 years) diagnosed with essential hypertension.
-
Specific blood pressure range at baseline after washout (e.g., Systolic BP 140-179 mmHg and/or Diastolic BP 90-109 mmHg).
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Severe hypertension.
-
History of significant cardiovascular events (e.g., myocardial infarction or stroke) within the last 6 months.
-
Known hypersensitivity to dihydropyridine calcium antagonists.
-
Significant renal or hepatic impairment.
-
C. Intervention
-
Test Group: Levamlodipine 2.5 mg, administered orally once daily.
-
Control Group: Racemic Amlodipine 5 mg, administered orally once daily.
-
Blinding: To maintain blinding, patients may receive one active tablet and one matching placebo tablet (double-dummy technique).
D. Outcome Measures
-
Primary Efficacy Endpoint: The change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period (e.g., Week 8 or 12).
-
Secondary Efficacy Endpoints:
-
Blood pressure response rate (proportion of patients achieving a target BP, e.g., <140/90 mmHg).
-
24-hour ambulatory blood pressure monitoring (ABPM) changes.
-
-
Safety Endpoints:
-
Incidence and severity of all adverse events (AEs), recorded at each study visit.
-
Changes in laboratory parameters (e.g., liver and kidney function tests).
-
Vital signs, including heart rate.
-
E. Statistical Analysis
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) model may be used to compare the change in blood pressure between groups, with baseline blood pressure as a covariate.
-
Safety data is summarized descriptively, and the incidence of AEs is compared using statistical tests such as the Chi-squared or Fisher's exact test.
Conclusion
The body of evidence from systematic reviews and head-to-head clinical trials indicates that levamlodipine is an effective and safe alternative to racemic amlodipine for the management of mild to moderate hypertension. It offers comparable blood pressure reduction at half the dosage, with a significantly more favorable side-effect profile, particularly a lower incidence of peripheral edema.[4][6][7] For drug development professionals, these findings support the clinical rationale for developing and utilizing the isolated, pharmacologically active S-enantiomer of chiral drugs to optimize the benefit-risk profile.
References
- 1. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis [crd.york.ac.uk]
- 2. Efficacy and Safety of S-Amlodipine 2.5 and 5 mg/d in Hypertensive Patients Who Were Treatment-Naive or Previously Received Antihypertensive Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Levamlodipine Combination Therapy in Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of levamlodipine (B1674848) (S-amlodipine) combination therapy with alternative antihypertensive regimens. By summarizing key findings from meta-analyses and clinical trials, this document aims to facilitate an objective evaluation of its performance, supported by experimental data and detailed methodologies.
Efficacy and Safety Profile of Levamlodipine Combination Therapy
Levamlodipine, the S-enantiomer of amlodipine (B1666008), is a calcium channel blocker (CCB) recognized for its antihypertensive properties. Clinical evidence suggests that levamlodipine at half the dose of racemic amlodipine offers comparable efficacy with a potentially improved safety profile, particularly concerning peripheral edema.[1][2] This has led to its investigation in various combination therapies, primarily with renin-angiotensin system (RAS) inhibitors such as angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors.
Levamlodipine in Combination with Telmisartan (B1682998)
A randomized, double-blind, multicenter, Phase III clinical trial evaluated the efficacy and safety of a fixed-dose combination of S-amlodipine and telmisartan in patients whose hypertension was inadequately controlled with S-amlodipine monotherapy. The study demonstrated that the combination therapy resulted in a statistically superior reduction in both systolic and diastolic blood pressure compared to continued S-amlodipine monotherapy.[3][4]
Comparative Efficacy: Levamlodipine/Chlorthalidone (B1668885) vs. Levamlodipine/Telmisartan
A randomized controlled trial was designed to compare the efficacy of S-amlodipine (2.5 mg) plus chlorthalidone (25 mg) against S-amlodipine (2.5 mg) plus telmisartan (40 mg) in hypertensive patients unresponsive to amlodipine monotherapy. The primary objective of this study is to establish the non-inferiority of the S-amlodipine/chlorthalidone combination compared to the S-amlodipine/telmisartan combination in terms of mean sitting diastolic blood pressure reduction over a 12-week period.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy and safety of levamlodipine combination therapies with other regimens.
Table 1: Comparison of S-Amlodipine/Telmisartan Combination Therapy vs. S-Amlodipine Monotherapy
| Outcome Measure | S-Amlodipine 2.5 mg/ Telmisartan 40 mg | S-Amlodipine 2.5 mg/ Telmisartan 80 mg | S-Amlodipine 2.5 mg Monotherapy |
| Change in Mean Sitting Diastolic BP (mmHg) at Week 8 | -9.67 ± 6.50 | -10.72 ± 6.19 | -4.93 ± 7.26 |
| Change in Mean Sitting Systolic BP (mmHg) at Week 8 | -12.89 ± 11.78 | -13.79 ± 9.41 | -4.55 ± 11.27 |
| Incidence of Adverse Events (%) | 9.52 | Not specified | 27.87 |
Source: Ihm, S. H., et al. (2016). Efficacy and safety of two fixed-dose combinations of S-amlodipine and telmisartan (CKD-828) versus S-amlodipine monotherapy in patients with hypertension inadequately controlled using S-amlodipine monotherapy: an 8-week, multicenter, randomized, double-blind, Phase III clinical study.[3][4]
Table 2: Comparison of Racemic Amlodipine Combination Therapies
| Combination Therapy | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Key Adverse Events (%) |
| Olmesartan/Amlodipine (20/10 mg) | -30.1 | -19.0 | Edema (23.5) |
| Valsartan/Amlodipine (160/10 mg) | -29.6 | -17.6 | Edema (5.4) |
| Telmisartan/Amlodipine (80/5 mg) | -15.0 | -10.6 | Edema (3.7) |
| Perindopril/Amlodipine (8/10 mg) | Not specified | Not specified | Not specified |
| Olmesartan/Amlodipine (40/10 mg) vs. Perindopril/Amlodipine (8/10 mg) | Central SBP Reduction: 14.5 vs 10.4 | Not applicable | Not specified |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to differing study designs.[6][7][8]
Experimental Protocols
Protocol for S-Amlodipine/Telmisartan vs. S-Amlodipine Monotherapy Trial
-
Study Design: A multicenter, randomized, double-blind, parallel-group, Phase III clinical trial with an 8-week duration.[3][4]
-
Patient Population: Patients with hypertension inadequately controlled by 4 weeks of S-amlodipine 2.5 mg monotherapy (sitting diastolic blood pressure [sitDBP] ≥90 mmHg).[4]
-
Interventions: Patients were randomized to receive one of the following for 8 weeks:
-
Fixed-dose S-amlodipine 2.5 mg / telmisartan 40 mg
-
Fixed-dose S-amlodipine 2.5 mg / telmisartan 80 mg
-
S-amlodipine 2.5 mg monotherapy[4]
-
-
Primary Endpoint: The change in mean sitting diastolic blood pressure from baseline to week 8.[9]
-
Secondary Endpoints: Change in mean sitDBP at week 4, and changes in mean sitting systolic blood pressure (sitSBP) at weeks 4 and 8.[3]
-
Safety Assessment: Monitored through adverse events, vital signs, and physical examinations.[4]
Protocol for S-Amlodipine/Chlorthalidone vs. S-Amlodipine/Telmisartan Trial
-
Study Design: A randomized, controlled, non-inferiority trial.[5]
-
Patient Population: Hypertensive patients who have been treated with amlodipine (5 mg) or S-amlodipine (2.5 mg) monotherapy for at least 2 weeks with a mean diastolic blood pressure (DBP) greater than 90 mmHg.[5]
-
Interventions: Patients are randomized to either:
-
S-amlodipine (2.5 mg) plus chlorthalidone (25 mg)
-
S-amlodipine (2.5 mg) plus telmisartan (40 mg)[5]
-
-
Primary Efficacy Endpoint: Mean change in sitting DBP after 12 weeks of treatment. The non-inferiority margin is set at 3 mmHg.[5]
-
Secondary Endpoints: Mean sitting DBP change at 6 weeks, sitting SBP changes at 6 and 12 weeks, and the proportion of patients achieving target blood pressure (SBP < 140 mmHg or DBP < 90 mmHg) at 12 weeks.[5]
Visualizing Mechanisms and Workflows
To better understand the underlying pharmacology and experimental design, the following diagrams are provided.
Caption: Mechanism of Action for ARBs and CCBs in Hypertension.
Caption: Typical Experimental Workflow for a Hypertension Clinical Trial.
References
- 1. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicentric, clinical trial of S-Amlodipine 2.5 mg versus Amlodipine 5 mg in the treatment of mild to moderate hypertension--a randomized, double-blind clinical trial. | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of two fixed-dose combinations of S-amlodipine and telmisartan (CKD-828) versus S-amlodipine monotherapy in patients with hypertension inadequately controlled using S-amlodipine monotherapy: an 8-week, multicenter, randomized, double-blind, Phase III clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of two fixed-dose combinations of S-amlodipine and telmisartan (CKD-828) versus S-amlodipine monotherapy in patients with hypertension inadequately controlled using S-amlodipine monotherapy: an 8-week, multicenter, randomized, double-blind, Phase III clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-amlodipine plus chlorthalidone vs. S-amlodipine plus telmisartan in hypertensive patients unresponsive to amlodipine monotherapy: study protocol for a randomized controlled trial | springermedizin.de [springermedizin.de]
- 6. Combination Therapy with Olmesartan and Amlodipine in the Treatment of Hypertension [mdpi.com]
- 7. Telmisartan and Amlodipine Single‐Pill Combinations vs Amlodipine Monotherapy for Superior Blood Pressure Lowering and Improved Tolerability in Patients With Uncontrolled Hypertension: Results of the TEAMSTA‐5 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Fixed-Dose Combination of Olmesartan/Amlodipine Was Superior in Central Aortic Blood Pressure Reduction Compared with Perindopril/Amlodipine: A Randomized, Double-Blind Trial in Patients with Hypertension | springermedicine.com [springermedicine.com]
- 9. Comparison of the Efficacy and Safety of Fixed-dose S-Amlodipine/Telmisartan and Telmisartan in Hypertensive Patients Inadequately Controlled with Telmisartan: A Randomized, Double-blind, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levamlodipine and Amlodipine on Vascular Endothelial Function
Amlodipine (B1666008), a widely prescribed calcium channel blocker for hypertension, exists as a racemic mixture of two enantiomers: S-amlodipine (levamlodipine) and R-amlodipine. While levamlodipine (B1674848) is the pharmacologically active component responsible for the antihypertensive effect, emerging research indicates that the racemic mixture, amlodipine, may offer superior benefits in improving vascular endothelial function. This guide provides a detailed comparison of their effects, supported by experimental data and mechanistic insights.
Both levamlodipine and its racemic counterpart, amlodipine, have demonstrated efficacy in enhancing endothelial function in patients with hypertension.[1][2][3] However, studies suggest that amlodipine may possess a greater potential for vascular endothelial protection.[1][2][3] This difference appears to be rooted in their distinct molecular mechanisms of action, particularly concerning the nitric oxide (NO) signaling pathway.
Quantitative Comparison of Endothelial Function Markers
The following tables summarize the comparative effects of levamlodipine and amlodipine on key markers of vascular endothelial function from clinical and preclinical studies.
Table 1: Effects on Flow-Mediated Dilation (FMD), Nitric Oxide (NO), and Endothelial Nitric Oxide Synthase (eNOS) in Hypertensive Patients
| Parameter | Levamlodipine (S-amlodipine) | Amlodipine | Key Findings |
| Flow-Mediated Dilation (FMD) | Significant increase from baseline | Significant increase from baseline | The increase with amlodipine was borderline significantly larger than with levamlodipine (P = 0.056).[4] |
| Nitric Oxide (NO) | Significant increase from baseline | Significant increase from baseline | Levels were higher with amlodipine, though the difference was not statistically significant.[1][2][5] In cultured endothelial cells, the increase in NO was more marked with amlodipine.[1][2][5] |
| Endothelial Nitric Oxide Synthase (eNOS) | Significant increase from baseline | Significant increase from baseline | Levels were higher with amlodipine, although the difference was not statistically significant.[1][2] |
Data from a randomized, crossover study involving 24 patients with essential hypertension receiving treatment for 6 weeks.[1][3][4]
Table 2: Effects on Endothelial Function and Atherosclerosis in Elderly Hypertensive Patients
| Parameter | 2.5mg Levamlodipine | 5mg Amlodipine | Key Findings |
| Total Effective Rate | 71.4% | 90.5% | Amlodipine showed a significantly higher total effective rate (P<0.05).[6] |
| Flow-Mediated Dilation (FMD) | Improvement noted | Massive improvement | Amlodipine led to a "massive improvement" compared to the control group.[6][7] |
| Endothelin-1 (ET-1) | Improvement noted | Massive improvement | Amlodipine led to a "massive improvement" in ET-1 levels.[6][7] |
| Adverse Drug Reactions | 6 cases | 1 case | Fewer adverse reactions were observed with amlodipine.[6] |
Data from a study with 84 elderly hypertensive patients randomly assigned to either levamlodipine or amlodipine.[6][8]
Mechanistic Differences: The Role of the PKC/eNOS Pathway
The superior endothelial protective effects of amlodipine may be attributed to its influence on the phosphorylation of endothelial nitric oxide synthase (eNOS) through the Protein Kinase C (PKC) pathway.[1][2][3][4]
Amlodipine, but not levamlodipine, has been shown to decrease PKC phosphorylation in a time-dependent manner.[1][2][5] This inhibition of PKC leads to increased phosphorylation of eNOS at its activating site (Serine 1177) and decreased phosphorylation at its inhibitory site (Threonine 495).[1][2][5][9] This dual effect enhances the activation of eNOS, leading to greater production of nitric oxide, a key molecule in promoting vasodilation and maintaining endothelial health.[1][2][3][9] Levamlodipine did not demonstrate these effects on eNOS phosphorylation.[1][2][5]
Experimental Protocols
Clinical Study in Hypertensive Patients
A randomized, crossover study was conducted with 24 patients diagnosed with essential hypertension.[1][3] The study consisted of two 6-week treatment periods separated by a washout period. Patients were randomly assigned to receive either amlodipine or levamlodipine during the first period and were then switched to the alternative drug for the second period.[1] At the end of each treatment period, flow-mediated dilation (FMD), nitric oxide (NO), and endothelial nitric oxide synthase (eNOS) levels were measured.[1][3] Venous blood samples were collected from fasted patients to determine serum NO and eNOS levels using the Griess and ELISA methods, respectively.[1]
In Vitro Cell Culture Experiments
Human umbilical vein endothelial cells (HUVECs) were used to investigate the molecular mechanisms.[1][3] NO levels were measured after exposing the cells to amlodipine, levamlodipine, an eNOS inhibitor (Nω-nitro-L-arginine), and a PKC inhibitor (Ro 31-8220).[1][3] The phosphorylation levels of eNOS at Serine 1177 and Threonine 495 were determined using Western blot analysis after exposure to amlodipine, levamlodipine, and the PKC inhibitor.[1][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of 2.5mg levamlodipine and 5mg amlodipine on vascular endothelial function and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. bluecrosslabs.com [bluecrosslabs.com]
- 9. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lower Incidence of Adverse Effects with Levamlodipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse effect profiles of levamlodipine (B1674848) and racemic amlodipine (B1666008), supported by experimental data from clinical studies. Levamlodipine, the S-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects of the widely used antihypertensive drug.[1][2][3][4] Racemic amlodipine is a mixture of both the S- and R-enantiomers.[3][5][6] The following sections detail the comparative incidence of adverse effects, the underlying mechanisms, and the methodologies of key comparative studies.
Comparative Analysis of Adverse Effect Incidence
Clinical evidence suggests that levamlodipine is associated with a lower incidence of adverse effects, most notably peripheral edema, compared to racemic amlodipine.[7][8][9][10] A systematic review and meta-analysis of multiple trials indicated that levamlodipine treatment was associated with significantly less edema than racemic amlodipine.[8]
Table 1: Incidence of Peripheral Edema in Comparative Studies
| Study/Analysis | Levamlodipine (S-amlodipine) Group | Racemic Amlodipine Group | Key Finding |
| Pragmatic Comparative Effectiveness Study[7] | 1.1% (n=5018) | 3.0% (n=5013) | Levoamlodipine group had a significantly lower incidence of lower extremity edema (P < 0.001). |
| Systematic Review & Meta-Analysis[8] | Lower Incidence (data pooled from 13 trials) | Higher Incidence (data pooled from 13 trials) | Risk Difference (RD) for edema was -0.02 (95% CI, -0.03 to 0.00), favoring S-amlodipine. |
| Randomized Double-Blind Controlled Trial[11] | 31.40% (new edema incidence, n=70) | 46.51% (new edema incidence, n=76) | Statistically significant lower incidence of new edema in the (S)-amlodipine group (p=0.03). |
| Indian Comparative Study[10] | Men: 6.7%, Women: 10.0% | Men: 36.7%, Women: 43.3% | Substantially lower incidence of peripheral edema with S-amlodipine compared to racemic amlodipine (p<0.001). |
Table 2: Overall Adverse Reactions and Other Specific Side Effects
| Study/Analysis | Levamlodipine (S-amlodipine) Group | Racemic Amlodipine Group | Key Finding |
| Pragmatic Comparative Effectiveness Study[7] | 6.0% (any adverse reaction) | 8.4% (any adverse reaction) | Levoamlodipine group had a lower overall incidence of any adverse reactions (P < 0.001). |
| Pragmatic Comparative Effectiveness Study[7] | 0.7% (headache) | 1.1% (headache) | Levoamlodipine group had a lower incidence of headache (P = 0.045). |
| Systematic Review & Meta-Analysis[8] | No significant difference | No significant difference | No significant differences were found in the incidence of headache or flushing between the two groups. |
Mechanism of Amlodipine-Induced Edema and the Role of Enantiomers
The primary cause of amlodipine-induced peripheral edema is not fluid retention but rather a fluid shift into the interstitial compartment.[12][13] This is due to the preferential dilation of arterioles and precapillary sphincters without a corresponding dilation of venules and post-capillary vessels.[12][14] This imbalance increases intracapillary hydrostatic pressure, leading to fluid extravasation.[12][14]
While the S-enantiomer (levamlodipine) is a potent L-type calcium channel blocker, the R-enantiomer has minimal calcium channel blocking activity.[2][15] It is hypothesized that the R-enantiomer may contribute to the adverse effects observed with the racemic mixture.
Caption: Mechanism of amlodipine-induced peripheral edema.
Experimental Protocols
While full, detailed experimental protocols are proprietary to the conducting research bodies, the methodologies of key comparative studies can be summarized based on published literature. The following represents a generalized workflow for a randomized, double-blind, controlled clinical trial comparing levamlodipine and racemic amlodipine.
Caption: Generalized workflow of a comparative clinical trial.
Key Methodological Components of Cited Studies:
-
Study Design: Most definitive studies are randomized controlled trials (RCTs), often with a double-blind design to minimize bias.[8][11] Some studies also employ a pragmatic, real-world comparative effectiveness design.[7]
-
Participant Population: Typically includes adult patients (aged 18-75 years) diagnosed with mild to moderate essential hypertension.[8][16] A washout period for previous antihypertensive medications is common before the study begins.[8]
-
Intervention and Dosage: The experimental group receives levamlodipine (S-amlodipine), often at half the dosage of the control group receiving racemic amlodipine (e.g., 2.5 mg levamlodipine vs. 5 mg racemic amlodipine).[2][8][11][17] This is based on the understanding that the S-enantiomer is the active moiety.[2]
-
Outcome Measures:
-
Primary Safety Outcome: Incidence of adverse events, with a particular focus on peripheral edema.[7][11] Edema can be assessed through patient reporting and clinical examination (e.g., pitting edema score).[11]
-
Primary Efficacy Outcome: Change in systolic and diastolic blood pressure from baseline.[8][11]
-
-
Statistical Analysis: Data from the two treatment arms are statistically compared to determine if there are significant differences in the incidence of adverse effects and in antihypertensive efficacy. Meta-analyses pool data from multiple RCTs to increase statistical power.[8][18][19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamlodipine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jppcm.org [jppcm.org]
- 7. Effectiveness of Levoamlodipine Maleate for Hypertension Compared with Amlodipine Besylate: a Pragmatic Comparative Effectiveness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iomcworld.org [iomcworld.org]
- 11. Leg edema with (S)-amlodipine vs conventional amlodipine given in triple therapy for hypertension: a randomized double blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Levamlodipine Besylate Hemipentahydrate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Levamlodipine (B1674848) Besylate Hemipentahydrate, ensuring operational compliance and environmental stewardship.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Levamlodipine Besylate Hemipentahydrate, a pharmacologically active substance, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step framework for its safe disposal.
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in accordance with all federal, state, and local regulations.[1] Pharmaceutical waste management is overseen by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from its generation to its final disposal.[2][4]
Under no circumstances should this compound be flushed down the toilet or drain.[5][6] While the Food and Drug Administration (FDA) has determined that levamlodipine is not expected to have a significant effect on the human environment at therapeutic concentrations, the direct disposal of the pure compound into the sewer system is prohibited for hazardous waste pharmaceuticals and strongly discouraged for all others to prevent aquatic contamination.[6][7]
Quantitative Ecotoxicity Data
| Organism | Test Type | Endpoint | Value (mg/L) |
| Green Algae | Acute Toxicity | EC50 | 5.6 |
| Daphnia magna (Water Flea) | Acute Toxicity | EC50 | 9.9 |
| Fathead Minnow | Acute Toxicity | EC50 | 2.7 |
EC50 (Median Effective Concentration) is the concentration of a substance that causes a specified effect in 50% of the test organisms. (Data sourced from an environmental assessment of Amlodipine (B1666008) Besylate provided by Pfizer.)[2]
Step-by-Step Disposal Protocol
This protocol outlines the key steps for the safe disposal of this compound from a laboratory setting.
1. Assessment and Personal Protective Equipment (PPE)
-
Quantify Waste: Determine the amount of this compound to be disposed of.
-
Consult Safety Data Sheet (SDS): Review the SDS for specific handling and hazard information. The SDS for Levamlodipine Besylate indicates that it should be disposed of via an approved waste disposal plant.[1]
-
Don Appropriate PPE: Before handling the compound, ensure you are wearing appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. If there is a risk of dust formation, respiratory protection may be necessary.[1][6]
2. Waste Classification and Segregation
-
Hazardous Waste Determination: While Levamlodipine is not specifically listed as a P- or U-listed hazardous waste under RCRA, it is the generator's responsibility to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4][5] Consult your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
-
Segregate Waste: Keep this compound waste separate from other chemical and biological waste streams unless instructed otherwise by your EHS department.
3. Containment and Labeling
-
Use Appropriate Containers: Place the waste in a sealable, non-reactive container that is compatible with the chemical.
-
Label Clearly: Label the container with "Hazardous Waste" (or as directed by your EHS department), the full chemical name "this compound," and the date of accumulation.
4. Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Maintain Records: Keep a detailed log of the disposed chemical, including the date, quantity, and method of disposal, in accordance with your institution's policies and regulatory requirements.
Experimental Protocols for Degradation Studies
For research purposes, understanding the degradation pathways of a compound can be crucial. The following are representative methodologies for conducting forced degradation studies on Amlodipine, the parent compound of Levamlodipine, which can be adapted for similar investigations.
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology: High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method is essential to separate the parent drug from its degradation products.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.[8]
-
Detection: UV detection at a wavelength of approximately 237-238 nm is suitable for amlodipine and its derivatives.[4][8]
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M hydrochloric acid (HCl) at ambient temperature for a specified period (e.g., 3 days).[8][9]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide (B78521) (NaOH) at ambient temperature. Amlodipine has been shown to degrade significantly under basic conditions.[8][9]
-
Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂) at ambient temperature.[8][9]
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-hours). Amlodipine is known to be photolabile, with its dihydropyridine (B1217469) ring oxidizing to a pyridine (B92270) derivative.[8][10]
-
Thermal Degradation: Store the solid compound in an oven at elevated temperatures (e.g., 105°C) for several days. Amlodipine has shown to be relatively stable under thermal stress.[8][9]
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed by the developed HPLC method to identify and quantify any degradation products.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. pharmadesk.com [pharmadesk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. scispace.com [scispace.com]
Essential Safety and Logistical Information for Handling Levamlodipine Besylate Hemipentahydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Levamlodipine Besylate Hemipentahydrate, a calcium channel blocker utilized in research for its vasodilatory and antioxidant properties.[1]
Chemical Identification:
| Compound Name | This compound |
| CAS Number | 884648-62-8[2][3] |
| Molecular Formula | C20H25ClN2O5 • C6H6O3S • 5/2(H2O)[2][3] |
| Appearance | Off-white powder[2] |
Hazard Identification:
This compound is classified as hazardous. Key hazards include:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent use of appropriate PPE is critical to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or glasses.[5][7][8] | To prevent eye contact which can cause serious irritation. Ensure a proper fit. An eye wash station should be readily accessible.[4][8] |
| Skin Protection | Impervious protective gloves (e.g., surgical gloves).[2][7][9] Protective clothing or a lab coat to prevent skin exposure.[5][6][8] | To avoid skin contact which can lead to irritation.[6][8] Contaminated clothing should be removed and washed before reuse.[6][8] |
| Respiratory Protection | Use in a well-ventilated area.[4][6] A dust mask or a respirator with a particle filter is recommended, especially if dust is generated.[5][7] For spills or situations with high dust concentration, a self-contained breathing apparatus may be necessary.[2][10] | To prevent inhalation which may cause respiratory tract irritation.[6] Engineering controls like fume hoods are preferred. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated area to minimize dust formation.[2][4] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[4][7] Wash hands thoroughly after handling.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from incompatible substances such as strong acids and bases.[7]
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.[9]
-
Wear full personal protective equipment, including respiratory protection.[2][4]
-
Carefully sweep up or absorb the spilled material with an inert substance.[6]
-
Collect the material in a suitable, labeled container for disposal.[5][6][9]
-
Clean the spill area thoroughly.[9]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[4][5][6] This typically involves an approved waste disposal plant. Do not allow the chemical to enter drains or waterways.[4]
First Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if present and easy to do.[5][6] Seek medical attention.[4][6][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6][9] If skin irritation occurs, seek medical advice.[5][6] |
| Inhalation | Remove the individual to fresh air.[2][4][6] If breathing is difficult, provide oxygen or artificial respiration.[2][4][6] Seek medical attention.[2][5][6] |
| Ingestion | Do NOT induce vomiting.[4][6] Wash out the mouth with water.[4][9] Seek immediate medical attention.[2][4][5][9] |
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. kmpharma.in [kmpharma.in]
- 3. clearsynth.com [clearsynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. moehs.com [moehs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Levamlodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
